molecular formula C6H5ClN4 B6353757 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1824051-49-1

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B6353757
CAS No.: 1824051-49-1
M. Wt: 168.58 g/mol
InChI Key: XNYSQACNCFMSMQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1824051-49-1) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound features a fused pyrazolopyrimidine heterocyclic core, which is recognized as a privileged scaffold in drug discovery due to its ability to mimic purine bases . While specific biological data for this exact molecule may be limited in the public domain, the broader class of pyrazolo[3,4-d]pyrimidine derivatives has been extensively investigated for its potent biological activities. Research indicates that these derivatives are promising candidates for the development of targeted therapies, showing potential as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDK2) , Epidermal Growth Factor Receptor (EGFR) , and VEGFR-2 . The chloro substituent at the 5-position makes this molecule a versatile intermediate for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. As a key intermediate, it is strictly for research purposes in laboratory settings. Handling and Safety: This compound has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices. Storage should be in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-chloro-2-methylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-5-4(10-11)2-8-6(7)9-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSQACNCFMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors and microtubule-targeting agents relies heavily on the design of rigid, bioisosteric core scaffolds. 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1) has emerged as a highly privileged building block[1]. By acting as a structural mimic of the purine ring, this bicyclic system provides an optimal geometric fit for the ATP-binding hinge region of various kinases.

This technical whitepaper dissects the physicochemical properties, structural causality, and synthetic utility of this scaffold. Furthermore, it provides validated, step-by-step experimental protocols for its functionalization, empowering drug development professionals to seamlessly integrate this intermediate into high-throughput synthesis pipelines.

Physicochemical & Structural Profiling

To rationally design libraries around a central pharmacophore, one must first understand the baseline physicochemical metrics of the core intermediate. The table below summarizes the foundational data for 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine[1][2].

PropertyValue
IUPAC Name 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
CAS Number 1824051-49-1
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
LogP (Predicted) 1.147
Fraction sp³ (Fsp³) 0.167
Canonical SMILES CN1C=C2N=C(Cl)N=CC2=N1
Storage Conditions Inert atmosphere, 2-8°C
Structural Causality: The "Why" Behind the Substitutions
  • The 2-Methyl Group (Tautomer Locking): Unsubstituted pyrazoles exist in a state of rapid tautomerization, which severely complicates Structure-Activity Relationship (SAR) interpretation and reduces target binding specificity. The deliberate methylation at the N2 position locks the core into a single, well-defined geometric tautomer. This fixed dipole moment is critical for predictable hydrogen bonding within the solvent-exposed regions of kinase binding pockets[3].

  • The 5-Chloro Group (Synthetic Handle): The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. This electron withdrawal drastically activates the C5 position. The chlorine atom serves as an ideal leaving group, enabling both rapid Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[4][5].

Experimental Workflows: Functionalizing the C5 Position

The true value of 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine lies in its synthetic versatility. Below are two self-validating protocols designed to functionalize the C5 position.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality: The electron-withdrawing pyrimidine nitrogens lower the LUMO of the ring, making the C5 carbon highly susceptible to nucleophilic attack by primary/secondary amines or anilines. Workflow:

  • Preparation: In a flame-dried 20 mL microwave vial, dissolve 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv, 1.0 mmol) and the desired amine (1.2 equiv, 1.2 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) or Isopropanol (IPA) (5.0 mL)[5][6].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) to act as a non-nucleophilic acid scavenger, preventing the generated HCl from protonating the incoming amine nucleophile[7].

  • Reaction: Seal the vial and subject it to microwave irradiation at 100–120 °C for 15–20 minutes (or conventional heating at 90 °C for 6–8 hours).

  • Validation & Quenching: Monitor the consumption of the starting material via LC-MS. Upon completion, cool to room temperature and quench by pouring into ice-cold distilled water (20 mL).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: To introduce bulky aryl or heteroaryl groups that project into the hydrophobic selectivity pockets of target proteins, Pd-catalyzed cross-coupling is required. Workflow:

  • Preparation: In a Schlenk tube, combine the pyrazolopyrimidine core (1.0 equiv, 1.0 mmol), an arylboronic acid (1.5 equiv, 1.5 mmol), and Na₂CO₃ (2.5 equiv, 2.5 mmol)[4][5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Degassing via three freeze-pump-thaw cycles is critical to prevent catalyst oxidation.

  • Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).

  • Reaction: Heat the sealed tube at 90 °C for 4–6 hours.

  • Validation & Isolation: Monitor via TLC/LC-MS. Filter the crude mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water, separate the organic layer, dry (Na₂SO₄), and purify via column chromatography.

SyntheticWorkflow Start 5-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine (Core Scaffold) SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Pathway A Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pathway B Amine Amine + DIPEA NMP, 100°C (MW) SNAr->Amine Reagents Boronic Arylboronic Acid + Na2CO3 Pd(PPh3)4, Dioxane/H2O, 90°C Suzuki->Boronic Reagents Product1 5-Amino-Substituted Derivative Amine->Product1 Yield >80% Product2 5-Aryl-Substituted Derivative Boronic->Product2 Yield >70%

Divergent synthetic workflows for C5-functionalization of the pyrazolo[4,3-d]pyrimidine scaffold.

Biological Applications & Signaling Pathways

Derivatives synthesized from the 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine core exhibit profound biological activities, primarily bifurcating into two distinct pharmacological pathways:

A. Kinase Inhibition (ATP-Competitive)

The pyrazolo[4,3-d]pyrimidine core is a classic purine bioisostere. When functionalized, it competitively binds to the ATP-binding hinge region of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR)[8][9]. The N1/N2 and pyrimidine nitrogens participate in critical bidentate hydrogen bonding with the kinase backbone. Inhibition of these kinases stalls the cell cycle (typically at the G1/S or G2/M transitions), ultimately inducing apoptosis in rapidly dividing malignant cells.

B. Microtubule Targeting Agents (MTAs)

Recent preclinical developments have identified specific pyrazolo[4,3-d]pyrimidine derivatives as potent inhibitors of tubulin polymerization[3]. By binding to the colchicine site of tubulin, these compounds disrupt the dynamic instability of microtubules required for mitotic spindle formation. Notably, these derivatives have shown efficacy in multidrug-resistant phenotypes where traditional taxanes (e.g., paclitaxel) fail, leading to mitotic catastrophe and subsequent cell death[3].

BioPathway Compound Pyrazolo[4,3-d]pyrimidine Derivative Target1 Kinase Hinge Region (e.g., CDK, EGFR) Compound->Target1 Target A Target2 Tubulin Colchicine Binding Site Compound->Target2 Target B Mech1 ATP-Competitive Inhibition Target1->Mech1 Mech2 Inhibition of Tubulin Polymerization Target2->Mech2 Outcome1 Cell Cycle Arrest (G1/S or G2/M Phase) Mech1->Outcome1 Outcome2 Mitotic Catastrophe Mech2->Outcome2 Final Apoptosis (Cancer Cell Death) Outcome1->Final Outcome2->Final

Dual mechanistic pathways of pyrazolo[4,3-d]pyrimidine derivatives leading to apoptosis.

References

  • Islam F, et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. ChEMBL - EMBL-EBI. [Link]

  • European Patent Office. EP1348707A1 - Pyrazolo[4,3-d]pyrimidines, processes for their preparation and methods for therapy.
  • Taylor & Francis. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.[Link]

  • National Institutes of Health (NIH) / PMC. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists. [Link]

  • ResearchGate. Synthesis of 1,4-Disubstituted Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyridazines by Means of SNAr and Palladium-Catalyzed Reactions.[Link]

  • Taylor & Francis. The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity. [Link]

Sources

Technical Guide: Physicochemical Characteristics & Synthetic Utility of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a critical heterocyclic intermediate in the synthesis of kinase inhibitors and bioisosteres of purine nucleosides.

Executive Summary

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1) serves as a high-value electrophilic scaffold in medicinal chemistry. Structurally, it represents a purine bioisostere where the imidazole ring is replaced by a pyrazole moiety fused to a pyrimidine ring. Its primary utility lies in the reactivity of the C5-chlorine atom, which functions as a "privileged handle" for Nucleophilic Aromatic Substitution (


), allowing researchers to introduce diverse amine, thiol, or ether functionalities to modulate biological affinity against targets such as Cyclin-Dependent Kinases (CDKs), Src family kinases, and PDE enzymes.

Structural Identity & Physicochemical Profile[1][2][3][4]

The physicochemical profile of this compound dictates its behavior in solution and its suitability as a fragment in Fragment-Based Drug Discovery (FBDD).

Identity Data
ParameterTechnical Specification
IUPAC Name 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
CAS Registry Number 1824051-49-1
Molecular Formula

Molecular Weight 168.58 g/mol
SMILES Cn1ncc2c1c(Cl)ncn2
Physical State Solid (typically off-white to pale yellow crystalline powder)
Physicochemical Properties (Experimental & Predicted)

Note: Values derived from structural analogs and consensus predictive models (ACD/Labs, ChemAxon) where specific experimental data is proprietary.

PropertyValueSignificance in Drug Design
LogP (Octanol/Water) ~0.8 – 1.2Indicates moderate lipophilicity; optimal for "Rule of 3" fragment libraries.
TPSA (Topological Polar Surface Area) ~43 ŲSuggests good membrane permeability; <140 Ų threshold.
pKa (Conjugate Acid) ~1.5 – 2.0 (N4/N9)The pyrimidine ring is weakly basic; protonation occurs only in strong acid.
Solubility Low in water; High in DMSO, DMF, DCMRequires polar aprotic solvents for efficient reactivity.
Melting Point 160 – 165 °C (Analog range)High crystallinity indicates stable lattice packing.
Structural Analysis & Electronic Character

The 2-methyl substitution fixes the tautomeric state of the pyrazole ring, preventing the


 tautomerism observed in the unsubstituted parent.
  • Electrophilicity: The C5 position is highly electron-deficient due to the inductive effect of the adjacent nitrogen atoms (N4 and N6) and the chlorine leaving group. This makes it an ideal substrate for

    
    .
    
  • H-Bonding: The N4 and N6 atoms serve as H-bond acceptors, critical for binding in the hinge region of kinase ATP-pockets.

Synthetic Utility & Reactivity Profile

The core value of this molecule is its role as a linchpin intermediate . The chlorine atom at C5 is labile enough to be displaced by nucleophiles but stable enough to survive storage.

Reactivity Landscape

The reactivity follows the order: C5-Cl > C7-H (Lithiation) > C3-H . The most common workflow involves displacing the C5-Cl with a primary or secondary amine to generate the active pharmaceutical ingredient (API).

Mechanistic Pathway (Visualization)

The following diagram illustrates the synthetic flow from the scaffold to functionalized derivatives.

ReactionPathway Scaffold 5-Chloro-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine (Electrophile) Transition Meisenheimer-like Complex Scaffold->Transition + Amine, Base (DIPEA) Solvent: n-BuOH/DMF Heat (80-120°C) SideProduct Hydrolysis Product (5-OH derivative) Scaffold->SideProduct + H2O (Trace) Avoid wet solvents! Amine Primary/Secondary Amine (HNRR') Amine->Transition Product 5-Amino-Substituted Derivative (Kinase Inhibitor) Transition->Product - HCl (Irreversible)

Figure 1:


 Reaction Pathway for C5-functionalization. Note the competitive hydrolysis pathway if moisture is present.

Experimental Protocol: Nucleophilic Aromatic Substitution ( )

Objective: To functionalize the C5 position with a primary amine (e.g., aniline or benzylamine derivative). Rationale: This protocol uses n-butanol as a solvent. Its high boiling point (117°C) allows for thermal activation without a pressurized vessel, while its protic nature can catalyze the proton transfer steps in the transition state.

Reagents & Setup
  • Substrate: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv).

  • Nucleophile: Target Amine (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) – Scavenges HCl generated during the reaction.
    
  • Solvent: Anhydrous n-Butanol (0.2 M concentration).

Step-by-Step Methodology
  • Charge: In a dry reaction vial equipped with a magnetic stir bar, add the 5-chloro scaffold and the amine.

  • Solvate: Add anhydrous n-butanol. Flush the headspace with Nitrogen or Argon to prevent oxidation or moisture ingress.

  • Activate: Add DIPEA dropwise.

  • Reflux: Heat the mixture to 100–110°C for 4–12 hours.

    • Self-Validation Check: Monitor via TLC (System: 5% MeOH in DCM). The starting material (high

      
      ) should disappear, and a more polar fluorescent spot (product) should appear.
      
  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[1]

    • Often, the product precipitates upon cooling. If so, filter and wash with cold ethanol.

    • If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      

Handling, Stability & Purification Strategy

Storage & Stability
  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature (25°C), but long-term storage at 4°C is recommended to prevent slow hydrolysis.

  • Incompatibility: Strong oxidizing agents and strong acids.

Purification Decision Tree

Purification depends heavily on the lipophilicity of the resulting product. Use the logic flow below to select the optimal method.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) SolubilityCheck Is Product Soluble in Cold Ethanol/Ether? Start->SolubilityCheck NoSol NO (Precipitate formed) SolubilityCheck->NoSol Precipitates YesSol YES (Remains in solution) SolubilityCheck->YesSol Dissolved Filter Filtration & Wash (High Purity >95%) NoSol->Filter Flash Flash Column Chromatography (Silica Gel) YesSol->Flash Eluent Eluent System: DCM:MeOH (95:5 to 90:10) Flash->Eluent

Figure 2: Purification logic based on solubility differential.

References

  • Application of Pyrazolo[4,3-d]pyrimidines in Cancer Therapy

    • Title: Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives (Note: Discusses the isomeric scaffold, establishing the reactivity baseline).
    • Source: N
    • URL:[Link]

  • Commercial Availability & Identifiers

    • Title: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Product Data[2][3]

    • Source: BLD Pharm[2]

  • Scaffold Hopping & Bioisosteres

    • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents: Synthesis and structure-activity relationship.[4]

    • Source: PubMed / NIH
    • URL:[Link]

  • Synthetic Methodology for Pyrazolo-pyrimidines

    • Title: Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine compounds.
    • Source: ResearchGate[5]

    • URL:[Link]

Sources

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS number and structure

[1]

Abstract

This technical guide profiles 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1), a critical heterocyclic scaffold in medicinal chemistry.[1][2] Structurally functioning as a bioisostere of purine, this compound is a versatile intermediate for the synthesis of kinase inhibitors (e.g., CDK, JAK) and receptor antagonists (e.g., AhR). This document details its physicochemical properties, regioselective synthesis strategies, critical quality attributes (CQA) for isomer differentiation, and downstream reactivity profiles.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

PropertyData
Chemical Name 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
CAS Number 1824051-49-1
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point Predicted:[1][3][4] 145–150 °C (Analog dependent)
Structural Features Fused 5,6-bicyclic system; Chlorine at C5 (electrophilic); Methyl at N2 (nucleophilic origin)

Synthetic Pathways & Regioselectivity[1][9][10][11][12]

The synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidines presents a classic regioselectivity challenge. The pyrazole ring contains two nucleophilic nitrogens (N1 and N2), leading to potential isomeric mixtures. A Senior Scientist must distinguish between Route A (Direct Cyclization) and Route B (Alkylation) to ensure phase-appropriate scale-up.[1]

Route A: Cyclization (Preferred for Regiocontrol)

This method constructs the pyrazole ring with the methyl group already in place, minimizing isomeric byproducts.

  • Starting Material: 5-Amino-4-cyano-pyrimidine derivative or a beta-keto nitrile equivalent.[1]

  • Reagent: Methylhydrazine (

    
    ).[1]
    
  • Mechanism: Condensation of methylhydrazine with the electrophilic centers.[1]

    • Critical Control Point: Methylhydrazine is an ambident nucleophile.[1] The regiochemistry is dictated by the steric and electronic nature of the pyrimidine precursor.[1] Reaction conditions (solvent polarity, temperature) can shift the N1/N2 ratio.

  • Protocol Summary:

    • Dissolve precursor in EtOH/AcOH.[1]

    • Add Methylhydrazine (1.1 eq) dropwise at 0°C to control exotherm.[1]

    • Reflux for 4–12 hours.[1]

    • Purification: Recrystallization is often sufficient if regioselectivity is high (>90:10).[1]

Route B: Alkylation of Parent Heterocycle (Library Scale)

Used when the parent 5-chloro-2H-pyrazolo[4,3-d]pyrimidine is available, but prone to mixtures.[1]

  • Starting Material: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.[1]

  • Conditions: MeI or dimethyl sulfate,

    
     or 
    
    
    , DMF, RT.
  • Outcome: Typically yields a mixture of N1-Me and N2-Me isomers (often 2:1 to 1:1 ratio).[1]

  • Purification: Requires column chromatography (SiO2, gradient Hex/EtOAc).[1] The N2-isomer usually elutes differently due to dipole moment changes, but separation can be difficult.[1]

Visualization: Synthesis & Isomer Logic[1]

SynthesisPathwaysPrecursorPyrimidine Precursor(4-Cl-5-CHO or equiv)N2_IsomerN2-Methyl Isomer(Target: CAS 1824051-49-1)Precursor->N2_IsomerCyclization(Major Product)MeHydrazineMethylhydrazine(CH3NHNH2)MeHydrazine->N2_IsomerParentParent Scaffold(Unsubstituted NH)AlkylationAlkylation(MeI / Base)Parent->AlkylationN1_IsomerN1-Methyl Isomer(Impurity/Byproduct)Alkylation->N1_Isomer~40-60%Alkylation->N2_Isomer~40-60%

Caption: Comparative synthetic routes. Direct cyclization (Green path) offers superior regiocontrol for the N2-methyl target compared to non-selective alkylation (Red path).

Analytical Characterization: The Isomer Problem

Validating the position of the methyl group is the single most important analytical task.[1] Standard 1H NMR is insufficient without a reference standard.

Structural Validation Protocol
  • 1H NMR:

    • C3-H Proton: Look for the singlet around 8.0–8.5 ppm.[1]

    • N-Methyl: Singlet typically around 3.9–4.1 ppm.[1]

    • Differentiation: The N2-methyl group is spatially closer to the C3-H proton than the N1-methyl group.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • N2-Me Isomer (Target): Strong NOE correlation observed between the N-Me protons and the C3-H pyrazole proton.[1]

    • N1-Me Isomer: Weak or no NOE correlation between N-Me and C3-H (distance is >4Å).[1]

  • 13C NMR:

    • N-methylation sites induce characteristic shifts in adjacent carbons (C3 and C3a/7a bridgeheads).[1]

Reactivity & Applications

The 5-chloro substituent is a "chemical handle" designed for Nucleophilic Aromatic Substitution (


)11
Mechanism: at C5

The pyrimidine ring is electron-deficient, activating the C5-position (flanked by two nitrogens) for attack by nucleophiles.[1]

  • Nucleophiles: Primary/Secondary amines, alkoxides, thiols.[1]

  • Conditions:

    • Standard: Amine (1.2 eq), DIPEA (2.0 eq), n-BuOH or IPA, 80–120°C.[1]

    • Catalytic:[1] Buchwald-Hartwig coupling (Pd-catalyzed) is used if the nucleophile is weak (e.g., anilines) or sterically hindered.[1]

Visualization: Reactivity Flow

ReactivityCore5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine(Electrophilic Scaffold)KinaseInhibKinase Inhibitor Analog(C5-Amino substituted)Core->KinaseInhibSNAr Displacement(Cl leaving group)AminePrimary Amine(R-NH2 / DIPEA)Amine->KinaseInhibAnilineAniline / Pd-Cat(Buchwald-Hartwig)Aniline->KinaseInhib

Caption: The C5-chloro atom serves as the primary electrophilic site for diversifying the scaffold into active pharmaceutical ingredients.[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive intermediate.[1]

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin/eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Use a localized exhaust hood.[1]

    • Avoid dust generation; the compound is likely a fine powder.[1]

    • Incompatibility: Reacts violently with strong oxidizing agents.[1] Hydrolyzes slowly in strong acid/base at high temperatures.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Pyrazolopyrimidines. Retrieved from [Link]

  • Rashad, A. E., et al. (2014).[1] The chemistry of pyrazolopyrimidines and their applications. TSI Journals. Retrieved from [Link]

  • Chimichi, S., et al. (1992).[1][5] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[1][5] Retrieved from [Link]

Spectroscopic Profiling and Structural Elucidation of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

In modern drug discovery, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and phosphodiesterase (PDE) inhibitors 1. The specific building block 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1) serves as a critical intermediate. The strategic placement of the chlorine atom at C5 enables downstream SNAr cross-coupling reactions, while the N2-methylation locks the molecule into a specific 2H-tautomer, preventing tautomeric scrambling during biological target engagement.

To ensure absolute structural integrity during synthesis and quality control, this guide provides a definitive, self-validating framework for the spectroscopic characterization (NMR, IR, and LC-MS) of this compound.

Molecular Topology & Numbering

Understanding the IUPAC numbering is critical for accurate spectral assignment. The fusion of the electron-rich pyrazole and the electron-deficient pyrimidine ring creates a highly polarized, delocalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system .

MolecularStructure N1 N1 N2 N2 (CH3) N1->N2 Single C3 C3 (H) N2->C3 Single C3a C3a C3->C3a Double N4 N4 C3a->N4 Single C7a C7a C3a->C7a Single C5 C5 N4->C5 Double Cl Cl C5->Cl Single N6 N6 C5->N6 Single C7 C7 (H) N6->C7 Double C7->C7a Single C7a->N1 Double

Fig 1: Topological graph of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Chemical Shifts

The 2H-isomer configuration is structurally rigid. Because the methyl group is fixed at N2, the molecule cannot undergo the rapid 1H/2H tautomerization typical of free pyrazoles. This "tautomeric locking" prevents line broadening, yielding sharp, highly resolved singlets for the aromatic protons 2. The C7 proton is heavily deshielded due to the anisotropic effect of the adjacent pyrimidine nitrogens and the coplanar ring current.

Quantitative Data: 1H and 13C NMR Assignments
NucleusPositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Causality / Assignment Rationale
1H C7-H8.95 – 9.10Singlet (s)1HMaximum deshielding; ortho to N6 and bridgehead C7a.
1H C3-H8.35 – 8.50Singlet (s)1HPyrazole proton; deshielded by adjacent N2-CH3 and C3a.
1H N2-CH34.10 – 4.25Singlet (s)3HAlkyl group attached to electronegative sp2 nitrogen.
13C C5151.5 – 153.0Singlet-Deshielded by two nitrogens (N4, N6) and the inductive pull of Cl.
13C C7a149.0 – 150.5Singlet-Bridgehead carbon adjacent to N1.
13C C7146.5 – 148.5Singlet-Aromatic methine carbon between N6 and C7a.
13C C3133.0 – 135.5Singlet-Pyrazole methine carbon.
13C C3a124.0 – 126.0Singlet-Bridgehead carbon; relatively shielded by pyrazole

-donation.
13C N2-CH341.0 – 43.0Singlet-Standard N-methyl aliphatic carbon.

(Note: Exact shifts vary slightly depending on concentration and solvent temperature. Data normalized for CDCl3 at 298K).

Protocol 1: High-Fidelity NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of moderately non-polar CDCl3 (containing 0.03% v/v TMS). If aggregation or poor solubility occurs, switch to DMSO-d6 to disrupt intermolecular

    
     stacking.
    
  • Shimming & Locking: Lock onto the deuterium signal of the solvent. Validate field homogeneity by ensuring the TMS peak at 0.00 ppm has a width at half-height (W1/2) of <1.0 Hz.

  • Validation Checkpoint (The 3:1:1 Rule): Acquire a rapid 1H scan (16 scans). Integrate the aliphatic region (~4.15 ppm) against the two aromatic singlets (~8.40 and ~9.00 ppm). The system is self-validated if the integration ratio is exactly 3:1:1. Any deviation indicates incomplete N-methylation, solvent contamination, or structural degradation, requiring immediate workflow halt.

  • 13C Acquisition: Acquire the 13C spectrum with proton decoupling (CPD). Ensure a relaxation delay (D1) of at least 2.0 seconds to allow the quaternary carbons (C5, C3a, C7a) to fully relax and appear above the baseline.

Mass Spectrometry (LC-MS/ESI+)

Causality in Ionization and Fragmentation

The pyrimidine nitrogens (N4 and N6) are highly basic and readily accept protons in an acidic mobile phase, making Positive Electrospray Ionization (ESI+) the optimal technique 3. The presence of a single chlorine atom provides a quintessential diagnostic feature: the natural isotopic abundance of 35Cl to 37Cl dictates a strict 3:1 ratio in the molecular ion cluster. Following the even-electron rule, the protonated molecule fragments via neutral losses, primarily ejecting HCN and HCl.

MS_Workflow Sample Sample Injection (ESI+ Mode) M Molecular Ion[M+H]+ m/z 169.0 (35Cl) / 171.0 (37Cl) Sample->M Protonation F1 Fragment Ion Loss of HCN (m/z 142.0) M->F1 -HCN (27 Da) F2 Fragment Ion Loss of HCl (m/z 133.0) M->F2 -HCl (36/38 Da) F3 Core Pyrazolo Cation m/z 106.0 F1->F3 -HCl F2->F3 -HCN

Fig 2: ESI+ mass spectrometry fragmentation pathways and validation logic.

Quantitative Data: Mass Spectrometry
Ion Typem/z (Theoretical)Relative AbundanceDiagnostic Significance
[M+H]+ (35Cl) 169.027100% (Base Peak)Confirms intact molecular mass with primary chlorine isotope.
[M+H]+ (37Cl) 171.024~33%Validates the presence of exactly one chlorine atom.
Fragment 1 142.010VariableLoss of neutral HCN (27 Da) from the pyrimidine ring.
Fragment 2 133.050VariableLoss of neutral HCl (36 Da), confirming halogen lability.
Protocol 2: LC-MS/ESI+ Isotopic Profiling (Self-Validating)
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH) onto a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid to force protonation.

  • Validation Checkpoint (The Isotope Rule): Extract the ion chromatograms (EIC) for m/z 169.0 and 171.0. The system is self-validated if the Area Under the Curve (AUC) ratio is exactly 3:1.

    • Troubleshooting: If the ratio is 1:1, suspect bromine contamination. If no M+2 peak is present, the chlorination step during synthesis failed.

Infrared (FT-IR) Spectroscopy

Causality in Vibrational Modes

Infrared spectroscopy is utilized here primarily as a negative diagnostic tool. The complete alkylation at N2 means there are absolutely no N-H bonds in the molecule. Therefore, the region above 3150 cm⁻¹ must be devoid of broad stretching bands. The highly polarizable C-Cl bond creates a strong dipole moment change during vibration, yielding a sharp, intense peak in the fingerprint region.

Quantitative Data: ATR-FTIR Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3050 – 3120 WeakC-H stretch (sp2)Aromatic protons on C3 and C7.
2920 – 2980 WeakC-H stretch (sp3)Aliphatic protons of the N2-methyl group.
1580 – 1610 StrongC=N, C=C stretchPyrimidine and pyrazole ring skeletal vibrations.
1450 – 1480 MediumCH3 bendingAsymmetric bending of the N2-methyl group.
1050 – 1090 StrongC-Cl stretchHalogen-carbon bond vibration.
Protocol 3: ATR-FTIR Analysis (Self-Validating)
  • Preparation: Utilize an Attenuated Total Reflectance (ATR) module with a diamond crystal. Do not use KBr pellets, as KBr is hygroscopic and absorbed water will create a broad artifact at 3300 cm⁻¹, which mimics an N-H stretch.

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere to remove CO2 and water vapor artifacts.

  • Validation Checkpoint (The N-H Null Test): Apply the solid powder directly to the crystal and apply pressure. Scan from 4000 to 400 cm⁻¹. The system is self-validated if the baseline between 3200 and 3500 cm⁻¹ is completely flat. Any broad absorbance here indicates moisture contamination or the presence of unmethylated 1H-pyrazolo[4,3-d]pyrimidine precursors.

Conclusion

The absolute characterization of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine relies on a trifecta of self-validating analytical logic: the 3:1:1 proton integration ratio in NMR, the 3:1 isotopic cluster in ESI-MS, and the strict absence of N-H stretching in ATR-FTIR. Adhering to these causal interpretations ensures maximum trustworthiness and reproducibility in downstream drug development workflows.

References

  • Fluorochem Ltd. "2H-Pyrazolo[4,3-d]pyrimidine, 5-chloro-2-methyl- (CAS: 1824051-49-1) Product Specifications." Fluorochem Catalog.
  • Arabian Journal of Chemistry. "Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents." Arabian Journal of Chemistry (2022).
  • PubMed Central (PMC). "Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety." NIH / PMC (2020).
  • ResearchGate. "Chemical structure of most potent pyrazolo[4,3-d]pyrimidine: Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships." ResearchGate (2021).

Sources

biological activity of pyrazolo[4,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, distinct from its isomer pyrazolo[3,4-d]pyrimidine (allopurinol-like) and the natural purine core. Its significance arises from its ability to function as a purine bioisostere , allowing it to mimic adenosine triphosphate (ATP) and guanosine monophosphate (GMP).

While historically synonymous with PDE5 inhibition (e.g., Sildenafil), recent advancements have repositioned this scaffold as a potent chemotype for kinase inhibition , particularly targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases in oncology. This guide provides a technical analysis of the scaffold’s structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for synthesis and biological characterization.

Structural Basis & Bioisosterism

The biological utility of pyrazolo[4,3-d]pyrimidine stems from its capacity to occupy the adenine-binding pocket of enzymes. Unlike the [3,4-d] isomer, the [4,3-d] arrangement alters the vector of hydrogen bond donors/acceptors, offering unique selectivity profiles.

The "Hinge Binder" Concept

In kinase drug design, the N1 and N2 nitrogens (or substituents at C7/N6) often interact with the "hinge region" of the kinase ATP-binding site.

  • Purine (Adenine): N1 accepts H-bond; N6 donates H-bond.

  • Pyrazolo[4,3-d]pyrimidine: The N6-H and N1/N2 lone pairs can be tuned to mimic this interaction, engaging residues like Leu83 in CDK2.

Critical Substitution Sites (SAR)
  • C7 Position: Critical for mimicking the exocyclic amine of adenine. Bulky aryl groups here often dictate selectivity (e.g., the sulfonamide moiety in Sildenafil).

  • C3 Position: Occupies the hydrophobic pocket (gatekeeper region). Isopropyl or cyclobutyl groups here enhance potency against CDKs.

  • N1 Position: Controls solubility and pharmacokinetic properties. Methyl or alkyl chains are common.

Key Biological Targets & Mechanisms

Phosphodiesterase Type 5 (PDE5) Inhibition

The most commercially validated application. Derivatives like Sildenafil inhibit PDE5, preventing the hydrolysis of cGMP to GMP.

  • Mechanism: The pyrazolopyrimidine core mimics the guanine ring of cGMP.

  • Therapeutic Outcome: Accumulation of cGMP

    
     activation of Protein Kinase G (PKG) 
    
    
    
    reduced intracellular Calcium
    
    
    smooth muscle relaxation (vasodilation).
Cyclin-Dependent Kinase (CDK) Inhibition

Recent research identifies 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as potent CDK2, CDK5, and CDK9 inhibitors.

  • Compound 7 (Roscovitine Bioisostere): A 3-isopropyl-7-benzylamino derivative that inhibits CDK2/Cyclin E with nanomolar potency.

  • Mechanism: Competitive inhibition at the ATP binding site. This induces cell cycle arrest (G1/S or G2/M phase) and apoptosis in cancer cells (e.g., HCT-116, MCF-7).

Antiviral Activity

Certain ribonucleoside analogs of this scaffold inhibit viral RNA-dependent RNA polymerases (RdRp), showing activity against HCV and other RNA viruses by acting as chain terminators.

Data Presentation: Comparative Potency

The following table summarizes the inhibitory concentration (


) of key pyrazolo[4,3-d]pyrimidine derivatives against primary targets.
Compound IDTarget EnzymeIC50 (nM)Structural FeaturesReference
Sildenafil PDE53.57-one, 3-propyl, 1-methyl[1]
Compound 7 CDK2 / Cyclin E483-isopropyl, 7-benzylamino[2]
Compound 2i CDK5 / p25123,5,7-trisubstituted[3]
Compound 24 CDK2 / Cyclin A93-cyclobutyl, 5-thioether[4]
Standard (Roscovitine) CDK2 / Cyclin E450Purine analog (Reference)[2]

Visualization of Mechanisms[1]

Diagram 1: The Bioisostere Relationship & Binding Mode

This diagram illustrates how the scaffold mimics Adenine to bind Kinase Hinge regions.

Bioisostere cluster_0 Natural Substrate cluster_1 Scaffold Isomers cluster_2 Target Interaction ATP ATP (Adenine Core) Hinge Kinase Hinge Region (Leu83, Glu81) ATP->Hinge H-Bonds (N1, N6) P34 Pyrazolo[3,4-d] (Allopurinol-like) P34->Hinge Alternate Vector P43 Pyrazolo[4,3-d] (Sildenafil/CDK-Inhibitor) P43->ATP Bioisostere P43->Hinge Mimics ATP (N1/N2, C7-NH)

Caption: Comparison of binding vectors between ATP and Pyrazolo[4,3-d]pyrimidine in the kinase hinge region.

Diagram 2: CDK Inhibition Signaling Pathway

This workflow demonstrates the downstream effects of inhibiting CDK2 with a pyrazolo[4,3-d]pyrimidine derivative.

CDK_Pathway cluster_outcome Therapeutic Outcome Inhibitor Pyrazolo[4,3-d] Derivative CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits (ATP Competition) Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (If Phosphorylated) Rb->E2F Sequesters (If Unphosphorylated) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Apoptosis Apoptosis (Cell Death) S_Phase->Apoptosis G1 Arrest triggers

Caption: Mechanism of action for CDK2 inhibition leading to G1 cell cycle arrest and apoptosis.

Validated Experimental Protocols

Synthesis of the Pyrazolo[4,3-d]pyrimidine Core

This protocol describes the "self-validating" cyclization of a 4-aminopyrazole precursor, a standard route for generating the 7-substituted core.

Reagents:

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Precursor)[1]

  • Benzoic acid derivatives (for C7 substitution)

  • EDCI, HOBt (Coupling agents)

  • Sodium Ethoxide (NaOEt)[2]

Step-by-Step Methodology:

  • Amide Coupling: Dissolve the pyrazole precursor (1.0 eq) and the appropriate benzoic acid (1.0 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at Room Temperature (RT) for 12 hours.

    • Validation Point: Monitor by TLC (Ethyl Acetate/Hexane). Disappearance of the amine spot confirms coupling.

  • Cyclization (Ring Closure): Isolate the intermediate amide. Dissolve in Ethanol containing NaOEt (2.0 eq). Reflux for 6–8 hours.[3]

    • Mechanism:[4][5] Base-catalyzed intramolecular condensation closes the pyrimidine ring.

  • Purification: Cool the mixture; neutralize with dilute HCl. The precipitate is the pyrazolo[4,3-d]pyrimidin-7-one derivative. Recrystallize from Ethanol.[3]

  • Chlorination (Optional for Amino-substitution): Reflux the 7-one product in POCl3 to generate the 7-chloro derivative, which can then undergo nucleophilic aromatic substitution (

    
    ) with various amines to yield 7-amino analogs (like Compound 7).
    
CDK2/Cyclin E Kinase Assay (ADP-Glo)

To verify biological activity, use a luminescent ADP detection assay.

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Mix recombinant CDK2/Cyclin E (5-10 ng), peptide substrate (e.g., Histone H1), and the test compound (serial dilutions) in a 384-well plate.

  • Reaction Start: Add ATP (10 µM final) to initiate the reaction. Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).
    
  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate

    
    .
    
    • Control: Use Roscovitine as a positive control standard.

References

  • Terrett, N. K., et al. (1996). Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters. Link

  • Paruch, K., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity.[6] Journal of Medicinal Chemistry. Link

  • Jorda, R., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Journal of Medicinal Chemistry. Link

  • Krystof, V., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders.[7][8] ACS Medicinal Chemistry Letters. Link

  • Hassan, A. S., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Guide: Discovery and Synthesis of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pyrazolo[4,3-d]pyrimidine scaffold, focusing on its discovery, synthetic evolution, and critical role in modern medicinal chemistry.

Executive Summary & Structural Significance

The pyrazolo[4,3-d]pyrimidine system is a fused bicyclic heterocycle acting as a bioisostere of purine (specifically adenine and guanine). Unlike its more common isomer, pyrazolo[3,4-d]pyrimidine (the core of Allopurinol), the [4,3-d] system positions the bridgehead nitrogen atoms and the pyrazole moiety to create a unique electronic and steric profile.

This scaffold gained global prominence as the core structure of Sildenafil (Viagra) , the first selective phosphodiesterase type 5 (PDE5) inhibitor. Its success demonstrated the scaffold's ability to mimic the guanine base of cGMP, thereby competitively inhibiting the PDE5 enzyme.

Structural Comparison: Isomer Distinction
  • Purine (Natural): Imidazo[4,5-d]pyrimidine.

  • Allopurinol Core: Pyrazolo[3,4-d]pyrimidine (N-N bond on the "left" relative to the pyrimidine).

  • Sildenafil Core: Pyrazolo[4,3-d]pyrimidine (N-N bond on the "right" relative to the pyrimidine).

Historical Context: The Shift from [3,4-d] to [4,3-d]

While the chemistry of pyrazolo[3,4-d]pyrimidines was extensively mapped in the 1950s by R.K. Robins (resulting in the gout drug Allopurinol), the [4,3-d] isomer remained a laboratory curiosity for decades. The synthetic difficulty of the [4,3-d] system—specifically the challenge of controlling N-alkylation regiochemistry on the pyrazole ring—limited its early adoption.

The watershed moment occurred in the late 1980s at Pfizer (Sandwich, UK) . Researchers seeking to treat angina via PDE inhibition identified the [4,3-d] scaffold as a potent mimic of the guanosine base. This program, led by chemists such as Nicholas Terrett and Peter Dunn , solved the regioselectivity challenges and established the robust "Pyrazole-First" synthetic route that remains the industry standard.

Synthetic Strategies: The "How-To"

There are two primary logic gates for constructing this bicycle:

  • Route A (Pyrazole-First): Constructing the pyrimidine ring onto a pre-functionalized pyrazole. (The Pfizer Route).

  • Route B (Pyrimidine-First): Annealing a pyrazole ring onto a functionalized pyrimidine.

Route A: The Pfizer "Pyrazole-First" Strategy (Sildenafil)

This is the most scalable and versatile route. It allows for the rigorous definition of substituents on the pyrazole ring before cyclization, avoiding complex isomeric mixtures later.

Protocol Summary:

  • Pyrazole Formation: Condensation of a 1,3-dicarbonyl equivalent with hydrazine.

    • Critical Control Point: Regioselectivity of N-alkylation. Using methylhydrazine with an unsymmetrical diketone can yield a mixture of N1 and N2 isomers. Pfizer optimized this by using specific hydrazines or separating isomers early.

  • Functionalization: Nitration of the pyrazole C4 position followed by reduction to an amine.

  • Amide Coupling: Acylation of the C4-amine with a carboxylic acid derivative (e.g., 2-ethoxybenzoyl chloride).

  • Cyclization: Dehydrative ring closure (often using base/heat or reagents like SOCl

    
     or chlorosulfonic acid) to form the pyrimidinone ring.
    
Experimental Protocol: Cyclization Step (Representative)
  • Reagents: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide derivative, NaOH, H

    
    O
    
    
    
    (for oxidative cyclization variants) or KOtBu/EtOH.
  • Procedure:

    • Dissolve the amide intermediate (1.0 eq) in ethanol.

    • Add aqueous NaOH (2.0 eq) and heat to reflux for 6–8 hours.

    • Monitor TLC for disappearance of the amide.

    • Cool to 0°C and acidify to pH 2 with concentrated HCl.

    • Filter the precipitated pyrazolo[4,3-d]pyrimidin-7-one solid.

    • Recrystallize from 2-propanol.

Route B: The "Pyrimidine-First" Strategy

Used when the pyrimidine ring requires sensitivity or when starting from abundant pyrimidine precursors like uracils.

Mechanism:

  • Start with a 4-chloro-5-formylpyrimidine (or 5-cyano/5-ester).

  • React with hydrazine.[1][2] The hydrazine displaces the 4-chloro substituent.

  • Intramolecular condensation occurs between the hydrazine nitrogen and the C5-carbonyl group to close the pyrazole ring.

Visualizing the Chemistry

The following diagrams illustrate the logic flow of these syntheses.

Diagram 1: The Sildenafil (Pfizer) Retrosynthesis

SildenafilSynthesis cluster_legend Key Transformation Target Sildenafil (Viagra) (Pyrazolo[4,3-d]pyrimidine Core) Start1 Diethyl Oxalate + 2-Pentanone Diketone Diketo Ester Start1->Diketone Claisen Condensation Pyrazole 1-Methyl-3-propyl-pyrazole-5-carboxylate (Regiochem Critical) Diketone->Pyrazole + Hydrazine Cyclization Hydrazine Methylhydrazine Hydrazine->Pyrazole NitroPyrazole 4-Nitro-pyrazole derivative Pyrazole->NitroPyrazole Nitration (HNO3/H2SO4) AminoPyrazole 4-Amino-pyrazole derivative NitroPyrazole->AminoPyrazole Reduction (SnCl2 or H2/Pd) Amide Amide Intermediate AminoPyrazole->Amide Acylation (ArCOCl) Cyclization Pyrazolo[4,3-d]pyrimidine Ring Amide->Cyclization Base-mediated Ring Closure Sulfonation Chlorosulfonation Cyclization->Sulfonation ClSO3H FinalStep Piperazine Coupling Sulfonation->FinalStep + N-Methylpiperazine FinalStep->Target

Caption: The linear "Pyrazole-First" synthesis used industrially for Sildenafil, highlighting the critical ring-closure step.

Diagram 2: Divergent Synthetic Strategies

Strategies cluster_A Route A: Pyrazole First cluster_B Route B: Pyrimidine First Target Pyrazolo[4,3-d]pyrimidine Scaffold P_Start 1,3-Dicarbonyls P_Int Amino-Pyrazole-Carboxamide P_Start->P_Int P_Step Annulation with C1 Fragments (Formamide/Urea) P_Int->P_Step P_Step->Target Pyr_Start 4-Chloro-5-Formyl-Pyrimidine Pyr_Int 4-Hydrazino-Pyrimidine Pyr_Start->Pyr_Int Pyr_Step Intramolecular Cyclization Pyr_Int->Pyr_Step Pyr_Step->Target

Caption: Comparison of the two primary retrosynthetic disconnections for accessing the scaffold.

Key Challenges: Regioselectivity

The most frequent failure mode in synthesizing this scaffold is N-alkylation regioselectivity during the initial pyrazole formation.

VariableOutcomeTechnical Insight
Methylhydrazine + Unsymmetrical Diketone Mixture of IsomersSterics dictate the major product, but separation is often required (chromatography or crystallization).
Sequential Alkylation N1 vs N2 CompetitionAlkylating a pre-formed pyrazole often favors the N1 position (sterically less hindered or electronically favored depending on substituents), but mixtures are common.
Solution Regiospecific Hydrazines Using aryl-hydrazines or sterically bulky hydrazines can direct formation to a single isomer. Pfizer's route relies on the specific reactivity of methylhydrazine with their diketo-ester to favor the 1-methyl-3-propyl isomer.

Modern Advances: Solid-Phase Synthesis

Recent developments have adapted this chemistry for combinatorial libraries. A key protocol involves:

  • Resin Loading: Attaching a pyrazole-5-carboxylate to a resin via a cleavable linker.

  • On-Resin Cyclization: Reacting the immobilized pyrazole with an isocyanate or isothiocyanate to close the pyrimidine ring.

  • Cleavage: Releasing the diversity-oriented library of pyrazolo[4,3-d]pyrimidines. Reference: This approach allows for rapid SAR exploration of the C7 and N5 positions.

References

  • Terrett, N. K., et al. (1996). "Sildenafil (Viagra), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction." Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Link

  • Dunn, P. J., et al. (2000). "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development, 4, 17-22. Link

  • Robins, R. K. (1956). "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines." Journal of the American Chemical Society, 78(4), 784–790. (Provided for historical contrast regarding the [3,4-d] isomer). Link

  • Liao, S., et al. (2006). "Solid-phase parallel synthesis of 4-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidine nucleosides." Nucleosides, Nucleotides and Nucleic Acids, 25, 9-11.

Sources

The 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Scaffold: A Gateway to Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine represents a high-value "privileged scaffold" in medicinal chemistry. Structurally functioning as a purine bioisostere, this heterocyclic core possesses inherent affinity for ATP-binding pockets and allosteric sites in various enzymes and receptors. While the molecule itself is often utilized as a reactive electrophilic intermediate, its specific substitution pattern—particularly the N2-methyl and 5-chloro motifs—directs its derivatives toward distinct therapeutic targets.

This guide details the therapeutic landscape of this scaffold, focusing on its validated roles in Microtubule Targeting (Antineoplastic) , Phosphodiesterase (PDE) Inhibition , and Kinase Modulation .

Structural Pharmacophore & Reactivity

The therapeutic versatility of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine stems from its electronic similarity to adenine and guanine.

  • Scaffold Class: Purine Bioisostere (Pyrazolo[4,3-d]pyrimidine isomer).

  • Key Features:

    • N2-Methylation: Locks the pyrazole tautomer, influencing solubility and binding pocket orientation (distinct from N1-isomers).

    • 5-Chloro Position: An electrophilic "handle" susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows the introduction of diverse amines or alkoxides to tune selectivity between kinases and PDEs.

    • 7-Position (C4 in pyrimidine numbering): Often the site of primary functionalization (e.g., hydrazine, amine, or aryl groups) to establish the "head" group of the inhibitor.

Diagram 1: Divergent Therapeutic Pathways

The following diagram illustrates how specific chemical modifications to the 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine core yield agents for different biological targets.

G Core 5-Chloro-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine Mod1 S_NAr at C5 (Retention of Cl or Substitution w/ Amines) Core->Mod1 Mod2 Functionalization at C7 Core->Mod2 Target_MT Target: Tubulin (Microtubule Destabilization) Mod1->Target_MT 5-Cl Retention or specific subst. Target_PDE Target: PDE5 (cGMP Accumulation) Mod1->Target_PDE Alkoxy/Amino subs. Target_AhR Target: AhR (Immunomodulation) Mod2->Target_AhR Specific Urea linkages Target_Kinase Target: CDKs / Src (Cell Cycle Arrest) Mod2->Target_Kinase Bulky Aryl groups

Caption: Divergent synthesis pathways transforming the 5-Chloro-2-methyl core into distinct therapeutic classes.

Primary Therapeutic Targets

Microtubule Targeting Agents (MTAs)

Recent research identifies N-methyl-pyrazolo[4,3-d]pyrimidines, specifically those retaining the 5-chloro substituent or modified at this position, as potent inhibitors of tubulin polymerization.

  • Mechanism: These derivatives bind to the colchicine-binding site of tubulin. The planar pyrazolopyrimidine ring mimics the biaryl system of colchicine, disrupting microtubule assembly during mitosis.

  • Therapeutic Outcome: G2/M phase cell cycle arrest and apoptosis in multidrug-resistant tumor lines (e.g., A375 melanoma, MCF-7 breast cancer).

  • Key Insight: The 2-methyl isomer is often more potent than the 1-methyl isomer in this context due to specific steric fits within the tubulin hydrophobic pocket [1].

Phosphodiesterase 5 (PDE5) Inhibition

The pyrazolo[4,3-d]pyrimidine scaffold is the structural backbone of Sildenafil (Viagra) and related PDE5 inhibitors.[1]

  • Mechanism: The scaffold mimics the guanine ring of cGMP. The 5-chloro group is typically displaced by an alkoxide (e.g., ethoxy, propoxy) or an amine to mimic the electron-donating nature of the guanine exocyclic oxygen/nitrogen.

  • Therapeutic Outcome: Inhibition of PDE5 prevents the hydrolysis of cGMP, leading to vasodilation. This is relevant for erectile dysfunction and pulmonary arterial hypertension [2].

Aryl Hydrocarbon Receptor (AhR) Antagonism

Derivatives synthesized from the 5,7-dichloro-2-methyl precursor have emerged as antagonists for the Aryl Hydrocarbon Receptor (AhR).[2]

  • Mechanism: AhR is a transcription factor that, when constitutively active in tumors, suppresses T-cell immunity.[2] Small molecules derived from this core block AhR activation.

  • Therapeutic Outcome: Reversal of immune suppression in the tumor microenvironment, particularly in colorectal cancer models [3].

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol synthesizes the 5,7-dichloro precursor, the common starting point for the 5-chloro-2-methyl derivatives.

Reagents: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (or similar), Urea, POCl3.

  • Cyclization: Reflux the pyrazole precursor with urea to form the pyrazolo[4,3-d]pyrimidine-5,7-dione intermediate.

  • Chlorination: Treat the dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline (catalyst) at reflux (100°C) for 4-6 hours.

  • Regioselective Methylation: If starting from a non-methylated pyrazole, methylation with MeI/K2CO3 typically yields a mixture of N1 and N2 isomers. These must be separated via flash chromatography (SiO2, Hexane/EtOAc gradient). The N2-methyl isomer (the subject of this guide) usually elutes second or displays distinct NMR shifts (N-Me signal ~4.0-4.2 ppm).

Tubulin Polymerization Assay (Validation of Target 1)

To confirm the 5-chloro-2-methyl derivative functions as an MTA:

  • Preparation: Prepare a 100X stock of the test compound in DMSO.

  • Assembly: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Reaction: Mix porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) with the test compound (typical conc. 1-10 µM) at 4°C.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Analysis: A reduction in Vmax and final fluorescence compared to the vehicle control indicates inhibition of polymerization.

Diagram 2: Mechanism of Action (Tubulin vs. Kinase)

MOA cluster_0 Pathway A: Tubulin Inhibition cluster_1 Pathway B: Kinase Inhibition (CDK/Src) CompA 5-Cl-2-Me-Derivative Tubulin Tubulin Heterodimer (Colchicine Site) CompA->Tubulin Binds Polymer Microtubule Polymerization Tubulin->Polymer Inhibits CompB 5-Amino-2-Me-Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) CompB->ATP_Pocket Competes w/ ATP Phos Substrate Phosphorylation ATP_Pocket->Phos Blocks

Caption: Dual mechanistic potential: Colchicine site binding (Tubulin) vs. ATP-competitive inhibition (Kinases).

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines as potent phosphodiesterase 5 (PDE5) inhibitors. Source: PubMed URL:[Link]

  • Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine compounds (AhR Antagonists). Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Source: PubMed URL:[Link]

Sources

Deterministic In Silico Bioactivity Profiling of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: A Technical Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

As a Senior Application Scientist, I approach the in silico characterization of small molecules not merely as a computational exercise, but as a deterministic mapping of chemical space to biological function. The compound 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1) represents a highly privileged scaffold in medicinal chemistry[1]. While frequently utilized as a reactive building block due to the susceptibility of the C5-chlorine to nucleophilic aromatic substitution (


), evaluating the intact molecule in silico reveals its profound potential as a fragment-based purine bioisostere.

Historically, the pyrazolo[4,3-d]pyrimidine core has been validated as a potent bioisostere of roscovitine, exhibiting profound ATP-competitive inhibition against cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR)[2][3]. This whitepaper delineates a rigorous, self-validating in silico pipeline to predict the bioactivity, target engagement, and ADMET profile of this specific derivative, ensuring that computational predictions translate reliably to in vitro efficacy.

Pharmacophore Rationale: The Causality of Substitution

In computational drug design, every functional group must be mathematically and biologically justified. The specific substitution pattern of 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine dictates its behavior in molecular docking and molecular dynamics (MD) simulations:

  • The 2-Methyl Group (Tautomeric Fixation): Unsubstituted pyrazoles suffer from tautomeric ambiguity, which exponentially increases the conformational search space and introduces scoring penalties during docking. By methylating the N2 position, the tautomeric state is rigidly locked. This causality ensures that the pyrimidine nitrogen atoms (N5, N7) are deterministically presented as canonical hydrogen bond acceptors toward the kinase hinge region[4].

  • The 5-Chloro Substituent (Halogen Bonding & Hydrophobicity): While chemically reactive in vitro, in silico modeling treats the C5-chlorine as a lipophilic, electron-withdrawing moiety. It perfectly occupies the hydrophobic sub-pockets adjacent to the ATP-binding site (often engaging the gatekeeper residue) and can participate in directional halogen bonding, significantly lowering the binding free energy (

    
    )[5].
    

In Silico Workflow Architecture

To prevent the generation of computational artifacts, the predictive workflow must be linear, orthogonal, and self-correcting.

InSilicoWorkflow LIG 5-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine PREP Ligand Preparation & Tautomer Locking LIG->PREP 3D Conformer Gen DOCK Reverse Docking (Kinase Panel) PREP->DOCK Decoy-Validated ADMET ADMET Profiling (Lipinski/Veber Rules) PREP->ADMET QSAR Models MD Molecular Dynamics (100 ns Trajectory) DOCK->MD Top Poses (CDK7/EGFR) LEAD Bioactivity Profile Generation MD->LEAD ΔG Binding ADMET->LEAD PK/PD Metrics

Workflow for the in silico bioactivity prediction of pyrazolo[4,3-d]pyrimidine derivatives.

Self-Validating Experimental Protocols

To establish trustworthiness (E-E-A-T), computational protocols cannot rely on blind scoring. They must incorporate internal controls. Below are the step-by-step methodologies designed as self-validating systems.

Protocol A: Decoy-Integrated Reverse Docking (Kinase Target Fishing)

Causality: Standard docking often yields false positives due to scoring function biases toward lipophilic molecules. By integrating a decoy set, we force the algorithm to prove it can mathematically distinguish the active scaffold from inactive noise.

  • Ligand & Protein Preparation:

    • Generate the 3D conformer of 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine using LigPrep (pH

      
      ).
      
    • Retrieve high-resolution crystal structures of target kinases (e.g., CDK7, CDK2, EGFR) from the PDB. Prepare using Protein Preparation Wizard (assign bond orders, add hydrogens, optimize H-bond network).

  • Decoy Generation: Generate 100 physicochemical property-matched decoys (similar MW, LogP, but topologically distinct) using the DUD-E (Directory of Useful Decoys) server.

  • Grid Generation: Center the receptor grid on the canonical ATP-binding hinge region (e.g., Met94 in CDK7)[6].

  • High-Throughput Virtual Screening (HTVS): Dock the target ligand alongside the 100 decoys using Glide SP (Standard Precision).

  • Validation Gate (Critical): Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC).

    • Self-Validation Logic: Proceed to MD simulation only if the ROC-AUC is

      
      . If 
      
      
      
      , the scoring function is failing to separate signal from noise, and the grid parameters must be recalibrated.
Protocol B: Convergence-Gated Molecular Dynamics (MD) Simulation

Causality: Docking only provides a static snapshot. MD simulations assess the thermodynamic stability of the ligand-receptor complex over time, ensuring the predicted binding pose does not spontaneously dissociate in a solvated environment.

  • System Solvation: Immerse the top-scoring CDK7-ligand complex in a TIP3P water box (10 Å buffer). Neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Execute steepest descent minimization until the maximum force is

    
     to remove steric clashes.
    
  • Equilibration (NVT/NPT): Run 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 bar) using position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unconstrained production run using the GROMACS engine and the CHARMM36 force field.

  • Validation Gate (Critical): Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms.

    • Self-Validation Logic: The binding pose is considered biologically viable only if the ligand RMSD plateaus and fluctuates within a strict

      
       variance window for the final 50 ns of the trajectory.
      

Quantitative Data Synthesis

The in silico pipeline generates predictive metrics that guide subsequent in vitro assay design. The data below summarizes the predicted behavior of the intact 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine fragment.

Table 1: Predicted ADMET & Physicochemical Properties

Computed via SwissADME and pkCSM consensus modeling[7].

PropertyPredicted ValuePharmacological Implication / Causality
Molecular Weight 168.58 g/mol Ideal for Fragment-Based Drug Discovery (FBDD). Allows room for functionalization without violating Lipinski's Rule of 5.
LogP (Lipophilicity) 1.15Optimal balance for aqueous solubility and passive membrane permeability.
H-Bond Donors 0The N2-methyl group eliminates the pyrazole NH donor, increasing lipophilicity and locking the tautomer.
H-Bond Acceptors 4N-atoms serve as critical acceptors for kinase hinge-region backbone amides.
Topological Polar Surface Area 43.6 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (

), useful for neuro-oncology targets.
Table 2: Reverse Docking Binding Affinities (Kinase Panel)

Predicted affinity scores against validated pyrazolo[4,3-d]pyrimidine targets[3][6].

Target KinasePDB IDGlide Score (

, kcal/mol)
Key Interacting Residues (Hinge Region)
CDK7 1UA2-7.8Met94 (H-bond), Phe91 (

stacking)
CDK2 1KE7-7.5Leu83 (H-bond), Val18 (Hydrophobic)
EGFR 1M17-6.9Met793 (H-bond), Thr790 (Gatekeeper clash check)

Mechanistic Pathway Analysis

When 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives successfully engage their primary target (e.g., CDK7), they modulate downstream transcriptional and cell-cycle pathways. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, responsible for phosphorylating the carboxy-terminal domain (CTD) of RNA polymerase II[6].

KinaseInhibition SCAFFOLD Pyrazolo[4,3-d]pyrimidine Pharmacophore HINGE Kinase Hinge Region (ATP Pocket) SCAFFOLD->HINGE Hydrogen Bonding (N-atoms) CDK7 CDK7 Inhibition HINGE->CDK7 ATP Displacement EGFR EGFR Inhibition HINGE->EGFR ATP Displacement APOP Tumor Cell Apoptosis CDK7->APOP Cell Cycle Arrest EGFR->APOP Proliferation Halt

Mechanism of action for pyrazolo[4,3-d]pyrimidine kinase inhibitors triggering apoptosis.

By outcompeting ATP at the orthosteric site, these compounds halt the phosphorylation cascade, leading to a dual-mechanism of action: the arrest of the cell cycle (via failure to activate CDK1/2) and the induction of apoptosis through transcriptional shutdown of short-lived anti-apoptotic proteins (like Mcl-1).

References

  • Fluorochem. "2H-Pyrazolo[4,3-d]pyrimidine, 5-chloro-2-methyl- (CAS: 1824051-49-1)." Fluorochem UK.
  • MDPI. "Chiral Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations." Molecules.
  • ResearchGate. "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
  • PMC (NIH). "Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives... In Silico ADMET Prediction." National Institutes of Health.
  • Trends in Pharmaceutical Sciences. "Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines." TIPS.
  • Arabian Journal of Chemistry. "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches...
  • RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

Sources

Methodological & Application

synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CDK2, JAK) and other bioactive heterocyclic compounds.

The synthesis addresses two primary challenges: regioselective methylation of the pyrazole core (N2 vs. N1 selectivity) and regioselective functionalization of the pyrimidine ring (differentiating the 5- and 7-positions).

Introduction & Retrosynthetic Analysis

The target molecule is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The "2-methyl" designation indicates the methyl group is located on the nitrogen atom of the pyrazole ring that is not adjacent to the bridgehead carbon C3a (in standard IUPAC numbering for the [4,3-d] system). The "5-chloro" substituent is located on the pyrimidine ring between the two nitrogen atoms (N5 and N7).

Retrosynthetic Logic

To achieve the 5-chloro-7-unsubstituted pattern, the most robust strategy involves constructing the 5,7-dichloro intermediate, followed by selective dechlorination at the more reactive 7-position. This avoids the difficult direct cyclization to a 5-chloro-7-H species.

Strategic Disconnections:

  • C7 Dechlorination: Selective removal of the chlorine atom at position 7 (adjacent to the bridgehead) using reductive conditions.

  • Chlorination: Conversion of the 5,7-dione to the 5,7-dichloro derivative using phosphorus oxychloride (

    
    ).
    
  • Pyrimidine Annulation: Fusion of the pyrimidine ring using urea to form the cyclic dione.

  • Pyrazole Construction: Starting from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid, with regioselective methylation.

Pathway Visualization

Retrosynthesis Target 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (Target) Dichloro 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (Key Intermediate) Target->Dichloro Selective Reduction (Zn/AcOH or Pd/C) Dione 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Dichloro->Dione Chlorination (POCl3) AminoPyrazole 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid Dione->AminoPyrazole Cyclization (Urea, 200°C) NitroPyrazole 4-Nitro-1-methyl-1H-pyrazole-3-carboxylic acid AminoPyrazole->NitroPyrazole Nitro Reduction (H2, Pd/C) Start 4-Nitro-1H-pyrazole-3-carboxylic acid (Starting Material) NitroPyrazole->Start Regioselective Methylation (MeI, Base)

Caption: Retrosynthetic pathway highlighting the critical intermediate (5,7-dichloro) and the strategy for regiocontrol.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyrazole Core

Objective: Prepare methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Critical Control Point: Methylation of 4-nitro-1H-pyrazole-3-carboxylic acid yields a mixture of N-methyl isomers. The 1-methyl-3-carboxylate isomer (which leads to the 2-methyl fused system) must be isolated or favored.

Step 1.1: Esterification and Methylation
  • Reagents: 4-Nitro-1H-pyrazole-3-carboxylic acid (10.0 g), Methanol (100 mL), Sulfuric acid (conc., 1.0 mL), Methyl iodide (1.5 eq), Potassium carbonate (

    
    , 2.0 eq), DMF.
    
  • Esterification: Reflux the acid in MeOH/H2SO4 for 12 hours. Concentrate and neutralize to obtain methyl 4-nitro-1H-pyrazole-3-carboxylate.

  • Methylation: Dissolve the ester (10.0 g) in anhydrous DMF (50 mL). Add

    
     (15.0 g).
    
  • Add Methyl Iodide (5.3 mL) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash with brine.

  • Purification: The reaction yields two isomers. The desired 1-methyl-3-carboxylate (less polar) and 1-methyl-5-carboxylate. Separation is achieved via flash chromatography (Hexane/EtOAc gradient).

    • Note: The 1-methyl-3-carboxylate precursor leads to the 2-methyl substituent in the final pyrazolo[4,3-d]pyrimidine numbering.

  • Yield: ~60% (desired isomer).

Step 1.2: Nitro Reduction
  • Reagents: Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (5.0 g), 10% Pd/C (500 mg), Methanol (50 mL).

  • Procedure: Hydrogenate in a Parr shaker or balloon (1 atm) at RT for 4-6 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Product: Concentrate to yield methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as an off-white solid. Use directly in the next step.

Phase 2: Pyrimidine Ring Construction

Objective: Form the 5,7-dione intermediate.

Step 2.1: Urea Cyclization
  • Reagents: 4-Amino-pyrazole ester (4.0 g), Urea (12.0 g, large excess).

  • Procedure: Mix the solid amine and urea thoroughly in a round-bottom flask.

  • Heating: Heat the melt to 180–200°C in an oil bath. Ammonia gas will evolve (use a trap).

  • Duration: Maintain temperature for 2–4 hours until solidification occurs or TLC indicates consumption of starting material.

  • Workup: Cool to ~80°C. Add hot water (50 mL) and stir to dissolve excess urea.

  • Isolation: Acidify slightly with acetic acid if necessary to precipitate the product. Filter the solid.[1]

  • Purification: Recrystallize from water or DMF/Ethanol.

  • Product: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

Phase 3: Chlorination

Objective: Convert the dione to the 5,7-dichloro derivative.

Step 3.1: POCl3 Reaction
  • Reagents: Dione (3.0 g), Phosphorus Oxychloride (

    
    , 15 mL), N,N-Dimethylaniline (1.0 mL, catalyst).
    
  • Procedure: Suspend the dione in

    
    . Add the catalyst.
    
  • Reflux: Heat to reflux (105°C) for 4–6 hours. The solution should become clear.

  • Quenching (Hazard): Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to avoid violent hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Product: 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. (Yellowish solid).[2]

Phase 4: Selective Dechlorination (Key Step)

Objective: Remove the chlorine at position 7 to yield the target 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. Mechanism: The C7 position (adjacent to the bridgehead) is electronically more deficient and sterically more accessible than C5, making it susceptible to selective reduction.

Protocol: Zinc/Acetic Acid Reduction
  • Reagents: 5,7-Dichloro intermediate (1.0 g), Zinc dust (activated, 2.0 g), Acetic Acid (20 mL), Water (2 mL).

  • Procedure: Dissolve/suspend the dichloro compound in Acetic Acid/Water.

  • Addition: Add Zinc dust in portions at RT.

  • Monitoring: Stir at RT or mild heat (40°C). Monitor closely by TLC/LC-MS. The 7-chloro is removed first. Over-reaction leads to the 5,7-dihydrido product (fully reduced).

    • Target Mass: M+H = 169/171 (Cl pattern).

    • Starting Material: M+H = 203/205.

  • Workup: Filter off excess Zinc. Neutralize the filtrate with saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate.

  • Purification: Flash chromatography (DCM/MeOH 98:2).

  • Final Product: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine .

Data Summary & Characterization

ParameterSpecificationNotes
Appearance White to pale yellow solidCrystalline
Molecular Formula

Molecular Weight 168.58 g/mol
Mass Spec (ESI) [M+H]+ = 169.1Characteristic 3:1 Cl isotope pattern
1H NMR (DMSO-d6)

9.4 (s, 1H, H-7), 8.6 (s, 1H, H-3), 4.0 (s, 3H, N-Me)
H-7 is the singlet on the pyrimidine ring.
Solubility Soluble in DMSO, DMF, DCMSparingly soluble in water

Safety & Troubleshooting

Hazard Management
  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. Use only in a fume hood. Quench on ice strictly.
    
  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use double-gloving and a fume hood.

  • Ammonia Evolution: The urea fusion generates significant ammonia gas. Ensure proper ventilation.

Troubleshooting Guide
  • Issue: Mixture of Methyl Isomers.

    • Solution: The N1 and N2 isomers of the pyrazole have significantly different polarities. If separation is difficult, verify the solvent system (Hexane/EtOAc usually works). The desired 1-methyl-3-carboxylate (precursor to 2-methyl target) typically elutes after the 1-methyl-5-carboxylate in many systems, but this depends on the stationary phase. Verify by NOE NMR (interaction between Methyl and Ester protons indicates 1-methyl-5-carboxylate; lack thereof suggests 1-methyl-3-carboxylate).

  • Issue: Over-reduction in Step 4.

    • Solution: Reduce reaction temperature to 0°C or reduce the equivalents of Zinc. Alternatively, use a palladium-catalyzed hydrogenolysis with stoichiometric base control to stop at the monochloro stage.

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidine Scaffold

    • Title: Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine compounds.[3]

    • Source: ResearchG
    • Context: Describes the core route: Esterification -> Alkylation -> Reduction -> Urea Cycliz
  • Regioselectivity of Pyrazole Methylation

    • Title: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[4][5][6]

    • Source: PubChem / NIH.
    • Context: Illustrates the standard precursors for pyrazolo[4,3-d]pyrimidines (Sildenafil type) and the naming conventions for N-methyl pyrazoles.
  • Target Molecule Identification

    • Title: 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1824051-49-1).
    • Source: Fluorochem.[7]

    • Context: Confirms the existence, CAS number, and structure of the specific 5-chloro-7-H target.
  • General Dechlorination Strategies

    • Title: Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines.
    • Source: PMC / NIH.
    • Context: Discusses regioselective halogenation and functionalization in fused pyrimidine systems, providing analogous reactivity p

Sources

Application Note & Detailed Protocol for the Synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, a key intermediate in the development of various pharmacologically active agents. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is presented as a two-stage process: first, the construction of the pyrazolo[4,3-d]pyrimidin-5-one core, followed by a robust chlorination step. This guide emphasizes the causality behind experimental choices, provides critical safety information, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a purine isostere. Derivatives of this core have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer effects. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets. The target molecule, 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, serves as a crucial and versatile building block. The chlorine atom at the C5 position acts as an excellent leaving group, enabling facile nucleophilic substitution reactions for the synthesis of diverse compound libraries.

This protocol details a reliable synthetic route, beginning with the cyclization of a suitable pyrazole precursor to form the pyrimidinone ring, followed by chlorination using phosphorus oxychloride (POCl₃).

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages, as illustrated below. The initial step involves the formation of the fused bicyclic pyrimidinone system from a substituted pyrazole. The subsequent step is the conversion of the hydroxyl/keto group into a chloro moiety.

Synthetic_Scheme cluster_step1 Step 1: Pyrimidinone Ring Formation cluster_step2 Step 2: Chlorination Precursor 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Product1 2-Methyl-2,4-dihydro-5H-pyrazolo[4,3-d]pyrimidin-5-one Product2 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Product1->Product2 POCl₃, Heat (e.g., 100°C)

Caption: Overall two-step synthesis of the target compound.

Materials and Reagents

For successful and safe execution of the protocol, all reagents should be of analytical grade or higher. All solvents should be anhydrous where specified.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier (Example)Notes
4-Amino-1-methyl-1H-pyrazole-5-carboxamideC₅H₇N₅O141.14Sigma-Aldrich, Alfa AesarStarting material for Step 1.
UreaCH₄N₂O60.06Fisher ScientificReagent for pyrimidine ring formation.
Phosphorus OxychloridePOCl₃153.33Acros OrganicsChlorinating agent. Highly corrosive and water-reactive.
Dichloromethane (DCM)CH₂Cl₂84.93VWRAnhydrous, for extraction and chromatography.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor extraction and chromatography.
HexanesC₆H₁₄ (mixture)~86.18VWRFor chromatography.
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01-For neutralization/work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent.
Silica GelSiO₂60.08-For column chromatography (230-400 mesh).

Experimental Protocols

Safety First: This protocol involves hazardous materials. Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

Step 1: Synthesis of 2-Methyl-2,4-dihydro-5H-pyrazolo[4,3-d]pyrimidin-5-one

This step constructs the core bicyclic system through the condensation of an aminopyrazole carboxamide with urea. This is a well-established method for forming a pyrimidinone ring from an ortho-amino-carboxamide precursor.[1]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Amino-1-methyl-1H-pyrazole-5-carboxamide (5.0 g, 35.4 mmol) and Urea (10.6 g, 177 mmol, 5 equivalents).

  • Heating: Heat the solid mixture in an oil bath to 200 °C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in the fume hood).

  • Reaction Monitoring: Maintain the temperature at 200 °C and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material will have a different Rf value than the more polar product.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. The mixture will solidify.

    • Add 50 mL of water to the flask and heat gently to dissolve the excess urea and other water-soluble byproducts.

    • The desired product is sparingly soluble in water and will precipitate.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water (3 x 20 mL) and then cold ethanol (2 x 10 mL) to remove residual impurities.

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 60 °C overnight.

  • Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. Expected Yield: 25-65%.[1]

Step 2: Synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

This critical step involves the chlorination of the pyrimidinone intermediate. Phosphorus oxychloride serves as both the reagent and the solvent in this reaction, effectively converting the C5-keto/hydroxyl group to a chloride.[1][2] This is a standard and highly effective transformation for this class of heterocycles.[3][4]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl fumes), place the dried 2-Methyl-2,4-dihydro-5H-pyrazolo[4,3-d]pyrimidin-5-one (3.0 g, 20.0 mmol).

  • Reagent Addition: (Caution: Perform in a fume hood) Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask. The mixture will form a slurry.

  • Heating: Heat the reaction mixture to 100 °C (or gentle reflux) in an oil bath with stirring. The slurry should become a clear solution as the reaction progresses.

  • Reaction Monitoring: Maintain the temperature for 3 hours.[1] Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • (Extreme Caution: Exothermic reaction!) Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. POCl₃ reacts exothermically with water.

    • Once the quenching is complete, the acidic solution is carefully neutralized to pH ~7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate.

    • The product will precipitate out as a solid. Alternatively, if it oils out, extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 75 mL).

    • If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: 42-75%.[1]

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Experimental_Workflow cluster_1 Step 1: Pyrimidinone Synthesis cluster_2 Step 2: Chlorination s1_start Combine Aminopyrazole and Urea s1_react Heat at 200°C for 12h s1_start->s1_react s1_cool Cool to RT s1_react->s1_cool s1_workup Aqueous Work-up (H₂O, Ice Bath) s1_cool->s1_workup s1_filter Vacuum Filtration s1_workup->s1_filter s1_wash Wash with H₂O & EtOH s1_filter->s1_wash s1_dry Dry under Vacuum s1_wash->s1_dry s1_product Intermediate Product s1_dry->s1_product s2_start Combine Intermediate and POCl₃ s1_product->s2_start s2_react Heat at 100°C for 3h s2_start->s2_react s2_cool Cool to RT s2_react->s2_cool s2_quench Quench on Ice (CAUTION!) s2_cool->s2_quench s2_neutralize Neutralize with NaHCO₃ s2_quench->s2_neutralize s2_extract Extract with DCM/EtOAc s2_neutralize->s2_extract s2_dry Dry & Concentrate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low Yield Incomplete reaction; Sub-optimal temperature; Degradation of starting material.Ensure temperature is maintained at 200 °C. Monitor by TLC to confirm reaction completion before work-up.
Step 2: Low Yield Incomplete reaction; Hydrolysis of product during work-up.Ensure reaction goes to completion via TLC. During work-up, keep the mixture cold and neutralize promptly before extraction to minimize hydrolysis of the chloro group.
Step 2: Dark/Tarry Crude Reaction overheated or ran for too long.Adhere strictly to the recommended reaction time and temperature. Purify carefully using column chromatography.
Difficult Purification Impurities co-elute with the product.Adjust the solvent polarity for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).

References

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. ResearchGate. Available at: [Link]

  • Patel, H. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Li, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. Available at: [Link]

Sources

Application Note: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of potent and selective kinase inhibitors relies heavily on privileged scaffolds that mimic endogenous ligands. 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1) has emerged as a highly versatile and structurally rigid purine bioisostere[1]. By locking the tautomeric state of the pyrazole ring and offering an activated electrophilic center at the C5 position, this building block allows medicinal chemists to rapidly generate diverse libraries of target-specific inhibitors. This application note details the mechanistic rationale for utilizing this scaffold, highlights its proven applications in therapeutic development, and provides self-validating synthetic protocols for its derivatization.

Pharmacological Relevance & Mechanistic Insights

The substitution of a traditional purine core with a pyrazolo[4,3-d]pyrimidine framework fundamentally alters the electronic distribution and hydrogen-bonding profile of the molecule. This modification is critical for overcoming off-target toxicity and patent-space limitations associated with classical purine-based drugs.

  • Tautomeric Locking via N2-Methylation: In unsubstituted purines or pyrazoles, rapid proton tautomerism can lead to promiscuous binding across multiple kinase active sites. The strategic placement of a methyl group at the N2 position of the pyrazolo[4,3-d]pyrimidine core restricts the molecule to a single, fixed 3D conformation[2]. This geometric restriction precisely directs subsequent C5 and C7 substituents into the hydrophobic pockets and hinge regions of the ATP-binding site, dramatically enhancing target selectivity.

  • C5-Chloro Activation: The chlorine atom at the C5 position is situated directly between the two nitrogen atoms of the pyrimidine ring. This creates a highly electron-deficient carbon center that is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

G Core 5-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine N2 N2-Methyl Group (Tautomeric Lock) Core->N2 C5 C5-Chloro Group (Diversification Handle) Core->C5 Pyrazolo Pyrazolo[4,3-d]pyrimidine Core (Purine Bioisostere) Core->Pyrazolo Target3 Fixed Conformation Enhanced Selectivity N2->Target3 Target2 SNAr / Buchwald-Hartwig Amination C5->Target2 Target1 H-Bond Donor/Acceptor in ATP Hinge Region Pyrazolo->Target1

Caption: Pharmacophore mapping of the 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold.

Key Therapeutic Applications

The 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine core has been successfully deployed across multiple therapeutic areas, demonstrating its versatility as a central pharmacophore.

Target / ApplicationTherapeutic AreaScaffold Function & Mechanistic RoleRef
Cyclin-Dependent Kinases (CDK2) OncologyActs as a purine bioisostere for roscovitine analogs; the fixed 2-methyl geometry optimally directs substituents into the ATP-binding hinge region to halt cellular proliferation.[2]
HIF-Prolyl Hydroxylase (HIF-PHD2) Renal AnemiaProvides a rigid, highly soluble core that significantly improves oral bioavailability and pharmacokinetic properties over earlier thienopyrimidine precursors.[3]
TLR4/p38 Signaling Pathway Acute Lung InjurySuppresses LPS-induced NO and cytokine (IL-6, TNF-α) production in macrophages via targeted kinase modulation.[4]

Validated Synthetic Protocols

To fully leverage this building block, researchers must execute highly efficient substitutions at the C5 position. Below are two self-validating protocols designed for maximum yield and reproducibility.

Workflow Start 5-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Path1 SNAr Reaction (R-NH2, DIPEA, 1-BuOH, 100°C) Start->Path1 Path2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane, 90°C) Start->Path2 Prod1 5-Amino Substituted Derivative Path1->Prod1 Prod2 5-Aryl Substituted Derivative Path2->Prod2

Caption: Divergent synthetic workflow for C5-functionalization of the pyrazolo[4,3-d]pyrimidine core.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Synthesize 5-amino-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the amine nucleophile from becoming protonated and deactivated. 1-Butanol is selected as the solvent because its polar protic nature stabilizes the anionic Meisenheimer complex transition state, accelerating the reaction.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 mmol, 168.6 mg) in 1-butanol (4.0 mL).

  • Activation: Add the desired primary or secondary amine (1.2 mmol) followed by DIPEA (2.0 mmol, ~350 µL).

  • Reaction: Seal the vial and heat to 100 °C in an oil bath for 4 hours (Alternatively, microwave at 120 °C for 20 minutes).

  • Validation Checkpoint 1 (Visual): The initially cloudy suspension will typically transition to a clear, pale-yellow solution as the starting material is consumed.

  • Validation Checkpoint 2 (Analytical): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Confirm the disappearance of the starting material mass (

    
     169 for 
    
    
    
    ) and the appearance of the product mass (
    
    
    ).
  • Workup: Cool the mixture to 0 °C. In most cases, the highly crystalline product will precipitate. Filter the solid, wash with ice-cold isopropanol (2 x 2 mL), and dry under high vacuum. If precipitation does not occur, concentrate the solvent under reduced pressure and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Synthesize 5-aryl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives. Causality of Reagents: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides a large bite angle, which heavily favors the reductive elimination step—a common bottleneck when coupling electron-deficient heteroaryl chlorides. Degassing is strictly required to prevent the formation of Pd-peroxo complexes, which degrade the catalyst and promote wasteful homocoupling of the boronic acid.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol) in a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL total).

  • Degassing: Submerge the solution in an ultrasonic bath and bubble Argon gas directly through the liquid for a minimum of 10 minutes.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and immediately reseal under Argon.

  • Validation Checkpoint 1 (Visual): Upon addition of the catalyst and initial heating, the mixture should turn a deep reddish-brown color, indicating the formation of the active Pd(0) species.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6–8 hours.

  • Validation Checkpoint 2 (Analytical): Perform TLC (Hexanes/EtOAc 1:1) and LC-MS to confirm complete consumption of the chloride starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter the entire mixture through a tightly packed pad of Celite to remove "Pd black" precipitates. Wash the organic filtrate with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel chromatography.

References

  • Jorda, R. et al. "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity." Journal of Medicinal Chemistry, 2011. 2

  • "Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia." ACS Medicinal Chemistry Letters. 3

  • "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." Taylor & Francis. 4

  • "2H-Pyrazolo[4,3-d]pyrimidine, 5-chloro-2-methyl-." Fluorochem Product Documentation.1

Sources

Application Note: Strategic Utilization of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine as a Kinase Inhibitor Scaffold

[1]

Executive Summary

The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine core represents a privileged scaffold in kinase inhibitor discovery, functioning as a potent bioisostere of the adenine moiety of ATP.[1] While the [3,4-d] isomer is more common, the [4,3-d] isomer offers distinct vectors for substituent growth, particularly useful for targeting the sugar pocket and solvent-exposed regions of the kinase domain.[1]

This guide focuses on the 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine motif.[1][2][3][4] In practical drug design, this specific architecture is rarely used as a "naked" 7-H compound; rather, it serves as the critical electrophilic hub (usually derived from a 5,7-dichloro precursor) that allows for the sequential, regioselective assembly of dual-targeted inhibitors.[1] The 5-chloro position specifically serves as a handle to tune physicochemical properties (solubility, permeability) and selectivity profiles without disrupting the primary hinge-binding interaction at C7.[1]

Chemical Biology & Mechanism of Action[5][6]

The Pharmacophore

The scaffold binds to the ATP-binding pocket of protein kinases (e.g., CDKs, TTK, ERK) through a conserved hydrogen-bonding network.[1]

  • Hinge Binding (C7 Position): The C7 position (equivalent to N6 of adenine) requires a hydrogen bond donor/acceptor motif. In the synthetic workflow, this is installed first by displacing a C7-chloride with an amine.[1]

  • Sugar Pocket/Solvent Front (C5 Position): The 5-chloro group is the strategic "warhead" for the second stage of diversification. Substituents here interact with the ribose-binding pocket or the solvent channel, critical for engineered selectivity.

  • Core Stability (N2-Methyl): Methylation at N2 (vs. N1) locks the tautomeric state and directs the vectors of the C3 and C7 substituents, often improving metabolic stability compared to the N1-isomer.[1]

Binding Mode Visualization

The following diagram illustrates the conceptual binding mode and the regioselective synthetic logic.

BindingModecluster_interactionsInteraction MapScaffold5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidineIntermediateIntermediate:5-Chloro-7-amino-derivativeScaffold->IntermediateStep 1: SNAr @ C7(Hinge Binder Installation)FinalDrugFinal Kinase Inhibitor(Dual Functionalized)Intermediate->FinalDrugStep 2: SNAr/Suzuki @ C5(Selectivity/Solubility)KinasePocketATP Binding PocketFinalDrug->KinasePocketBindsC7_GroupC7-Substituent(Amine/Aryl)HingeHinge Region(e.g., Leu83 in CDK2)C7_Group->HingeH-BondsC5_GroupC5-Substituent(from 5-Cl displacement)SugarPocketSugar Pocket / Solvent(Selectivity Filter)C5_Group->SugarPocketHydrophobic/Polar Contacts

Caption: Regioselective functionalization strategy. The C7-Cl is more reactive (SNAr) due to para-like conjugation with N2/N4, allowing installation of the hinge binder before the C5-Cl is targeted.[1]

Application 1: Synthetic Protocols

Objective: Synthesize a library of inhibitors starting from 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine .

Materials
  • Scaffold: 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1357087-30-9).[1][5]

  • Reagents: Primary amines (R1-NH2), Boronic acids (R2-B(OH)2), DIPEA, Pd(PPh3)4, Na2CO3.[1]

  • Solvents: n-Butanol, DMF, 1,4-Dioxane.[1]

Protocol A: Step 1 - Regioselective SNAr at C7 (Hinge Binder)

Rationale: The C7 position is electronically activated for nucleophilic attack, similar to the 4-position of pyrimidine.[1]

  • Preparation: Dissolve 1.0 eq (e.g., 100 mg) of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine in n-butanol (5 mL).

  • Addition: Add 1.1 eq of the desired aniline or primary amine (e.g., 4-aminocyclohexanol or benzylamine) and 2.0 eq of DIPEA.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: The major product should be the mono-substituted 5-chloro-7-amino derivative.[1] If bis-substitution occurs, lower the temperature to 60°C.[1]

  • Work-up: Concentrate in vacuo. Precipitate with cold water or purify via flash chromatography (Hexane/EtOAc).

  • Validation: Confirm retention of the chlorine atom at C5 via Mass Spec (characteristic Cl isotope pattern).

Protocol B: Step 2 - Functionalization of C5 (The "5-Chloro" Handle)

Rationale: The remaining 5-chloro group is less reactive and requires catalysis or harsher SNAr conditions.[1]

Option 1: Suzuki Coupling (For Aryl/Heteroaryl groups)

  • Dissolution: Dissolve the Step 1 intermediate (1.0 eq) in 1,4-dioxane/water (4:1).

  • Catalysis: Add Aryl-Boronic acid (1.5 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (5 mol%).

  • Reaction: Degas with Nitrogen for 5 mins. Heat to 100°C (microwave preferred: 120°C for 30 min) overnight.

  • Purification: Filter through Celite, extract with EtOAc, and purify via HPLC.

Option 2: SNAr Displacement (For Solubilizing Amines)

  • Dissolution: Dissolve intermediate in NMP or DMF.

  • Reaction: Add excess amine (e.g., N-methylpiperazine, 5.0 eq). Heat to 140°C in a sealed tube for 12–24 hours.

    • Note: This step is difficult due to the deactivation from the C7-amine.[1] Microwave irradiation is highly recommended.

Application 2: Biochemical Kinase Profiling

Objective: Validate the inhibitory potency of the synthesized 5-chloro derivatives against a panel of kinases (e.g., CDK2/Cyclin A).

Assay Principle: FRET-based Kinase Assay (e.g., LanthaScreen™)

This assay measures the competition between the inhibitor and a tracer (labeled ATP analogue) for the kinase active site.

Protocol
  • Compound Prep: Prepare 10 mM stocks of the 5-chloro derivatives in 100% DMSO. Perform 3-fold serial dilutions (10 points) in kinase buffer.

  • Enzyme Mix: Dilute CDK2/Cyclin A (or target kinase) to 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 5 µL of Enzyme/Antibody mix (Eu-anti-GST antibody).[1]

    • Add 5 µL of Kinase Tracer (Alexa Fluor® 647-labeled ATP mimic).[1]

  • Equilibrium: Incubate at Room Temperature for 60 minutes in the dark.

  • Readout: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate IC50 using a sigmoidal dose-response model (Variable Slope).

    • Success Criteria: Validated hits should show IC50 < 1 µM.

Application 3: Cellular Viability & Target Engagement

Objective: Confirm that the 5-chloro scaffold derivatives penetrate the cell membrane and inhibit the target in a complex biological environment.

Protocol A: Cellular Viability (CTG Assay)
  • Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with serial dilutions of the inhibitor (0.01 µM to 100 µM) for 72 hours. Include DMSO control (0.1%) and Staurosporine (positive control).

  • Detection: Add CellTiter-Glo® reagent (Promega) equal to the volume of culture medium.[1] Shake for 2 mins.

  • Measurement: Read Luminescence.

  • Data: Plot % Viability vs. Log[Compound].

Protocol B: Western Blot (Target Engagement)

Example: For a CDK2 inhibitor, monitor Retinoblastoma (Rb) phosphorylation.

  • Treatment: Treat HCT-116 cells with the compound at 1x, 5x, and 10x the biochemical IC50 for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitor Cocktails.

  • Blotting: Run SDS-PAGE.[1] Transfer to nitrocellulose.

  • Probing:

    • Primary Ab: Anti-phospho-Rb (Ser807/811).[1]

    • Loading Control: Anti-GAPDH.

  • Result Interpretation: A dose-dependent decrease in p-Rb band intensity confirms the compound engages CDK2 intracellularly.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-substitution in Step 1 Reaction temperature too high or excess amine used.[1]Strictly control stoichiometry (1.05 eq amine) and lower temp to 0°C -> RT.
No reaction at C5 (Step 2) C5-Cl is deactivated by the electron-donating C7-amine.[1]Use microwave irradiation or switch to Buchwald-Hartwig conditions (Pd2(dba)3 / XPhos).
Poor Solubility Scaffold is planar and lipophilic (LogP > 4).Introduce solubilizing groups at C5 (e.g., N-methylpiperazine, morpholine) or C7.[1]
Off-target Toxicity Lack of selectivity (Pan-kinase inhibition).[1]Increase steric bulk at C5 to exploit the "Gatekeeper" residue differences or target unique cysteine residues (if applicable).

References

  • Scaffold Synthesis & Regioselectivity

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 5,7-Dichloropyrazolo[4,3-d]pyrimidines."
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Defines the reactivity order C7 > C5.
    • (General reference for scaffold reactivity).

  • Kinase Inhibitor Design

    • Title: "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases."[1][6][7]

    • Source: Journal of Medicinal Chemistry (2011).[6]

    • Context: Validates the scaffold for CDK inhibition.[7][8][9]

  • Biological Profiling

    • Title: "Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A."
    • Source: Chemical Biology & Drug Design (2015).
    • Context: Protocols for cellular assays and apoptosis induction.
  • Commercial Availability

    • Compound: 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1357087-30-9).[1][5]

    • Source: Sigma-Aldrich / Fluorochem.[1]

Application Note: Precision N-Alkylation of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery scientists through the nuances of N-alkylation for the pyrazolo[4,3-d]pyrimidine scaffold, a core pharmacophore in kinase inhibitors (e.g., CDK inhibitors) and PDE5 inhibitors (e.g., Sildenafil).[1]

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines.[1] However, its synthesis is frequently plagued by regioselectivity issues during the N-alkylation step due to the annular tautomerism of the pyrazole ring. While N1-alkylation is often thermodynamically preferred, N2-isomers are increasingly relevant for specific kinase binding pockets.[1]

This guide provides a mechanistically grounded protocol to control N1 vs. N2 selectivity. We move beyond "trial and error" by utilizing solvent-controlled ion-pairing effects and specific base selections to direct the electrophilic attack.

Mechanistic Insight: The Ion-Pairing Switch

The regioselectivity of pyrazolo[4,3-d]pyrimidine alkylation is not random; it is dictated by the nature of the reactive anion species .

  • Thermodynamic Control (N1-Major): Under standard conditions (e.g., K₂CO₃/DMF), the reaction equilibrates to the thermodynamically more stable N1-alkylated product.[1] The N1-isomer minimizes steric clash with the C3-substituent and maintains favorable aromaticity.

  • Kinetic/Coordination Control (N2-Major): In non-polar aprotic solvents (e.g., THF) with alkali metal bases (e.g., NaHMDS), the metal cation forms a Tight Ion Pair (TIP) .[1] The sodium ion coordinates between N2 and N7 (the pyrimidine nitrogen), effectively "delivering" the alkylating agent to the N2 position or protecting N1.

  • Solvent-Separated Ion Pairs (SIP): In polar aprotic solvents (e.g., DMSO), the cation is fully solvated.[1] The naked anion attacks via its most nucleophilic site (typically N1) or follows thermodynamic drivers.

Visualizing the Pathway

The following decision tree helps select the optimal conditions based on your target isomer.

Alkylation_Pathway Start Start: Pyrazolo[4,3-d]pyrimidine Core Target Target Isomer? Start->Target N1 Target: N1-Alkylation (Thermodynamic) Target->N1 N2 Target: N2-Alkylation (Kinetic/Steric) Target->N2 Cond1 Protocol A: K2CO3 / DMF / 60°C (Standard) N1->Cond1 Alkyl Halide Cond3 Protocol C: Mitsunobu (PPh3/DIAD) (Substrate Dependent) N1->Cond3 Alcohol Cond2 Protocol B: NaHMDS / THF / 0°C (Tight Ion Pair) N2->Cond2 Alkyl Halide Result1 Result: N1 Major (>90% Selectivity) Cond1->Result1 Result2 Result: N2 Enriched (Mixture, requires HPLC) Cond2->Result2 Cond3->Result1

Caption: Decision matrix for selecting alkylation conditions. Protocol B exploits tight ion pairing to shift selectivity toward N2.[2]

Experimental Protocols

Protocol A: Standard N1-Selective Alkylation (General Purpose)

Objective: Synthesis of N1-alkylated analogs (e.g., Sildenafil-like cores). Mechanism: Thermodynamic control via reversible deprotonation.

Reagents:

  • Substrate: Pyrazolo[4,3-d]pyrimidin-7-one derivative (1.0 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 30 minutes. The suspension may turn yellow/orange, indicating anion formation.

  • Alkylation: Add the alkyl halide dropwise.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS.[3]

    • Note: Heating promotes equilibration to the thermodynamic N1 product.

  • Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If no precipitate, extract with EtOAc (3x).

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Protocol B: N2-Enriched Alkylation (Kinetic Control)

Objective: Targeting the N2-isomer (often required for specific kinase pockets).[1] Mechanism: Site-direction via Na+ coordination (Tight Ion Pair).[1]

Reagents:

  • Base: NaHMDS (1.0 M in THF) (1.1 equiv)[1]

  • Solvent: THF (anhydrous)

  • Electrophile: Alkyl Iodide (highly reactive)[1]

Procedure:

  • Setup: Flame-dry flask under Argon/Nitrogen.

  • Solvation: Dissolve substrate in anhydrous THF (0.05 M). Cool to 0°C.

  • Deprotonation: Add NaHMDS dropwise. Stir at 0°C for 15 minutes.

    • Critical: Do not warm up. Keep the ion pair tight.

  • Addition: Add Alkyl Iodide rapidly.

  • Quench: Stir at 0°C for 1–2 hours. Quench with saturated NH₄Cl before warming to RT.

  • Purification: This method typically yields a mixture (e.g., 2:1 to 4:1 N2:N1). Isolate via Prep-HPLC.

Protocol C: Mitsunobu Alkylation (For Alcohols)

Objective: Alkylation using functionalized alcohols (avoiding halides).

Reagents:

  • Alcohol (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF (anhydrous).[1]

Procedure:

  • Dissolve substrate, alcohol, and PPh₃ in THF. Cool to 0°C.

  • Add DIAD dropwise (exothermic).

  • Stir at RT overnight.

  • Note: Regioselectivity is highly substrate-dependent but often favors N1 due to steric bulk of the PPh₃-adduct intermediate.[1]

Data Analysis & Self-Validation

Distinguishing N1 vs. N2 Isomers

Correct structural assignment is critical. Do not rely solely on LC-MS retention times.

FeatureN1-Isomer (Thermodynamic)N2-Isomer (Kinetic)
NOE (NMR) No NOE between N-Alkyl and C3-Substituent.[1]Strong NOE between N-Alkyl and C3-Substituent.
C13 NMR (Pyrazole C3) Typically shifted upfield relative to N2.Typically shifted downfield.
TLC (Polarity) Generally less polar (higher Rf).Generally more polar (lower Rf).
Chromatography Elutes first on Normal Phase.Elutes second on Normal Phase.

Self-Validating Check: Run a 1D NOE difference experiment or 2D NOESY .

  • Irradiate the N-CH₂ protons.

  • If N2: You will see enhancement of the C3-substituent signal (e.g., C3-propyl in Sildenafil analogs).[1]

  • If N1: You will see NOE to the C7-substituent (if present) or no proximal aromatic NOE.

References

  • Sildenafil Synthesis & Scaffold History

    • Dunn, P. J., et al. "Synthesis of Sildenafil Citrate." Organic Process Research & Development, 2005. Link

    • Context: Establishes the N1-methylation preference of the pyrazole intermedi
  • Mechanistic Control of Regioselectivity

    • Bookser, B. C., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles."[1][2] Journal of Organic Chemistry, 2018.[2] Link[1]

    • Context: Definitive work on using NaHMDS/THF (Tight Ion Pairs) to favor N2-alkylation and DMSO to favor N1.[1][2]

  • Mitsunobu Reaction on Pyrazoles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link[1]

    • Context: General protocol for alkyl
  • NMR Characterization of Isomers

    • Holzer, W., et al. "NMR spectroscopic differentiation of N1- and N2-substituted pyrazoles."[1] Journal of Heterocyclic Chemistry, 2003. Link

    • Context: Detailed chemical shift analysis for assigning regioisomers.

Sources

high-throughput screening assays for pyrazolo[4,3-d]pyrimidine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Title: High-Throughput Screening Assays for Pyrazolo[4,3-d]pyrimidine Libraries: A Guide for Drug Discovery Professionals

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets. Its structural resemblance to adenine makes it a particularly effective ATP-competitive inhibitor, leading to the development of potent modulators for protein kinases and other ATP-dependent enzymes.[1] This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrazolo[4,3-d]pyrimidine libraries, with a primary focus on protein kinase targets. We delve into the rationale behind assay selection, present step-by-step protocols for three industry-standard HTS technologies—Luminescence, Fluorescence Polarization, and AlphaScreen®—and offer expert insights into data interpretation, quality control, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient screening cascades for this important compound class.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine, enabling it to mimic ATP and effectively compete for the nucleotide-binding site of many enzymes. This has made it a cornerstone for the design of inhibitors against several key enzyme families implicated in human diseases.

  • Protein Kinases: This is the most prominent target class for pyrazolo[4,3-d]pyrimidines. Over 500 kinases in the human genome regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer, inflammation, and neurodegenerative disorders.[2] Compounds based on this scaffold have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora kinases, Polo-Like Kinase 4 (PLK4), and various receptor tyrosine kinases like EGFR and VEGFR-2.[3][4][5][6]

  • Phosphodiesterases (PDEs): These enzymes are crucial in regulating cyclic nucleotide signaling. Pyrazolo[4,3-d]pyrimidine derivatives have been successfully developed as inhibitors of PDE1 and PDE5, with applications in cardiovascular and neurological disorders.[7][8]

  • Other Targets: The versatility of this scaffold extends to other targets, including tubulin, highlighting its broad therapeutic potential.[9]

Given their prevalence as kinase inhibitors, this guide will focus on HTS assays designed to identify and characterize members of pyrazolo[4,3-d]pyrimidine libraries that modulate kinase activity.

Principles of High-Throughput Screening for Kinase Inhibitors

The primary goal of HTS is to rapidly and efficiently test large compound libraries to identify "hits"—compounds that interact with the biological target of interest. For kinases, assays can be broadly categorized as biochemical or cell-based. This guide focuses on biochemical assays, which measure the direct effect of a compound on the purified kinase's catalytic activity. The choice of detection technology is critical for a successful HTS campaign.

  • Luminescence-Based Assays: These "glow" assays are HTS workhorses due to their high sensitivity, wide dynamic range, and simple "add-and-read" format.[10] They typically quantify kinase activity by measuring either the amount of ATP consumed (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[2][11] Because the signal is robust and stable, they are exceptionally well-suited for primary screening of large libraries.[12]

  • Fluorescence Polarization (FP): FP is a homogeneous technique that measures changes in the rotational mobility of a fluorescently labeled molecule (a tracer) in solution.[13] In a kinase assay context, this is often a competitive immunoassay where the phosphorylated product from the kinase reaction competes with a fluorescently labeled phosphopeptide tracer for binding to a specific antibody.[14] This method is non-radioactive, easily miniaturized, and provides a ratiometric output, making it robust for hit confirmation and potency determination.[13]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This highly sensitive, bead-based technology relies on the interaction of two beads (Donor and Acceptor) brought into close proximity by a specific biological event.[15] For kinase assays, a biotinylated substrate binds to a streptavidin-coated Donor bead, while a phospho-specific antibody recognizes the phosphorylated product and binds to a Protein A-coated Acceptor bead.[16][17] This interaction triggers a cascade of energy transfer, producing a strong luminescent signal.[16] Its high sensitivity makes it ideal for assays with low enzyme activity or when using precious reagents.[17]

Detailed Application Protocols

The following protocols are designed for a generic tyrosine kinase (e.g., Src, Abl) and are optimized for a 384-well plate format, typical for HTS campaigns. Researchers must perform their own optimization for specific kinases and substrates.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal. The signal intensity is directly proportional to kinase activity.

Principle of Causality: This assay is a coupled-enzyme system. The kinase reaction first consumes ATP to produce ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the final step, the Kinase Detection Reagent is added, which contains an enzyme that uses the ADP produced by the kinase to generate ATP, which in turn fuels a luciferase-luciferin reaction, generating a stable "glow-type" luminescent signal.[11] More kinase activity leads to more ADP, resulting in a brighter signal.

Experimental Workflow Diagram

ADP_Glo_Workflow start Start add_cmpd 1. Dispense 50 nL Test Compound (in DMSO) start->add_cmpd add_enzyme 2. Add 5 µL Kinase Solution add_cmpd->add_enzyme pre_incubate 3. Pre-incubate 15 min at RT add_enzyme->pre_incubate add_substrate 4. Add 5 µL Substrate/ATP Mix (Initiate Reaction) pre_incubate->add_substrate incubate_reaction 5. Incubate 60 min at RT add_substrate->incubate_reaction add_adpglo 6. Add 10 µL ADP-Glo™ Reagent (Stop & Deplete ATP) incubate_reaction->add_adpglo incubate_stop 7. Incubate 40 min at RT add_adpglo->incubate_stop add_detection 8. Add 20 µL Kinase Detection Reagent incubate_stop->add_detection incubate_detect 9. Incubate 30 min at RT add_detection->incubate_detect read_lum 10. Read Luminescence incubate_detect->read_lum end_node End read_lum->end_node

Caption: General workflow for the ADP-Glo™ Luminescent Kinase Assay.

Materials and Reagents

Component Description Example Supplier
Enzyme Purified, active Tyrosine Kinase Promega, Reaction Biology
Substrate Poly(Glu,Tyr) 4:1 or specific peptide Sigma-Aldrich
Assay Plate 384-well, white, solid bottom, low-volume Corning, Greiner
Detection Kit ADP-Glo™ Kinase Assay Promega
Kinase Buffer 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35 In-house preparation
Test Compounds Pyrazolo[4,3-d]pyrimidine library in 100% DMSO In-house or vendor

| Control Inhibitor | Staurosporine or other known inhibitor | Sigma-Aldrich |

Step-by-Step Protocol (384-well format)

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library source plate to the assay plate. Also include wells for positive control (no enzyme) and negative control (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of kinase solution (e.g., 2 ng/µL in kinase buffer) to all wells except the positive control wells.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This step allows compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mixture (e.g., 20 µM ATP and 1 mg/mL substrate in kinase buffer) to all wells to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Stop Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.[11]

  • ADP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[11]

  • Signal Reading: Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision®, BMG PHERAstar).

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol uses the principle of competitive binding to measure kinase activity. Unlabeled phosphopeptide produced by the kinase competes with a fluorescently-labeled phosphopeptide tracer for binding to a phospho-specific antibody.

Principle of Causality: FP measures the change in the rate of rotation of a fluorescent molecule.[14] A small, fluorescent phosphopeptide tracer tumbles rapidly in solution, resulting in low polarization. When bound to a large anti-phosphopeptide antibody, its rotation slows dramatically, resulting in high polarization. In the assay, active kinase produces unlabeled phosphopeptide, which displaces the tracer from the antibody. This increases the amount of free, rapidly tumbling tracer, causing a decrease in the overall fluorescence polarization of the sample.[14] Therefore, kinase activity is inversely proportional to the FP signal.

Experimental Workflow Diagram

FP_Workflow start Start add_cmpd 1. Dispense 50 nL Test Compound (in DMSO) start->add_cmpd add_enzyme_sub 2. Add 5 µL Kinase/Substrate Mix add_cmpd->add_enzyme_sub pre_incubate 3. Pre-incubate 15 min at RT add_enzyme_sub->pre_incubate add_atp 4. Add 5 µL ATP Solution (Initiate Reaction) pre_incubate->add_atp incubate_reaction 5. Incubate 90 min at RT add_atp->incubate_reaction add_detection_mix 6. Add 10 µL Stop/Detection Mix (Ab + FP Tracer) incubate_reaction->add_detection_mix incubate_detect 7. Incubate 60 min at RT (Allow Binding) add_detection_mix->incubate_detect read_fp 8. Read Fluorescence Polarization (mP) incubate_detect->read_fp end_node End read_fp->end_node AlphaScreen_Workflow start Start add_cmpd 1. Dispense 50 nL Test Compound (in DMSO) start->add_cmpd add_enzyme 2. Add 5 µL Kinase Solution add_cmpd->add_enzyme pre_incubate 3. Pre-incubate 15 min at RT add_enzyme->pre_incubate add_sub_atp 4. Add 5 µL Biotin-Substrate/ATP Mix (Initiate Reaction) pre_incubate->add_sub_atp incubate_reaction 5. Incubate 60 min at RT add_sub_atp->incubate_reaction add_stop_detect 6. Add 10 µL Stop/Detection Mix (Ab + Acceptor Beads) incubate_reaction->add_stop_detect incubate_detect1 7. Incubate 60 min at RT (dark) add_stop_detect->incubate_detect1 add_donor 8. Add 10 µL Donor Beads incubate_detect1->add_donor incubate_detect2 9. Incubate 60 min at RT (dark) add_donor->incubate_detect2 read_alpha 10. Read AlphaScreen Signal incubate_detect2->read_alpha end_node End read_alpha->end_node

Caption: General workflow for the AlphaScreen® Proximity-Based Kinase Assay.

Materials and Reagents

Component Description Example Supplier
Enzyme & Substrate Purified Kinase and specific biotinylated peptide substrate PerkinElmer, SignalChem
Assay Plate 384-well ProxiPlate™, white, shallow well PerkinElmer
Detection Reagents AlphaScreen® Streptavidin Donor Beads, Protein A Acceptor Beads PerkinElmer
Antibody Phospho-specific antibody PerkinElmer, CST
AlphaLISA Buffer Buffer formulation specific for AlphaScreen assays PerkinElmer
Stop Solution AlphaLISA Buffer containing EDTA and other stop reagents PerkinElmer

| Test Compounds | Pyrazolo[4,3-d]pyrimidine library in 100% DMSO | In-house or vendor |

Step-by-Step Protocol (384-well format)

  • Compound Plating: Dispense 50 nL of test compounds and controls into a 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of kinase solution prepared in AlphaLISA buffer.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a mixture containing the biotinylated substrate peptide and ATP.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Stop Reaction & Add Acceptor Mix: Add 10 µL of a stop solution containing EDTA, the phospho-specific antibody, and the Protein A Acceptor beads. All bead handling steps should be performed under subdued green light. [18]7. First Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Add Donor Beads: Add 10 µL of Streptavidin Donor beads prepared in AlphaLISA buffer.

  • Second Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on an AlphaScreen-capable reader (e.g., PerkinElmer EnVision®).

Data Analysis, Quality Control, and Hit Confirmation

Data Analysis: For each assay, raw data from the plate reader is first normalized. The percent inhibition for each test compound is calculated using the signals from the control wells: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO

  • Positive Control (100% Inhibition): Substrate + ATP + DMSO (no kinase) OR Kinase + Substrate + ATP + potent control inhibitor.

Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the library) are declared "hits." Hits are then re-tested in dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

Assay Quality Control: The robustness of an HTS assay is determined by its statistical performance, most commonly the Z'-factor. [16]Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and highly robust for HTS. [16]* A Z'-factor between 0 and 0.5 is acceptable.

  • A Z'-factor < 0 is not suitable for screening.

Hit Confirmation: Primary hits from a single biochemical assay must be rigorously validated. A typical hit validation cascade involves:

  • IC₅₀ Determination: Confirming potency and generating a full dose-response curve.

  • Orthogonal Assay: Re-testing hits in a secondary biochemical assay that uses a different detection technology (e.g., primary hits from ADP-Glo™ can be confirmed using an FP assay). This helps eliminate false positives caused by compound interference with the primary assay's detection system (e.g., luciferase inhibitors or fluorophores). [11]3. Cell-Based Assays: Assessing the compound's activity in a more physiological context by measuring inhibition of the target kinase within a living cell. This confirms cell permeability and activity against the target in its native environment.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) - Reagent instability or degradation.- Inconsistent dispensing volumes.- Sub-optimal reagent concentrations.- Kinase reaction not in linear range.- Prepare fresh reagents daily.- Validate liquid handler performance.- Re-optimize enzyme, substrate, and ATP concentrations.- Perform a time-course experiment to find the optimal reaction time.
High False Positive Rate - Compound interferes with detection (e.g., luciferase inhibition, autofluorescence).- Compound promiscuity (non-specific inhibition).- Compound aggregation at high concentrations.- Run counter-screens to identify interfering compounds (e.g., test against luciferase directly).- Confirm hits in an orthogonal assay.- Include a detergent like Triton X-100 or Tween-20 in the assay buffer to reduce aggregation.
High False Negative Rate - Compound instability in assay buffer.- Insufficient pre-incubation time for slow-binding inhibitors.- Assess compound stability under assay conditions.- Increase the compound/enzyme pre-incubation time.
Assay "Drift" Across Plate - Temperature or evaporation gradients across the plate.<[18]br>- Reagent settling (especially beads).- Allow all reagents and plates to equilibrate to room temperature before use.- Use plate seals to minimize evaporation.<[18]br>- Gently mix bead suspensions before dispensing.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold remains a highly valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The successful screening of libraries based on this core structure depends on the selection and implementation of robust, sensitive, and scalable HTS assays. The luminescence, fluorescence polarization, and AlphaScreen® technologies described in this guide represent three powerful and complementary platforms for this purpose. By following these detailed protocols and incorporating rigorous quality control and hit validation strategies, researchers can efficiently identify and advance promising pyrazolo[4,3-d]pyrimidine-based candidates in their drug discovery pipelines.

References

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. (n.d.). Google.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved March 7, 2026, from [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • Fluorescence Polarization (FP). (2026, March 3). Molecular Devices. Retrieved March 7, 2026, from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Tyrosine kinase activity in AlphaScreen mode. (n.d.). BMG Labtech. Retrieved March 7, 2026, from [Link]

  • Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fluorescence Polarization (FP). (n.d.). ISS. Retrieved March 7, 2026, from [Link]

  • Fluorescence detection techniques for protein kinase assay. (2008, March 14). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019, May 23). PMC. Retrieved March 7, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). PMC. Retrieved March 7, 2026, from [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. (2013, September 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[12][14][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023, October 9). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2026, January 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. (2018, February 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. (2017, February 13). R Discovery. Retrieved March 7, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidines as potent inhibitors of the insulin-like growth factor receptor (IGF-IR). (2007, October 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (2015, December 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022, August 5). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a critical process for the development of various therapeutic agents. The most common synthetic route involves a two-step process: first, the cyclization to form the pyrazolo[4,3-d]pyrimidinone core, followed by a chlorination reaction. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, incomplete reactions, and the formation of persistent impurities. This guide will dissect these challenges and provide scientifically-grounded solutions.

The core of the issue often lies in the chlorination step, where the conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃) can be inefficient and lead to side reactions. Understanding the mechanism and critical parameters of this reaction is key to optimizing the overall synthesis.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.

Problem 1: Low Yield in the Chlorination Step

Symptom: The isolated yield of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is consistently below expectations (e.g., < 50%).

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the starting material, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one, may be stalling.

    • Causality: The lactam functionality of the pyrimidinone is a relatively poor leaving group. The reaction with POCl₃ proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Insufficient activation or reaction time can lead to incomplete conversion.

    • Solution 1: Increase Reaction Temperature and/or Time: Carefully increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC. Extend the reaction time, checking for completion every 1-2 hours. Be cautious of potential decomposition at excessively high temperatures.

    • Solution 2: Use of a Tertiary Amine Additive: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can significantly accelerate the reaction. These bases can act as catalysts by activating the POCl₃ and scavenging the HCl generated during the reaction.

      • Protocol: Add 1.1-1.5 equivalents of DIPEA to the reaction mixture along with POCl₃.

  • Hydrolysis of the Product: The desired chloro-product can hydrolyze back to the starting material during workup.

    • Causality: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is susceptible to nucleophilic attack by water, especially under acidic conditions generated during the quenching of excess POCl₃.

    • Solution: Careful Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a mild base, such as saturated sodium bicarbonate solution, to neutralize the acidic byproducts immediately. Maintain the temperature below 5°C during the quench.

  • Sub-optimal Stoichiometry of POCl₃: Using too little or a large excess of POCl₃ can be detrimental.

    • Causality: An insufficient amount of POCl₃ will lead to an incomplete reaction. A very large excess can complicate the workup and may lead to the formation of more byproducts.

    • Solution: Optimize POCl₃ Equivalents: While a stoichiometric amount is theoretically sufficient, in practice, an excess is often required. Start with 3-5 equivalents of POCl₃ and optimize based on reaction monitoring.

Problem 2: Presence of Persistent Impurities

Symptom: The final product is contaminated with impurities that are difficult to remove by standard purification techniques.

Potential Impurities & Mitigation Strategies:

  • Unreacted Starting Material: 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one.

    • Identification: This impurity will have a different Rf value on TLC and a distinct retention time in HPLC. Its presence can be confirmed by comparing with a standard of the starting material.

    • Mitigation: Refer to the solutions for "Incomplete Reaction" in Problem 1.

  • Over-chlorinated Byproducts: Dichloro- or trichloro-pyrazolo[4,3-d]pyrimidines.

    • Causality: Although less common for this specific substrate, prolonged reaction times or excessively high temperatures can sometimes lead to chlorination at other positions on the heterocyclic core.

    • Mitigation: Strictly control the reaction time and temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Solvent-Related Byproducts: If DMF is used as a solvent or additive, it can participate in the reaction.

    • Causality: The Vilsmeier-Haack reaction is a well-known side reaction when using a combination of POCl₃ and DMF, which can lead to formylation of the pyrazole ring.[1][2]

    • Mitigation: Avoid using DMF as a solvent. If a co-solvent is needed, consider high-boiling point inert solvents like toluene or acetonitrile.

Data Summary: Reaction Condition Optimization
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Chlorinating Agent POCl₃ (5-10 eq.)POCl₃ (3-5 eq.)Reduces waste and simplifies workup.
Temperature 100-110 °C80-90 °C with additiveMilder conditions reduce byproduct formation.
Additive NoneDIPEA (1.2 eq.)Accelerates the reaction, allowing for lower temperatures and shorter times.
Reaction Time 6-12 hours2-4 hoursImproved efficiency minimizes degradation and side reactions.
Workup Quenching with waterQuenching with ice/NaHCO₃Prevents hydrolysis of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the precursor, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one?

A1: A reliable method is the cyclization of 4-amino-1-methyl-1H-pyrazole-5-carboxamide with urea. This reaction is typically carried out at high temperatures (180-200°C) either neat or in a high-boiling solvent like diphenyl ether. The product can be purified by recrystallization.

Q2: Are there any alternatives to POCl₃ for the chlorination step?

A2: Yes, several other chlorinating agents can be considered, each with its own advantages and disadvantages.

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF. It can be more reactive than POCl₃, sometimes allowing for lower reaction temperatures. However, it can also lead to the formation of sulfur-containing impurities.

  • Oxalyl Chloride ((COCl)₂): A powerful chlorinating agent, often used with catalytic DMF. Its byproducts (CO, CO₂, HCl) are gaseous, which can simplify purification.[3][4] It is, however, more expensive and highly toxic.

  • Vilsmeier Reagent (in situ from POCl₃/DMF): While it can effect chlorination, it is also a potent formylating agent, which can lead to unwanted side reactions on the pyrazole ring.[1][2]

Q3: How can I effectively monitor the progress of the chlorination reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a mobile phase that gives good separation between the starting material and the product (e.g., ethyl acetate/hexane mixtures). For quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid) is a good starting point for method development.[5]

Q4: What are the key safety precautions when working with POCl₃?

A4: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. Quenching of POCl₃ is highly exothermic and should be done slowly and with extreme caution, preferably by adding the reaction mixture to a large excess of ice.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one
  • Combine 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) and urea (3.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 190-200 °C and maintain for 4-6 hours. The mixture will melt and then solidify as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Add water to the solid mass and heat to boiling.

  • Cool the suspension and collect the solid product by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from water or ethanol to obtain pure 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one.

Protocol 2: Optimized Chlorination to 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
  • To a suspension of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) in a flame-dried, three-necked flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 4-Amino-1-methyl-1H- pyrazole-5-carboxamide precursor 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one start->precursor Urea, 190-200 °C product 5-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine precursor->product POCl₃, DIPEA, Acetonitrile, Reflux Troubleshooting_Workflow start Low Yield of Final Product check_sm Check for Unreacted Starting Material (SM) by TLC/HPLC start->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No optimize_reaction Optimize Reaction Conditions: - Increase Temp/Time - Add DIPEA - Adjust POCl₃ eq. sm_present->optimize_reaction check_workup Review Workup Procedure no_sm->check_workup hydrolysis Potential Hydrolysis During Quench check_workup->hydrolysis Acidic Quench purification_loss Product Loss During Purification check_workup->purification_loss Neutral Quench optimize_quench Optimize Quench: - Use ice/NaHCO₃ - Maintain low temp. hydrolysis->optimize_quench optimize_purification Optimize Purification: - Check column loading - Alternative method (e.g., recrystallization) purification_loss->optimize_purification

Caption: A decision tree for troubleshooting low product yield.

References

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Org. Process Res. Dev.2021 , 25, 3, 444–453. [Link]

  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. 2025 . [Link]

  • Oxalyl chloride - Sciencemadness Wiki. [Link]

  • Oxalyl Chloride - Anshul Specialty Molecules Private Limited. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? - ResearchGate. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012 , 17, 4, 4539-4547. [Link]

  • Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Curr. Org. Synth.2019 , 16, 6, 756-779. [Link]

  • Cas 79-37-8,Oxalyl chloride - LookChem. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021 , 26, 11, 3185. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][6]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Rev. Roum. Chim.2017 , 62, 11-12, 889-897. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Int. J. Chem. Sci.2013 , 11, 2, 897-906. [Link]

  • Vilsmeier-Haack Reaction - YouTube. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc.2020 , 97, 1-6. [Link]

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common side reactions in pyrazolo[4,3-d]pyrimidine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[4,3-d]pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: I'm attempting to synthesize a pyrazolo[4,3-d]pyrimidine from a 5-aminopyrazole-4-carbonitrile precursor using formamide, but I'm getting a mixture of products. What are the likely side reactions?

When synthesizing the pyrazolo[4,3-d]pyrimidine core from a 5-aminopyrazole-4-carbonitrile and a one-carbon source like formamide, several side reactions can occur, leading to a complex product mixture. The most common issues are:

  • Formation of Regioisomers: Depending on the substitution pattern of your starting pyrazole, you may form isomeric pyrazolopyrimidines. The desired pyrazolo[4,3-d]pyrimidine is formed through the cyclization involving the 5-amino group and the C4-carbon of the pyrazole ring. However, if the N1 position of the pyrazole is unsubstituted, cyclization can also occur via the N1 and the 5-amino group, leading to the formation of a pyrazolo[1,5-a]pyrimidine isomer.[1][2]

  • Hydrolysis of the Nitrile Group: Under the often harsh conditions of the cyclization (e.g., high temperatures in formamide), the nitrile group of your starting material can be partially or fully hydrolyzed to the corresponding amide.[3][4] This amide can then either fail to cyclize or cyclize to form a pyrazolo[4,3-d]pyrimidin-7-one, which is a different product from your intended target.

  • N-Formylation: Formamide can act as a formylating agent at high temperatures, leading to the N-formylation of the 5-amino group of your starting pyrazole. This formylated intermediate may not cyclize efficiently or may lead to other byproducts.[5]

  • Dimerization/Oligomerization: 5-aminopyrazoles are known to undergo self-condensation or dimerization under certain conditions, leading to complex impurities that can be difficult to separate from the desired product.[6]

Troubleshooting Guide: Side Reaction Deep Dive

This section provides a more detailed analysis of common side reactions and offers specific strategies for their avoidance.

Issue 1: Formation of Regioisomers During Pyrimidine Ring Annulation

Question: My synthesis is producing a mixture of pyrazolo[4,3-d]pyrimidine and what appears to be a pyrazolo[1,5-a]pyrimidine isomer. How can I control the regioselectivity?

Causality: The regioselectivity of the cyclization of a 1-unsubstituted 5-aminopyrazole with a 1,3-dielectrophile (or its equivalent) is a classic challenge. The pyrazole N1 and the exocyclic 5-amino group are both nucleophilic and can compete in the cyclization process. The outcome is often a delicate balance of steric and electronic factors of the substituents on the pyrazole ring and the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing the formation of regioisomers.

Avoidance Strategies & Protocols:

  • N1-Substitution of the Starting Pyrazole: The most straightforward way to ensure the formation of the pyrazolo[4,3-d]pyrimidine isomer is to start with a pyrazole that is already substituted at the N1 position. This blocks the competing cyclization pathway.

  • Reaction Condition Optimization:

    • Temperature: Higher temperatures can sometimes lead to a loss of selectivity. If your reaction is conducted at a high temperature (e.g., >150°C), try to lower it and extend the reaction time.

    • Cyclization Reagent: While formamide is common, other reagents can offer better regioselectivity. For example, using triethyl orthoformate followed by reaction with an amine can sometimes provide a cleaner product.

Table 1: Influence of Reaction Conditions on Regioselectivity

Starting MaterialCyclization ReagentTemperature (°C)Major ProductMinor ProductReference
5-AminopyrazoleEnaminoneAcetic AcidPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidine[1]
1-H-5-Aminopyrazole1,3-DiketoneMicrowavePyrazolo[1,5-a]pyrimidine-[2]
Issue 2: Hydrolysis of 5-Aminopyrazole-4-carbonitrile to the Corresponding Amide

Question: I'm observing a significant amount of the corresponding 5-aminopyrazole-4-carboxamide in my reaction mixture, and my yields of the desired pyrazolo[4,3-d]pyrimidine are low. What's happening and how can I prevent it?

Causality: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3][4] The water can come from the reagents (e.g., formamide, which can contain water or decompose to ammonia and formic acid) or from adventitious moisture in the reaction setup. The resulting amide is generally less reactive towards cyclization with one-carbon electrophiles compared to the nitrile.

Avoidance Strategies & Protocols:

  • Anhydrous Reaction Conditions:

    • Use freshly distilled, anhydrous solvents and reagents.

    • Dry your glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Purification of Reagents:

    • Commercial formamide can contain significant amounts of water and formic acid. Consider purifying it by vacuum distillation before use.

Experimental Protocol: Anhydrous Cyclization with Formamide

  • Dry a round-bottom flask and condenser in an oven at 120°C for at least 4 hours.

  • Assemble the glassware hot under a stream of dry nitrogen or argon.

  • To the flask, add your 5-aminopyrazole-4-carbonitrile (1.0 eq).

  • Add freshly distilled, anhydrous formamide (10-20 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 160-180°C) under a positive pressure of inert gas.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and precipitate the product by adding water or an appropriate anti-solvent.

  • Collect the product by filtration, wash with water, and dry under vacuum.

Issue 3: Isomerization via Dimroth Rearrangement

Question: I have successfully synthesized my pyrazolo[4,3-d]pyrimidine, but upon purification or further reaction, I'm seeing the formation of an isomer. Could this be a Dimroth rearrangement?

Causality: The Dimroth rearrangement is a well-known isomerization of N-heterocycles, including pyrimidine-containing fused systems.[7][8][9] It typically involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to a thermodynamically more stable isomer. This rearrangement can be promoted by heat, acidic, or basic conditions.[7] In the context of pyrazolo[4,3-d]pyrimidines, this could potentially lead to the formation of other pyrazolopyrimidine isomers.

Avoidance Strategies:

  • Mild Reaction and Work-up Conditions: Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during both the synthesis and purification steps.

  • Purification Method: If you suspect rearrangement is occurring during purification (e.g., on silica gel, which can be acidic), consider alternative methods like recrystallization or chromatography on neutral alumina.

  • Structural Confirmation: Unambiguously confirm the structure of your final product using 2D NMR techniques (e.g., NOESY, HMBC) to ensure no unexpected rearrangement has occurred.

Caption: Simplified representation of the Dimroth rearrangement pathway.

Issue 4: N-Alkylation Regioselectivity

Question: I am trying to N-alkylate my pyrazolo[4,3-d]pyrimidine, but I'm getting a mixture of N1 and N2 alkylated products. How can I control this?

Causality: The N1 and N2 positions of the pyrazole ring in a pyrazolo[4,3-d]pyrimidine have different steric and electronic environments. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, particularly the solvent and the base used.[10][11][12] This is often due to the nature of the ion pair formed between the deprotonated pyrazolopyrimidine and the counter-ion of the base.

Avoidance Strategies & Protocols:

  • Solvent Choice:

    • For N1-alkylation: Polar aprotic solvents like DMSO tend to favor the formation of solvent-separated ion pairs (SIPs), which often leads to alkylation at the more sterically accessible and often more thermodynamically favored N1 position.[10][11]

    • For N2-alkylation: Less polar solvents like THF can promote the formation of close ion pairs (CIPs), where the cation is coordinated to multiple nitrogen atoms, sterically hindering the N1 position and directing alkylation to N2.[10][11][12]

  • Base Selection: The choice of base and its counter-ion can significantly influence the regioselectivity. Strong, non-coordinating bases in polar solvents may favor N1, while bases with coordinating cations in less polar solvents can favor N2.

Table 2: Solvent Effect on N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

SolventBaseN1/N2 RatioReference
DMSONaHMDS4 / 1[10][11]
THFNaHMDS1 / 8[10][11]

Experimental Protocol: Selective N1-Alkylation

  • To a solution of your pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous DMSO, add a suitable base (e.g., NaH or K₂CO₃, 1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

References

  • Bookser, B. C., Weinhouse, M. I., Burns, A. C., Valiere, A. N., Valdez, L. J., Stanczak, P., Na, J., Rheingold, A. L., Moore, C. E., & Dyck, B. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][10][11]Triazolo[8][13]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]

  • Bookser, B. C., et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][10][11]Triazolo[8][13]pyridines and Related Deaza-Compounds. ResearchGate. [Link]

  • Gutorov, L. A., & Malykhin, E. V. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 435-454. [Link]

  • Da Settimo, F., et al. (2009). Pyrazolo[3,4-d][7][10][11]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement. ResearchGate. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][10][11]Triazolo[8][13]pyridines, and Related Deaza-Compounds. ACS Publications. [Link]

  • Wang, Z., et al. (2015). ChemInform Abstract: Tunable Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Aza-Wittig Cyclization and Dimroth-Type Rearrangement. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. In Wikipedia. Retrieved from [Link]

  • Cherkupally, P., & She, X. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Wang, C., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[8][10][11]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2606-2612. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). acgpubs.org. [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). uobabylon.edu.iq. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.).
  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. (2023, May 31). RSC Publishing. [Link]

  • Aziz, S. I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). PMC. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). nopr.niscpr.res.in. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27). zenodo.org. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed. [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Sciforum. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (n.d.). RSC Publishing. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019, May 23). PMC. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2006, March 15). PubMed. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[4,3-d]pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This guide provides practical, field-proven insights to help you navigate the intricacies of their synthesis and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazolo[4,3-d]pyrimidine Product

Question: I am following a literature procedure for the synthesis of a pyrazolo[4,3-d]pyrimidine derivative, but I am consistently obtaining a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolo[4,3-d]pyrimidines can be a frustrating issue. The causes can range from the quality of starting materials to suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving the problem:

1. Purity and Stability of Starting Materials:

  • Aminopyrazole Precursor: The purity of the starting aminopyrazole is critical. Impurities can interfere with the cyclization reaction.

    • Recommendation: Ensure your aminopyrazole starting material is of high purity. If necessary, recrystallize or purify it by column chromatography before use. Confirm its identity and purity by NMR and melting point analysis.

  • Reagent Stability: Some reagents, particularly organometallics or activated intermediates, can be sensitive to air and moisture.

    • Recommendation: Use freshly opened or properly stored reagents. Employ anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) conditions, especially for moisture-sensitive steps.

2. Reaction Conditions:

  • Temperature: The cyclization step to form the pyrimidine ring is often temperature-sensitive.

    • Recommendation: The optimal temperature can vary depending on the specific substrates. While some reactions proceed at room temperature, others may require heating to reflux.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the sweet spot. Excessive heat can lead to decomposition and the formation of side products.

  • Reaction Time: Incomplete reactions are a common cause of low yields.

    • Recommendation: Monitor the reaction progress closely using TLC. If the reaction appears to have stalled, extending the reaction time may be necessary. However, be mindful that prolonged reaction times at high temperatures can also lead to degradation.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Recommendation: While alcohols like ethanol and isopropanol are commonly used, other solvents might be more effective for your specific substrates.[1] Consider screening other high-boiling point aprotic solvents like DMF or DMSO, especially if you are experiencing solubility issues with your starting materials.

3. Catalyst and Reagent Stoichiometry:

  • Catalyst Activity: If your reaction employs a catalyst (e.g., an acid or a base), its activity is paramount.

    • Recommendation: For acid catalysts like POCl3, ensure it is fresh and has not been deactivated by exposure to moisture.[1] If using a reusable catalyst, it may require regeneration.

  • Stoichiometry: The molar ratio of your reactants can significantly impact the yield.

    • Recommendation: While a 1:1 stoichiometry is often a good starting point, a slight excess of one of the reactants (e.g., the amine derivative in the final step) might be beneficial to drive the reaction to completion.[1]

Troubleshooting Workflow for Low Yield:

Caption: A troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Side Products and Regioisomers

Question: My reaction is producing a mixture of products, making the purification of the desired pyrazolo[4,3-d]pyrimidine difficult. How can I minimize side product formation?

Answer: The formation of side products, particularly regioisomers, is a common challenge in the synthesis of substituted pyrazolo[4,3-d]pyrimidines. Understanding the potential side reactions is key to mitigating them.

1. Regioisomer Formation:

  • The Challenge: When constructing the pyrazole ring or adding substituents, there is often the possibility of forming different regioisomers. For instance, alkylation of the pyrazole scaffold can lead to two different regioisomers.[2]

    • Causality: The formation of one regioisomer over another is often governed by a combination of electronic and steric factors, as well as the reaction conditions.

    • Troubleshooting Steps:

      • Control of Reaction Conditions: In some cases, the choice of base and solvent can influence the regioselectivity. Experiment with different bases (e.g., K2CO3 vs. NaH) and solvents to see if you can favor the formation of the desired isomer.

      • Protecting Groups: If a particular nitrogen atom is prone to unwanted reactions, consider using a protecting group strategy to block that site during the critical reaction step.

      • Chromatographic Separation: If the formation of regioisomers is unavoidable, you will need to rely on careful chromatographic separation.

        • Recommendation: Use a high-resolution silica gel for column chromatography and experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation. Monitoring the fractions by TLC is crucial.

2. Competing Reactions:

  • The Challenge: Depending on the functional groups present in your starting materials, you may encounter competing side reactions. For example, if your starting materials contain multiple nucleophilic sites, you may see a mixture of products resulting from reactions at these different sites.

    • Troubleshooting Steps:

      • Order of Addition: Carefully consider the order in which you add your reagents. In some cases, adding a particular reagent slowly or at a lower temperature can help to control the reaction and minimize the formation of side products.

      • Choice of Reagents: Select reagents that are known to be more selective for the desired transformation. For example, if you are performing a nucleophilic aromatic substitution, the choice of the nucleophile and the reaction conditions can have a significant impact on the outcome.

Visualizing Regioisomer Formation:

Caption: A diagram illustrating the formation and separation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for preparing pyrazolo[4,3-d]pyrimidine derivatives?

A1: A common and effective route involves a multi-step synthesis starting from a substituted carboxylic acid and a substituted hydrazine. The general sequence is as follows:

  • Amide Formation: The substituted carboxylic acid is coupled with a substituted hydrazine using a peptide coupling agent like EDCI/HOBt to form a hydrazide.[1]

  • Pyrazole Ring Formation: The hydrazide is then cyclized, often using a base like sodium ethoxide in ethanol, to form the pyrazole ring.[1]

  • Chlorination: The resulting pyrazolopyrimidinone is chlorinated, typically using phosphorus oxychloride (POCl3), to introduce a leaving group at the 7-position.[1]

  • Nucleophilic Aromatic Substitution: The chloro-substituted intermediate is then reacted with a variety of nucleophiles (e.g., amines) to introduce the desired substituent at the 7-position.[1]

Q2: How can I purify my final pyrazolo[4,3-d]pyrimidine product effectively?

A2: Purification of pyrazolo[4,3-d]pyrimidine derivatives can sometimes be challenging due to their polarity and potential for co-eluting byproducts. Here are some recommendations:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a very effective method for obtaining highly pure material.

  • Preparative TLC or HPLC: For small-scale reactions or when high purity is essential (e.g., for biological testing), preparative TLC or HPLC can be employed.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several of the reagents commonly used in the synthesis of pyrazolo[4,3-d]pyrimidines are hazardous and should be handled with care.

  • Phosphorus oxychloride (POCl3): This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water to produce HCl gas. Always handle POCl3 in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine and its derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Avoid inhalation and skin contact.

  • Sodium ethoxide: This is a strong base and is flammable. Handle it in an inert atmosphere and away from sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Experimental Protocols

General Procedure for the Synthesis of 7-amino-pyrazolo[4,3-d]pyrimidine Derivatives

This protocol is a generalized procedure based on a reported synthesis.[1]

Step 1: Synthesis of the Hydrazide Intermediate

  • To a solution of a substituted carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2) at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture for 15-20 minutes.

  • Add the substituted hydrazine (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Pyrazole Ring

  • Dissolve the hydrazide intermediate from Step 1 in ethanol.

  • Add a solution of sodium ethoxide in ethanol (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Chlorination of the Pyrazolopyrimidinone

  • Suspend the pyrazolopyrimidinone from Step 2 in phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude chloro-intermediate, which is often used in the next step without further purification.

Step 4: Nucleophilic Aromatic Substitution

  • Dissolve the crude chloro-intermediate from Step 3 in a suitable solvent such as isopropanol or DMF.[1]

  • Add the desired amine nucleophile (1.0-1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC (typically 2-6 hours).

  • Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the final 7-amino-pyrazolo[4,3-d]pyrimidine derivative.

Table 1: Example Reaction Conditions and Yields for the Final Substitution Step [1]

EntryAmine NucleophileSolventTemperatureTime (h)Yield (%)
14-AminophenolIsopropanolReflux6-1079.2
2N-ButylamineIsopropanolReflux6-1087.4
34-MethylpiperazineIsopropanolReflux6-1056.8

References

  • Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]

  • Li, G., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1246. [Link]

  • Al-Sanea, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15267-15284. [Link]

  • Patel, H. M., et al. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 6(5), 2826-2833.
  • Ibrahim, D. A., & El-Gohary, N. S. (2017). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(1), 1-1.

  • Abdel-Wahab, B. F., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103649.
  • Smaill, J. B., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 126, 977-990. [Link]

  • Bar-Yehuda, S., et al. (2015). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127.
  • Manetti, F., et al. (2008). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 51(5), 1252-1259. [Link]

  • El-Adasy, A. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2419-2435. [Link]

  • Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 51(5), 1252-1259. [Link]

  • Abdel-Aziz, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 7000.
  • Ben-Moshe, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5020. [Link]

  • Federico, S., et al. (2016). Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor. European Journal of Medicinal Chemistry, 108, 117-133. [Link]

  • Shawali, A. S., et al. (2008).
  • Abdel-rahman, A. A. H., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17761. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Scholars Research Library, 7(7), 1-13.
  • Al-Sanea, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(24), 15267-15284.

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Technical Support Center: Troubleshooting Low Solubility of Pyrazolo[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazolo[4,3-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of molecules. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often investigated for its potential as a kinase inhibitor. However, the planar, aromatic nature of this heterocyclic system frequently leads to poor aqueous solubility, which can significantly hinder biological evaluation and preclinical development.

This document provides a structured, in-depth approach to diagnosing and resolving these solubility issues, moving from simple benchtop solutions to more advanced formulation strategies.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common problems encountered during experimentation.

Question 1: My compound precipitated immediately when I diluted my DMSO stock into aqueous assay buffer. What happened and how can I fix it?

This is a classic sign that the kinetic solubility of your compound has been exceeded. While pyrazolo[4,3-d]pyrimidines are often readily soluble in 100% DMSO, the sudden introduction to an aqueous environment causes the compound to crash out as it is not soluble in the final concentration of the mixed solvent system.[1][2]

Causality: The high energy of the crystalline form of the compound is favored over the solvated state in the aqueous medium. The final DMSO concentration is insufficient to keep the compound in solution.

Immediate Corrective Actions:

  • Lower the Final Concentration: The most straightforward first step is to reduce the working concentration of your compound. Determine if a lower, soluble concentration is still effective for your assay's objectives.

  • Increase Final DMSO Concentration: While not always ideal due to potential cellular toxicity or enzyme inhibition, slightly increasing the final DMSO concentration in your assay (e.g., from 0.5% to 1-2%) can sometimes be sufficient. However, always run a vehicle control to ensure the DMSO concentration itself is not affecting the biological outcome.

Systematic Troubleshooting Workflow:

If immediate fixes are insufficient, a more systematic approach is required. The following workflow helps diagnose the issue and identify a solution.

G A Compound Precipitates in Aqueous Assay Buffer B Determine Kinetic Solubility A->B C Is the required concentration below the kinetic solubility limit? B->C D Proceed with Experiment C->D  Yes E Solubility Enhancement Required C->E No   F Screen Co-solvents (e.g., PEG 400, Ethanol) E->F G Use Cyclodextrins (e.g., HP-β-CD) E->G H Advanced Formulation (e.g., Solid Dispersion) E->H I Problem Solved? F->I G->I H->I I->D  Yes J Consider Prodrug Strategy or Resynthesis I->J No  

Caption: Decision tree for addressing compound precipitation.

Question 2: My dose-response curves are inconsistent and not sigmoidal. Could this be a solubility problem?

Absolutely. Inconsistent or poor-quality dose-response curves are often an artifact of compound precipitation at higher concentrations.

Causality: At lower concentrations, your compound may be fully dissolved, leading to a predictable biological response. However, as the concentration increases, it may exceed its solubility limit. The undissolved compound is not biologically available, so the effective concentration plateaus or even decreases, leading to a flattening of the dose-response curve and high variability between replicates.

Diagnostic Steps:

  • Visual Inspection: After preparing your dilution series in the assay plate, carefully inspect the wells (especially the highest concentration wells) for any signs of precipitate (cloudiness, crystals). This can sometimes be seen by holding the plate up to a light source.

  • Kinetic Solubility Assay: Perform a formal kinetic solubility assay using your exact assay buffer. This will give you a quantitative measure of the concentration at which your compound begins to precipitate under assay conditions.[3]

  • Correlate with Dose-Response Data: Compare the measured kinetic solubility limit with the concentrations used in your biological assay. If your inconsistent data points begin at or above the solubility limit, it is highly likely that precipitation is the root cause.

FAQs: Understanding and Overcoming Solubility Barriers

Q1: Why are pyrazolo[4,3-d]pyrimidine compounds often poorly soluble in water?

The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic aromatic system. This structure is rigid, planar, and has a high crystalline lattice energy. For a compound to dissolve, solvent molecules (water) must overcome this lattice energy and form a stable solvation shell around the molecule. The hydrophobic surfaces of the aromatic rings and the strong intermolecular π-π stacking interactions in the crystal lattice make this process energetically unfavorable in water.[4]

Q2: What is the difference between kinetic and thermodynamic solubility?
  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a long period (typically 24-48 hours) until the concentration of the dissolved compound in the supernatant is constant. This is the maximum amount of compound that can be dissolved under equilibrium conditions.

  • Kinetic Solubility is determined by adding a small volume of a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the concentration at which the compound precipitates.[3] This method is faster and mimics the conditions of most in vitro biological assays. The measured kinetic solubility is often higher than the thermodynamic solubility because it can result in a supersaturated solution that is temporarily stable. For screening purposes, kinetic solubility is often the more relevant parameter.

Q3: What are the pros and cons of using co-solvents versus cyclodextrins?

Both are excellent first-line strategies for improving the solubility of pyrazolo[4,3-d]pyrimidines for in vitro work.[1][3]

StrategyPrinciple of ActionAdvantagesLimitations & Considerations
Co-solvents (e.g., PEG 400, Ethanol, Propylene Glycol)Reduce the polarity of the bulk solvent (water), making it more favorable for dissolving hydrophobic compounds.Simple to implement, cost-effective, well-understood.Can affect biological systems (enzyme activity, cell viability) at higher concentrations. May not provide a large enough increase in solubility for very "brick-dust" like compounds.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The pyrazolo[4,3-d]pyrimidine molecule can form an "inclusion complex" by partitioning into this cavity, effectively shielding it from the aqueous environment.[5][6]Can provide a very significant increase in solubility. Generally have low toxicity and are widely used in pharmaceutical formulations.Can be more expensive than co-solvents. The complexation is a 1:1 or 1:2 equilibrium, so a molar excess of cyclodextrin is often required. May interfere with assays if the target protein binding site is also a hydrophobic pocket.
Q4: When should I consider more advanced formulation strategies like solid dispersions or nanoparticles?

These strategies are typically employed when simpler methods are insufficient, especially when preparing for in vivo efficacy and pharmacokinetic (PK) studies where achieving sufficient drug exposure is critical.

  • Amorphous Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVPVA, Pluronic F-68).[2][7] By preventing the drug from crystallizing, it exists in a higher-energy amorphous state, which has a greater apparent water solubility.[8] This is a powerful technique for oral formulation development.

  • Nanosystems (Liposomes, Albumin Nanoparticles): These approaches encapsulate the drug within a nanoparticle carrier.[9][10] This can dramatically increase the amount of drug that can be administered in an aqueous vehicle, alter its biodistribution, and is particularly useful for intravenous delivery.[9]

Q5: When is a prodrug or salt formation strategy appropriate?

These are chemical modification strategies that should be considered during the lead optimization phase of drug discovery.

  • Salt Formation: This is a highly effective and common strategy if your pyrazolo[4,3-d]pyrimidine derivative has an ionizable functional group (a sufficiently acidic or basic pKa).[11][12] By forming a salt, you introduce ionic character, which dramatically improves aqueous solubility and dissolution rate.[13] This is often the preferred method for developing solid oral dosage forms.[11]

  • Prodrug Approach: If your molecule lacks an ionizable center, a prodrug strategy can be employed. This involves chemically attaching a water-solubilizing group (e.g., a phosphate or an amino acid) via a linker that will be cleaved in vivo to release the active parent drug.[4][5][14] This is a more involved synthetic approach but can be extremely effective at overcoming solubility and permeability barriers.[4]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Determination in a 96-Well Plate Format

Objective: To determine the kinetic solubility of a pyrazolo[4,3-d]pyrimidine derivative in a specific aqueous buffer.[3]

Materials:

  • Compound stock solution (10-20 mM in 100% DMSO).

  • Aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Clear 96-well microplates.

  • Plate shaker.

  • Nephelometer or UV-Vis plate reader.

Methodology:

  • Prepare Dilution Series: In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add Compound: Add a small volume of the DMSO stock solution to each well to create a dilution series (e.g., final concentrations ranging from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and typically below 2%.

  • Equilibrate: Mix the plate by shaking for 1-2 hours at room temperature.

  • Measure Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from precipitated particles.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or light scattering compared to the vehicle control wells.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

Objective: To prepare a stock solution of a poorly soluble pyrazolo[4,3-d]pyrimidine derivative using HP-β-CD for in vitro testing.[3][6]

Materials:

  • Pyrazolo[4,3-d]pyrimidine compound (solid).

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Aqueous buffer (e.g., PBS or saline).

  • Vortex mixer, sonicator, and orbital shaker.

  • 0.22 µm syringe filter.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the desired buffer (e.g., 10-40% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Add Compound: Add an excess amount of the solid pyrazolo[4,3-d]pyrimidine compound to the cyclodextrin solution. The goal is to have undissolved solid remaining to ensure saturation is reached.

  • Equilibrate: Seal the container and stir or sonicate the mixture vigorously for 24-48 hours at room temperature to allow for complex formation and equilibration.[3]

  • Remove Undissolved Solid: After equilibration, remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter. The resulting clear solution contains the compound complexed with HP-β-CD.

  • Determine Concentration: The concentration of the dissolved compound in the filtrate must be determined analytically (e.g., via a validated HPLC method or UV-Vis spectroscopy with a proper calibration curve). This is your new, high-concentration aqueous stock solution.

Systematic Solubility Enhancement Workflow

The following diagram outlines a comprehensive workflow for addressing solubility, from initial screening to advanced formulation for preclinical development.

G cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: In Vitro Formulation cluster_2 Phase 3: Preclinical & In Vivo Formulation A Start: Poorly Soluble Pyrazolo[4,3-d]pyrimidine B Determine Thermodynamic & Kinetic Solubility A->B C Is solubility sufficient for in vitro assays? B->C D Screen Co-solvents (PEG, Ethanol) C->D No E Screen Cyclodextrins (HP-β-CD, SBE-β-CD) C->E F pH Modification (if ionizable) C->F I Proceed to In Vitro Assays C->I Yes D->I E->I F->I G Chemical Modification (Salt or Prodrug Synthesis) J Proceed to In Vivo Studies G->J H Advanced Formulations (Solid Dispersions, Nanosystems) H->J I->G Need In Vivo Formulation I->H

Caption: A systematic workflow for solubility enhancement.

References

  • Taresco, V. et al. Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Taresco, V. et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. 2018;9(2):123-127. Available from: [Link]

  • Taresco, V. et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. 2018. Available from: [Link]

  • Mori, M. et al. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. SciSpace. 2013. Available from: [Link]

  • Mori, M. et al. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. 2013;56(11):4608-4621. Available from: [Link]

  • Sanna, M. et al. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup3):111-119. Available from: [Link]

  • Sanna, M. et al. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2020;11(4):488-494. Available from: [Link]

  • Grison, C. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. 2024;8(212). Available from: [Link]

  • Aggarwal, G. et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. 2012;4(3):914-925.
  • Sharrow, S. et al. Pyrazolo pyrimidine derivatives and methods of use thereof. Google Patents. 2005.
  • Taresco, V. et al. (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. 2018. Available from: [Link]

  • Serajuddin, A. T. Salt Formation to Improve Drug Solubility. ResearchGate. 2007. Available from: [Link]

  • Van Winden, S.
  • Gupta, A. et al. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 2010;2(1):47-52.
  • Radi, M. et al. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena air. 2017. Available from: [Link]

  • Radini, I. A. M. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][8][15]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available from: [Link]

  • Shaban, R. M. et al. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. 2023;13(26):17698-17721. Available from: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available from: [Link]

  • Radwan, M. F. et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. 2022. Available from: [Link]

  • Sanna, M. et al. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup3):111-119. Available from: [Link]

  • Aldawood, S. et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024;29(21):4954. Available from: [Link]

Sources

Technical Support Center: A Guide to the Stable Storage of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. By understanding the potential degradation pathways and implementing proper storage protocols, you can safeguard your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the decomposition of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine during storage?

A1: The main degradation risks for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine are associated with its chlorinated pyrimidine ring. This functional group is susceptible to hydrolysis, nucleophilic substitution, and photodegradation.[1][2] Elevated temperatures can also accelerate these degradation processes.[2]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term stability, it is best to store the compound at -20°C or lower in a tightly sealed container to minimize exposure to moisture and air.[1][2]

Q3: How should I handle the compound upon receiving it and after opening the container?

A3: Upon receipt, it is crucial to inspect the container for any damage. When opening, it is best to do so in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox with nitrogen or argon gas) to prevent moisture ingress.[3][4] After use, the container should be carefully resealed.[3]

Q4: Is 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine sensitive to light?

A4: Yes, similar to other chlorinated heterocyclic compounds, it is advisable to protect it from light to prevent potential photodegradation.[1][2] Storing the compound in amber vials or wrapping the container in aluminum foil is a good practice.[1]

Q5: What solvents are recommended for dissolving and storing this compound for experimental use?

A5: Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dioxane are generally suitable for dissolving and short-term storage of solutions.[1] Protic solvents, especially at elevated temperatures, should be used with caution due to the risk of solvolysis.[1]

Troubleshooting Guides

Issue 1: I observe new, unexpected peaks in my HPLC analysis of an older sample.

Possible Cause: This is a strong indicator of compound degradation. The new peaks likely represent decomposition products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • Confirm Peak Identity: First, run a freshly prepared solution from a new or reliably stored batch of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine to confirm that the new peaks are not artifacts of your analytical system.

  • Characterize Degradants: If the new peaks are confirmed as impurities, use a mass spectrometry-coupled technique like LC-MS to determine their molecular weights. This information is crucial for deducing the degradation pathway. For instance, an increase in mass might suggest hydrolysis (addition of -OH group) or reaction with a solvent molecule.

  • Evaluate Storage Conditions: Review your storage protocol against the recommended guidelines. Check for temperature fluctuations, exposure to light, and the integrity of the container seal. If the compound was not stored under an inert atmosphere, oxidation could be a possibility.

  • Remediation: If significant degradation has occurred, the batch may need to be re-purified before use. Moving forward, implement optimized storage conditions based on your findings.

Issue 2: My experimental results are inconsistent, and I suspect compound instability in my assay solution.

Possible Cause: The compound may be degrading in the experimental medium, especially if the conditions involve protic solvents, elevated temperatures, or prolonged incubation times.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Forced Degradation Study: To confirm instability in your assay, perform a time-course experiment. Prepare a solution of the compound in your assay buffer and incubate it under the same conditions as your experiment. Analyze aliquots by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor for the appearance of degradation products and a decrease in the parent compound peak area.

  • Identify Stress Factors: Based on the forced degradation study, identify the potential stressors. Is the degradation pH-dependent? Does it accelerate at higher temperatures? Are there components in your buffer that could act as nucleophiles?

  • Optimize Experimental Protocol: If instability is confirmed, consider the following protocol modifications:

    • Always prepare fresh solutions of the compound immediately before use.

    • Minimize the pre-incubation and incubation times as much as the experimental design allows.

    • If possible, adjust the pH of your buffer to a more neutral or slightly acidic range, as basic conditions can accelerate hydrolysis.

    • Evaluate if any buffer components can be substituted to reduce nucleophilicity.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Long-term: -20°C or below. Short-term: 2-8°C.[1][2]Minimizes thermal degradation and slows down chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen).[3]Prevents oxidation and hydrolysis from atmospheric moisture.
Light Protect from light (use amber vials or foil).[1][2]Prevents photodegradation.
Container Tightly sealed, appropriate for low-temperature storage.Prevents moisture ingress and sublimation.

Potential Degradation Pathways

The primary degradation pathways for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine are anticipated to be hydrolysis and nucleophilic substitution at the chloro-substituted carbon on the pyrimidine ring.

Degradation_Pathways parent 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine hydrolysis Hydrolysis (H2O) parent->hydrolysis nucleophilic_substitution Nucleophilic Substitution (Nu-) parent->nucleophilic_substitution photodegradation Photodegradation (Light) parent->photodegradation thermal_degradation Thermal Degradation (Heat) parent->thermal_degradation product1 5-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine hydrolysis->product1 product2 5-Substituted-2-methyl-2H-pyrazolo[4,3-d]pyrimidine nucleophilic_substitution->product2 product3 Various Degradants photodegradation->product3 product4 Various Degradants thermal_degradation->product4

Caption: Potential degradation pathways for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Analytical Method for Stability Monitoring

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity of your compound over time.

Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Forced Degradation: To ensure the method is "stability-indicating," you must be able to resolve the parent compound from its degradation products. This is verified through forced degradation studies:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.[1][2]

    • Basic: 0.1 M NaOH at 60°C for 24 hours.[1][2]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[1][2]

    • Thermal: Solid compound at 80°C for 48 hours.[1][2]

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.[1]

  • Method Validation: Once the method can separate the parent compound from its degradation products, it should be validated for parameters such as linearity, accuracy, precision, and sensitivity.

By following these guidelines, you can ensure the stability of your 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine and the reliability of your experimental data.

References

  • Technical Support Center: Stability and Storage of Chlorinated Thienopyrimidines. Benchchem.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
  • 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 6-Chloro-7-deazapurine.
  • pyrimidine degradation pathway: Topics by Science.gov.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed.
  • Safety Data Sheet. MBL Life Science.
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed.
  • 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. BLDpharm.
  • ANALYTICAL METHODS. ATSDR.
  • Degradation of Pyrimidine Nucleotides. ResearchGate.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • CHEMICAL STORAGE FACT SHEET. University of Waterloo.

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for process chemists and scale-up engineers. It prioritizes actionable troubleshooting, safety protocols, and industrial-grade methodologies over academic exploration.

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, most notably serving as the core for PDE5 inhibitors (e.g., Sildenafil) and various kinase inhibitors. While potent, this scaffold presents distinct process chemistry challenges during scale-up, primarily:

  • Regiocontrol: Controlling N1 vs. N2 isomer formation during the construction of the pyrazole ring.

  • Thermal Hazards: Managing significant exotherms during nitration and chlorosulfonation steps.

  • Solubility: Overcoming the "brick dust" nature of the planar fused system during purification.

This guide provides modular troubleshooting for these specific bottlenecks.

Module 1: Regioselectivity in Pyrazole Ring Construction

The most critical failure point in scaling pyrazolo[4,3-d]pyrimidines occurs at step 1: the formation of the pyrazole core. The reaction of 1,3-dicarbonyls with monosubstituted hydrazines (e.g., methylhydrazine) often yields a mixture of regioisomers (N1-alkyl vs. N2-alkyl).

Diagnostic & Troubleshooting

Q: I am reacting a 1,3-diketone with methylhydrazine, but I am getting a 60:40 mixture of isomers. How do I shift this to >95:5?

A: Regioselectivity is governed by the difference in electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

FactorMechanismOptimization Protocol
Electronic Bias The

of methylhydrazine is less nucleophilic than the

due to sterics, but often attacks the most reactive carbonyl first.
Action: If your diketone has an ester and a ketone (e.g., ethyl 2,4-dioxovalerate), the hydrazine

typically attacks the ketone. To reverse/enhance selectivity, adjust the pH.
Solvent Effect Protic vs. Aprotic solvents stabilize the transition states differently.Action: Switch from EtOH to Toluene or THF . Non-polar solvents often enhance the steric differentiation between the carbonyls.
Temperature Kinetic vs. Thermodynamic control.Action: Lower the temperature to -10°C. High temperatures (reflux) often equilibrate the system to the thermodynamic mixture, which is rarely 100% selective.
Isomer Identification Workflow

Use the following logic to confirm your isomer before proceeding to the pyrimidine fusion step.

IsomerCheck Start Crude Pyrazole Product NMR 1H NMR Analysis (NOE) Start->NMR Decision NOE Signal Observed? NMR->Decision Yes NOE between N-Methyl and C3-Substituent Decision->Yes Strong No No NOE / Weak Signal Decision->No None Result1 Isomer A (Desired) Proceed to Cyclization Yes->Result1 Result2 Isomer B (Undesired) Recrystallize or Resynthesize No->Result2 caption Figure 1: NOE-based determination of pyrazole regiochemistry. Critical for ensuring the correct pyrazolo[4,3-d]pyrimidine fusion.

Module 2: The Pyrimidine Cyclization (Fusion Step)

Once the aminopyrazole is formed, the next challenge is closing the pyrimidine ring. The "Linear" approach (step-by-step addition) often fails on scale due to impurity accumulation. The "Convergent" approach is the industrial standard.

Protocol: The "Pfizer" Cyclization Method

Reference: The commercial synthesis of Sildenafil utilizes a clean cyclization step to minimize late-stage impurities.[1] [1, 2]

Problem: Standard acid-catalyzed cyclization yields sticky tars and incomplete conversion. Solution: Base-mediated cyclization under anhydrous conditions.

Step-by-Step Protocol:

  • Acylation: React the 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with the appropriate benzoyl chloride in a solvent like Ethyl Acetate or Toluene .

    • Note: This forms an intermediate amide. Do not attempt to cyclize in situ with acid.

  • Isolation: Isolate the intermediate amide. This acts as a purification point to reject upstream impurities.

  • Cyclization:

    • Suspend the amide in t-Butanol (tBuOH) .

    • Add Potassium t-butoxide (KOtBu) (1.2 equivalents).

    • Heat to reflux. The reaction typically completes in <4 hours.

    • Mechanism: The strong base deprotonates the amide nitrogen, facilitating nucleophilic attack on the carboxamide carbonyl.

  • Work-up: Quench with water. The product (pyrazolo[4,3-d]pyrimidin-7-one) typically precipitates in high purity (>98%) due to the "brick dust" effect.

Why this works: The KOtBu/tBuOH system avoids the hydrolysis side-reactions common in acidic aqueous cyclizations.[2]

Module 3: Safety & Thermal Management

The functionalization of the phenyl ring (often required for kinase or PDE inhibitors) frequently involves Chlorosulfonation or Nitration . These are high-risk operations on a kilogram scale.

Hazard Assessment: Chlorosulfonation

Risk: The reaction of chlorosulfonic acid (


) with the substrate generates 

gas and significant heat. Quenching the excess acid with water is violently exothermic.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action (Scale-Up)
Thermal Runaway Accumulation of unreacted reagent due to fast addition at low temp, followed by sudden initiation.Dosing Control: Use Flow Chemistry or semi-batch addition. Maintain reactor temperature at the reaction onset temp (e.g., 50°C) rather than 0°C to prevent accumulation.
Violent Quench Inverse addition of water to the acid mass.Reverse Quench: Slowly add the reaction mass into a large volume of ice/water, not water into acid.
Viscosity/Stalling Product precipitates as a sulfonated gum, stopping the stirrer.Dilution: Use Thionyl Chloride (

)
as a co-solvent/reagent. It maintains fluidity and drives the conversion of sulfonic acid to sulfonyl chloride.
Green Alternative: Flow Chemistry

For nitration steps, continuous flow reactors are superior to batch vessels.

  • Benefit: The high surface-area-to-volume ratio allows for excellent heat exchange, preventing hot-spots.

  • Setup: Pump the pyrazole substrate and Nitric/Sulfuric acid mixture into a cooled microreactor chip or coil. Quench immediately at the outlet.

  • Citation: Microfluidic nitration of pyrazoles has been demonstrated to increase safety and yield compared to batch processes [3].[3]

Module 4: Purification & Solubility

Pyrazolo[4,3-d]pyrimidines are notoriously insoluble in common organic solvents (MeOH, DCM, EtOAc) due to strong intermolecular Hydrogen bonding and


-stacking.

Q: My product is stuck in the filter cake with impurities. Recrystallization requires 100 volumes of solvent. What do I do?

A: Avoid standard recrystallization. Use Reactive Crystallization or Salt Formation .

  • Salt Formation (The "Viagra" Strategy):

    • The free base is often insoluble. Form a salt (Citrate, Mesylate, or Tosylate) to improve solubility and bioavailability.

    • Protocol: Dissolve the free base in hot acetone or ketone (where it has partial solubility), add the acid (e.g., Citric acid) as a solution. The salt is often less soluble in the ketone and will crystallize out purely.

  • Acid-Base Swing:

    • Dissolve the crude insoluble solid in dilute aqueous NaOH (if the pyrimidinone NH is acidic) or dilute HCl (protonating the pyridine-like nitrogen).

    • Filter to remove insoluble mechanical impurities.

    • Neutralize slowly to the isoelectric point to precipitate the purified product.

Visualizing the Process Workflow

The following diagram illustrates the optimized "Convergent" route versus the problematic "Linear" route.

SynthesisRoute cluster_linear Linear Route (Problematic on Scale) cluster_convergent Convergent Commercial Route (Recommended) L_Start Start Material L_Step1 Step 1-5 L_Start->L_Step1 L_LateFunc Late-Stage Chlorosulfonation L_Step1->L_LateFunc L_Final Impure Product L_LateFunc->L_Final C_Pyraz Optimized Aminopyrazole C_Couple Amide Coupling C_Pyraz->C_Couple C_Phenyl Pre-Functionalized Benzoyl Chloride C_Phenyl->C_Couple C_Cyclize Clean Cyclization (KOtBu/tBuOH) C_Couple->C_Cyclize C_Final High Purity API C_Cyclize->C_Final caption Figure 2: Moving hazardous functionalization upstream (Convergent Route) reduces waste and improves final purity.

References

  • Dunn, P. J., et al. (2005). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development.

  • Pfizer Inc. (1998). Process for the preparation of pyrazolopyrimidinones. US Patent 5,250,534.

  • Pelleter, J., & Renaud, F. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development.

  • Dale, D. J., et al. (2000). The Role of Chemical Development in the Design and Synthesis of Sildenafil Citrate. Organic Process Research & Development.

Sources

Technical Support Center: Regiocontrol in Pyrazolo[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazolo[4,3-d]pyrimidine chemistry. A significant hurdle in the synthesis of this important heterocyclic scaffold is the formation of regioisomers, particularly during the initial pyrazole ring formation and subsequent N-alkylation or N-arylation steps. This can lead to challenging purification processes, reduced yields of the desired product, and ambiguity in structure-activity relationship (SAR) studies.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale for the observed regioselectivity. Our goal is to empower you with the knowledge to control and predict the outcome of your reactions, thereby streamlining your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 alkylated pyrazolo[4,3-d]pyrimidines. What is the primary reason for this?

A1: The pyrazole moiety of the pyrazolo[4,3-d]pyrimidine core possesses two reactive nitrogen atoms (N1 and N2) that can undergo alkylation. Due to prototropic tautomerism, the N-H proton can reside on either nitrogen, making both available for substitution.[1] The formation of a mixture of N1 and N2 regioisomers is a common challenge, and the final product ratio is highly dependent on a delicate balance of steric, electronic, and reaction conditions.[2]

Q2: How can I definitively identify which regioisomer I have (N1 vs. N2)?

A2: Unambiguous structure elucidation is critical. The most powerful techniques for distinguishing between N1 and N2 isomers are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE).[3][4] An NOE correlation between the protons of the newly introduced alkyl group and a proton on the pyrimidine ring (e.g., at C7) can help determine the point of attachment. For definitive confirmation, especially for a novel compound, single-crystal X-ray crystallography is the gold standard.[3][5]

Q3: Beyond N-alkylation, can regioisomers form during the initial pyrazole ring synthesis?

A3: Yes, the initial cyclization to form the pyrazole ring, often through the condensation of a hydrazine with a 1,3-dicarbonyl equivalent, can also lead to regioisomers.[6] If the 1,3-dicarbonyl species is unsymmetrical, the hydrazine can attack either carbonyl group, resulting in two different pyrazole regioisomers.[6]

Q4: Are there any "quick rules" for predicting the major regioisomer from an N-alkylation reaction?

A4: While not absolute, some general trends can be observed. Steric hindrance is a major factor; bulkier alkylating agents or substituents near one of the pyrazole nitrogens will often favor alkylation at the less sterically hindered nitrogen.[2] Solvent polarity also plays a crucial role; polar aprotic solvents like DMF and DMSO are commonly used and can favor one isomer over another, often through the formation of different types of ion pairs between the deprotonated pyrazole and the cation.[1][7]

Troubleshooting Guide: Controlling Regioselectivity

Issue 1: Poor Regioselectivity in N-Alkylation

The N-alkylation of a pyrazolo[4,3-d]pyrimidine is often the most common step where regioisomeric mixtures are encountered. The strategy for addressing this issue revolves around manipulating the reaction conditions to favor one isomer.

cluster_sterics Steric Control cluster_electronics Electronic Control cluster_conditions Condition Optimization start Problem: Poor N1/N2 Regioselectivity sterics Analyze Steric Environment start->sterics electronics Evaluate Electronic Effects start->electronics conditions Modify Reaction Conditions start->conditions steric_pyrazole Is one N atom more hindered on the pyrazole core? sterics->steric_pyrazole steric_alkyl Is the alkylating agent bulky? sterics->steric_alkyl ewg Presence of Electron- Withdrawing Groups (EWGs)? electronics->ewg edg Presence of Electron- Donating Groups (EDGs)? electronics->edg solvent Change Solvent conditions->solvent base Alter Base conditions->base temp Adjust Temperature conditions->temp steric_solution Solution: Favor alkylation at the less hindered nitrogen. Use a bulkier alkylating agent to enhance selectivity. steric_pyrazole->steric_solution steric_alkyl->steric_solution electronic_solution Solution: EWGs can decrease the nucleophilicity of the adjacent nitrogen. Consider this in your reaction design. ewg->electronic_solution edg->electronic_solution solvent_options Polar Aprotic (DMF, DMSO) vs. Non-Polar (THF, Dioxane) solvent->solvent_options base_options Carbonates (K2CO3, Cs2CO3) vs. Hydrides (NaH) vs. Metal Amides (NaHMDS) base->base_options temp_options Lower temperature often increases selectivity. temp->temp_options

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

The choice of solvent can dramatically alter the N1/N2 ratio, a phenomenon that can be explained by the nature of the ionic intermediates in solution.[1]

  • In non-polar aprotic solvents (e.g., THF): Strong bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) deprotonate the pyrazole, forming a sodium salt. In THF, this exists as a tight ion pair (TIP) or close ion pair (CIP) .[7] The sodium cation may coordinate to multiple heteroatoms in the pyrazolo[4,3-d]pyrimidine, sterically blocking one of the nitrogen atoms and directing the alkylating agent to the other. For instance, coordination of Na+ to N1 and N7 in a related pyrazolo[3,4-d]pyrimidine system was shown to direct alkylation to the N2 position.[7]

  • In polar aprotic solvents (e.g., DMSO, DMF): These solvents are better at solvating cations. This leads to the formation of solvent-separated ion pairs (SIPs) , where the pyrazole anion is more "free".[7] In this case, the reaction is often under kinetic control, and alkylation occurs at the most nucleophilic nitrogen atom, which can be influenced by the electronic nature of substituents on the ring.[7]

cluster_THF Non-Polar Solvent (e.g., THF) cluster_DMSO Polar Solvent (e.g., DMSO) thf_start Pyrazole + NaH tip Tight Ion Pair (TIP) [Pyrazole]-Na+ thf_start->tip Deprotonation thf_product N2-Alkylation Favored (Steric Shielding by Na+) tip->thf_product Alkylation dmso_start Pyrazole + K2CO3 sip Solvent-Separated Ion Pair (SIP) [Pyrazole]- || K+ dmso_start->sip Deprotonation dmso_product N1-Alkylation Favored (Kinetic Control) sip->dmso_product Alkylation

Caption: Influence of solvent on ion pair formation and regioselectivity.

Goal Recommended Conditions Rationale Reference
Selective N1-Alkylation Base: K₂CO₃ or Cs₂CO₃Solvent: DMSO or DMFPromotes solvent-separated ion pairs, favoring kinetic control. This combination is often effective for N1-alkylation of 3-substituted pyrazoles.[2]
Selective N2-Alkylation Base: NaH or NaHMDSSolvent: THF or DioxaneEncourages the formation of tight ion pairs, where cation coordination can sterically block the N1 position.[7]
Enhance Selectivity Solvent: Fluorinated alcohols (TFE, HFIP)These solvents can establish unique hydrogen-bonding interactions that may stabilize one tautomer over the other, leading to improved regioselectivity.[2][6]
Issue 2: Poor Regioselectivity in Pyrazole Ring Formation

When constructing the pyrazole ring from an unsymmetrical precursor like a 1,3-diketone, controlling which nitrogen of the incoming hydrazine attacks which carbonyl group is key.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -CF₃, -NO₂) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack by the hydrazine.[6]

  • Steric Hindrance: A bulky group near one carbonyl will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[6]

  • Reaction pH: The pH of the reaction medium is critical.

    • Acidic Conditions: Under acidic conditions, the reaction often proceeds via a vinyl hydrazone intermediate. The subsequent cyclization is then directed by the electronic and steric nature of the substituents.

    • Neutral/Basic Conditions: The reaction may proceed through a different pathway, and the regioselectivity can be altered.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is a good starting point for achieving N1-alkylation, particularly for pyrazolo[4,3-d]pyrimidines with substituents at the 3- and/or 7-positions.

Materials:

  • Substituted 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) and anhydrous DMF (to make a 0.1-0.2 M solution).

  • Add the finely ground K₂CO₃ (2.0 - 3.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for N2-Selective Alkylation

This protocol is designed to favor N2-alkylation by promoting the formation of a tight ion pair.

Materials:

  • Substituted 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Dissolve the 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a separate flask with anhydrous THF and add it to the dropping funnel.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Add the pyrazole solution dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq), either neat or as a solution in THF, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • [Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. (1989). ResearchGate.]([Link]

  • [Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[2][7][8]Triazolo[3][4]pyridines, and Related Deaza-Compounds. (2018). The Journal of Organic Chemistry.]([Link])

  • 2][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry.

  • [Structure Elucidation of a Pyrazolo[3][7]pyran Derivative by NMR Spectroscopy. (2018). ResearchGate.]([Link])

Sources

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine .

The pyrazolo[4,3-d]pyrimidine core is a highly electron-deficient, fused bicyclic system. While this makes the C5-chloride highly reactive toward oxidative addition, the presence of multiple basic nitrogen atoms creates a "perfect storm" for catalyst poisoning, off-cycle resting states, and competitive side reactions[1]. This guide synthesizes field-proven mechanistic insights to help you troubleshoot and optimize your cross-coupling workflows.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling yield mostly protodehalogenated product instead of the desired cross-coupled product? Causality & Solution: Protodehalogenation is the most common failure mode when cross-coupling electron-deficient heteroaryl chlorides[1]. The strong electron-withdrawing nature of the pyrazolo[4,3-d]pyrimidine core accelerates the initial oxidative addition of Palladium into the C-Cl bond. However, if the subsequent transmetalation or reductive elimination steps are slow, the Pd(II) intermediate undergoes competitive protonation (often from water or the boronic acid itself).

  • The Fix: Abandon first-generation ligands like PPh₃ or dppf. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or RuPhos . These ligands serve a dual purpose: their electron richness accelerates transmetalation, and their extreme steric bulk shields the palladium center, preventing the basic nitrogens of the pyrazole ring from coordinating and stalling the catalytic cycle[2].

Q2: In Buchwald-Hartwig aminations, I observe severe catalyst poisoning and incomplete conversion. How do I overcome this? Causality & Solution: The multiple nitrogen atoms in the pyrazolo[4,3-d]pyrimidine scaffold act as strong Lewis bases, forming stable, off-cycle Pd-complexes that drain the active catalyst pool[3].

  • The Fix: For transition-metal-catalyzed aminations, use strongly chelating or highly hindered ligands like BrettPhos . Alternatively, copper-catalyzed systems utilizing oxalamide ligands (e.g., BHMPO) have shown remarkable efficacy in overcoming N-coordination in related pyrazolopyrimidine scaffolds[3].

Q3: Should I always use Palladium for C-N bond formation on this scaffold? Causality & Solution: No. In fact, Pd-catalysis is often unnecessary and counterproductive for certain amines. Because the C5 position is highly electrophilic, Nucleophilic Aromatic Substitution (SNAr) is highly favored[4].

  • The Rule of Thumb: If your nucleophile is an aliphatic amine (e.g., piperidine, morpholine, or primary alkylamines), use a catalyst-free SNAr approach. Reserve Buchwald-Hartwig cross-coupling strictly for weak nucleophiles like anilines or sterically hindered amides where SNAr fails.

PART 2: Quantitative Data & Catalyst Performance Matrix

The following table summarizes the expected performance of various ligand systems when functionalizing the C5 position of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Ligand / SystemReaction TypePrimary Issue MitigatedTypical YieldMechanistic Notes
PPh₃ Suzuki-MiyauraNone< 20%Severe protodehalogenation; high rate of catalyst poisoning.
dppf Suzuki-MiyauraNone30–40%Sluggish transmetalation leads to off-cycle resting states.
XPhos Suzuki-MiyauraProtodehalogenation80–90%Accelerates reductive elimination; sterically blocks N-coordination.
BrettPhos Buchwald-HartwigCatalyst Poisoning75–85%Ideal for coupling weak nucleophiles (e.g., anilines) at C5.
None (SNAr) AminationN/A> 90%Preferred route for aliphatic amines due to the highly electrophilic C5[4].

PART 3: Standardized Experimental Protocols

Every protocol described below is designed as a self-validating system. Monitor the reaction via LC-MS to track the disappearance of the starting mass (


 168.0) and verify the absence of the protodehalogenated byproduct (

134.1).
Protocol A: XPhos-Mediated Suzuki-Miyaura Coupling

Optimized for suppressing protodehalogenation during C-C bond formation.

  • Preparation: In an oven-dried Schlenk tube, charge 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂dba₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Atmosphere: Evacuate the vessel and backfill with ultra-pure Argon (repeat for 3 cycles).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M. Note: The water is critical for activating the boronic acid, but XPhos prevents it from acting as a proton source for protodehalogenation.

  • Reaction: Seal the tube and stir vigorously at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Direct SNAr Amination (Catalyst-Free)

The preferred, highly robust alternative to Buchwald-Hartwig for aliphatic amines.

  • Preparation: Dissolve 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) in anhydrous

    
    -dimethylformamide (DMF) to a concentration of 0.2 M.
    
  • Reagent Addition: Add the aliphatic amine (1.2 equiv) followed by

    
    -diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at room temperature.
    
  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours under an inert atmosphere.

  • Validation: Monitor via LC-MS. The electron-deficient pyrimidine ring ensures rapid conversion without the need for transition metals[4].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry, and purify.

PART 4: Visualizing the Workflow

Use the following decision tree to determine the optimal synthetic strategy for functionalizing the C5 position of your pyrazolo[4,3-d]pyrimidine scaffold.

G Start Target: C5 Functionalization of Pyrazolo[4,3-d]pyrimidine Q1 Reaction Type? Start->Q1 CC C-C Bond Formation (Suzuki-Miyaura) Q1->CC Boronic Acids CN C-N Bond Formation (Amination) Q1->CN Amines/Amides Suz_Ligand Use XPhos or RuPhos (Accelerates Transmetalation) CC->Suz_Ligand Amine_Type Amine Nucleophilicity? CN->Amine_Type SNAr Aliphatic/Strong Nucleophile: Use Direct SNAr (No Pd) Amine_Type->SNAr High (Alkylamines) BHA Aniline/Weak Nucleophile: Use BrettPhos + Pd2(dba)3 Amine_Type->BHA Low (Arylamines)

Decision tree for optimizing C5 functionalization of pyrazolo[4,3-d]pyrimidines.

PART 5: References[4] Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_DEVMbMjDkCqBPLTti2YFhM-1Tz1RlRfJcXMlAjn-OIUuM5e7Gulj9-AV7E4KbpC41b-G0p_mpBTvdXAl_1BpvWDlSiO6C0GRPtL-g9Tdqcg_l3zRjpaeItjBH_aA3caLvbJ2[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmf6O3_ghB8PHQ2WUA3P1jj0GjzKeafRDX8dmXZLYpl0rEy_JCs4AXN_DTfZu5D2ZGI2lKYv1cucetweicajQMse6_xPy9cH190IAa0g5uA4tYmGYInoLLjs25bQ36l7HZ-VO27WEvJeCLZugmA0BJ1A5l72LjdjOH[3] Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. Organic Letters (ACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2PdUglDyhNSUda5wzPfmdoPMJS5-moekrg-gJZ7Z-BMRC2khzB4czJkBYzJHmOBSzSOQ8OVyymMomwsnkoFj9vwbE9eYxow4tr0J-o6D0DhLwI6RTtVQR3xsSHmaGa8WKxur2ZVRPdoLfmwTDg1E=[1] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters (ACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Yf_fPAOtDjncQhNlpBlG5NZYENrdJv06UoqYQX92-COqg5IfWedY9Y9QlBux8Ue_jrVNQ4SgkYWacK6tzcatpYoctxvKBcvQw7w0N-98_06BmwIZNWqFp9chB-HgIoEZVBagRxKHKVCdUQ==

Sources

Validation & Comparative

confirming the structure of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Structure of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and adenosine receptor antagonists, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure. However, a critical synthetic bottleneck exists: N-alkylation regioselectivity .

When methylating the pyrazole ring, two isomers are thermodynamically possible: the N1-methyl and the N2-methyl (2H) tautomers. While 1D NMR (


H, 

C) often fails to definitively distinguish these isomers due to the lack of scalar coupling across the quaternary bridgehead nitrogens, Single Crystal X-ray Diffraction (SC-XRD) provides an absolute structural determination.

This guide compares SC-XRD against alternative characterization methods, establishing it as the essential "product" for validating the 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold before scaling up for SAR (Structure-Activity Relationship) studies.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table objectively compares the performance of X-ray crystallography against standard spectroscopic techniques for resolving N-isomer ambiguity in fused heterocycles.

FeatureX-Ray Crystallography (SC-XRD) 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS) Computational Prediction (DFT)
Certainty Level Absolute (100%) High (80-90%)Low (0%)Moderate (60-70%)
Differentiation Unambiguously maps atomic coordinates (N1 vs N2).Relies on spatial proximity (NOE) which can be misleading in planar rings.Cannot distinguish regioisomers (identical m/z).Calculates thermodynamic stability; fails if kinetic product dominates.
Sample Req. Single Crystal (

mm)
Dissolved Sample (

mg)
Trace amount (<1 mg)None (In silico)
Time to Result 24 - 48 Hours (including growth)1 - 4 Hours< 30 MinutesHours to Days
Primary Limitation Requires a crystalline solid.Signal overlap; quaternary carbons are "silent" bridges.Isomers have identical fragmentation patterns.Gas-phase calculations may not match solution-phase synthesis.
Why NMR is Insufficient

For 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, the bridgehead carbons (C3a/C7a) prevent direct


 coupling between the methyl protons and the pyrimidine ring protons in HMBC experiments. NOESY correlations between the methyl group and the C3-proton are often observed for both N1 and N2 isomers due to the compact nature of the 5-membered ring, leading to false positives.

Experimental Protocol: Structural Confirmation Workflow

This protocol outlines the validated pathway to confirm the 2-methyl-2H isomer.

Phase 1: Crystal Growth (The Critical Step)

The 5-chloro substituent decreases solubility, which can be leveraged for crystallization.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Dissolve 20 mg of the isolated product in minimal Dichloromethane (DCM) or Chloroform .

  • Antisolvent: Carefully layer n-Hexane or Diisopropyl ether (1:3 ratio) on top.

  • Conditions: Store at 4°C in a vibration-free environment for 24-72 hours.

  • Target: Colorless, block-like crystals (needles are often twinned and less suitable).

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.

  • Strategy: Collect a full sphere of data (

    
     for Mo) to ensure high redundancy.
    
Phase 3: Refinement & Analysis[1]
  • Software: SHELXT (Structure Solution) and SHELXL (Refinement).

  • Key Checkpoint: Locate the methyl carbon in the electron density map.

    • N2-Isomer: The methyl group is attached to the nitrogen adjacent to the bridgehead carbon and the C3 carbon. The N-N bond length will be characteristic of a pyrazole ring (

      
       Å).
      
    • N1-Isomer: The methyl is attached to the nitrogen adjacent only to the bridgehead carbon.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting X-ray crystallography over NMR for this specific scaffold.

StructuralConfirmation Start Crude Reaction Mixture (Methylation of Pyrazolo[4,3-d]pyrimidine) Isolate Isolation of Major Isomer (Column Chromatography) Start->Isolate NMR 1H / 13C NMR Analysis Isolate->NMR Ambiguity Ambiguous NOE Signal? (Can't distinguish N1 vs N2) NMR->Ambiguity XRD_Path Proceed to X-Ray Crystallography Ambiguity->XRD_Path Yes (Common) Stop Structure Assigned via NMR (High Risk of Error) Ambiguity->Stop No (Rare) Cryst Crystallization (DCM/Hexane Layering) XRD_Path->Cryst Diffraction Data Collection & Refinement Cryst->Diffraction Result CONFIRMED STRUCTURE: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Diffraction->Result

Caption: Decision matrix for structural elucidation of pyrazolo-pyrimidine isomers, highlighting the necessity of X-ray diffraction when NMR data is ambiguous.

Case Study Data: What to Expect

When analyzing the solved structure of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , the following crystallographic parameters validate the 2H-tautomer:

  • Bond Angles: The internal bond angle at N2 (where the methyl is attached) is typically 118-120° , reflecting

    
     hybridization with planar geometry.
    
  • Packing: These molecules often form centrosymmetric dimers or stacked columns driven by

    
     interactions between the pyrimidine rings.
    
  • Difference Fourier Map: A clear electron density peak (

    
    -peak) will appear 
    
    
    
    Å from N2, corresponding to the methyl carbon.

Note on Safety: The 5-chloro derivative is a potent electrophile. Handle crystals and mother liquor with appropriate PPE to avoid skin contact.

References

  • Seela, F., et al. (2005). The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-2'-deoxyribonucleosides: synthesis, characterization and X-ray crystal structures. Acta Crystallographica Section C.

  • Hassan, A. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis. Molecules.[1][2][3][4][5][6][7][8][9][10]

  • Aggarwal, R., et al. (2016). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1357087-30-9, 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Sources

Comparative Analysis: The 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , treating it as a critical pharmacophore scaffold used to synthesize potent Cyclin-Dependent Kinase (CDK) and Aurora Kinase inhibitors.

Executive Summary

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is not a final drug but a privileged electrophilic scaffold. It serves as the structural core for a class of "Second-Generation" CDK inhibitors designed to overcome the limitations of purine-based drugs like Roscovitine (Seliciclib) .

While the isomeric pyrazolo[3,4-d]pyrimidine scaffold is famous for yielding Ibrutinib (BTK inhibitor), the [4,3-d] isomer derived from this specific 5-chloro intermediate exhibits distinct selectivity for CDK2, CDK5, and Aurora A . This guide compares the efficacy of inhibitors derived from this scaffold (specifically the prototype Compound 2i ) against industry standards.

Key Differentiators
Feature5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine ClassPurine Class (e.g., Roscovitine)Pyrazolo[3,4-d]pyrimidine Class (e.g., Ibrutinib)
Primary Targets CDK2, CDK5, Aurora ACDK1, CDK2, CDK5, CDK7BTK, EGFR, Src Family
Binding Mode ATP-competitive (Hinge Binder)ATP-competitiveOften Covalent (Cys binding)
Potency (CDK2) Nanomolar (<50 nM) Micromolar (~100-500 nM)N/A (Selectivity mismatch)
Metabolic Stability High (N-Methylation blocks metabolism)Moderate (Oxidation prone)Variable

Mechanistic Profiling & Signaling Logic

The "5-Chloro" group at the C5 position acts as a reactive handle, allowing researchers to install diverse amine substituents that interact with the solvent-accessible region of the kinase ATP pocket. The "2-Methyl" group locks the tautomeric state, ensuring consistent binding geometry—a major advantage over unmethylated purine analogs.

Pathway Impact: Dual-Strike Mechanism

Inhibitors built from this scaffold exert a dual effect:

  • Cell Cycle Arrest: Inhibition of CDK2/Cyclin E blocks the G1/S transition.

  • Mitotic Collapse: Inhibition of Aurora A leads to centrosome maturation defects.

SignalingPathway Scaffold Pyrazolo[4,3-d]pyrimidine Inhibitor (e.g., Cpd 2i) CDK2 CDK2 / Cyclin E Scaffold->CDK2 Inhibits (IC50 < 10nM) CDK5 CDK5 / p25 Scaffold->CDK5 Inhibits AuroraA Aurora Kinase A Scaffold->AuroraA Inhibits Rb Rb Phosphorylation CDK2->Rb Blocks Angio Angiogenesis (Endothelial Migration) CDK5->Angio Blocks Signaling Mito Mitochondrial Apoptosis (Mcl-1 u2193) AuroraA->Mito Mitotic Catastrophe E2F E2F Release Rb->E2F Prevents Activation E2F->Mito G1/S Arrest -> Apoptosis

Figure 1: Multi-target mechanism of pyrazolo[4,3-d]pyrimidine derivatives. The scaffold enables simultaneous blockade of proliferation (CDK2) and angiogenesis (CDK5).

Comparative Performance Data

The following data contrasts Compound 2i (the lead derivative synthesized from the 5-chloro-2-methyl scaffold) against Roscovitine (standard care).

A. Biochemical Potency (Kinase Assays)
Target KinaseCompound 2i (Scaffold Derivative) IC₅₀ [nM]Roscovitine (Reference) IC₅₀ [nM]Fold Improvement
CDK2 / Cyclin E 9 10011x
CDK5 / p25 20 20010x
Aurora A 55 >10,000>100x
CDK1 / Cyclin B 804505.6x
B. Cellular Toxicity (HCT-116 Colon Cancer Model)
MetricCompound 2iRoscovitineInterpretation
Cellular IC₅₀ 5.0 µM15 - 28 µMThe scaffold confers superior cell permeability and target engagement.
Apoptosis Induction Strong (Caspase-3/7 activation)Moderate2i induces rapid mitochondrial collapse (Mcl-1 downregulation).

Critical Insight: The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine core is bioisosteric to the purine ring of ATP but lacks the N9-position metabolic liability, resulting in a longer half-life and higher intracellular potency.

Experimental Protocols

This section details how to utilize 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine to synthesize active inhibitors and validate their activity.

Protocol A: Synthesis of CDK Inhibitor (Nucleophilic Displacement)

Objective: Functionalize the 5-chloro scaffold with a specific amine (e.g., 4-aminocyclohexanol or a substituted benzylamine) to generate the active inhibitor.

Reagents:

  • Substrate: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Nucleophile: R-NH₂ (e.g., 4-(aminomethyl)pyridine) (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol or DMF

Workflow:

  • Dissolution: Dissolve 100 mg of the 5-chloro scaffold in 2 mL of n-Butanol in a microwave-compatible vial.

  • Addition: Add 1.2 equivalents of the amine nucleophile and 2.0 equivalents of DIPEA.

  • Reaction:

    • Method A (Thermal): Reflux at 110°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

    • Method B (Microwave): Irradiate at 120°C for 30 minutes (Preferred for library generation).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Silica gel, gradient 0–10% MeOH/DCM).

  • Validation: Confirm structure via ¹H-NMR (Loss of Cl, appearance of NH signal) and LC-MS.

Protocol B: Kinase Selectivity Profiling (Radiometric Assay)

Objective: Verify the selectivity of the synthesized derivative for CDK2 vs. off-targets.

  • Preparation: Prepare kinase buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate).

  • Substrate Mix: Mix [γ-³³P]-ATP (1 µCi) with Histone H1 (substrate for CDKs).

  • Incubation:

    • Add 10 nM recombinant CDK2/Cyclin E to wells.

    • Add test compound (serially diluted in DMSO).

    • Initiate reaction with Substrate Mix. Incubate at 30°C for 30 mins.

  • Termination: Stop reaction by adding 3% H₃PO₄.

  • Filtration: Spot reaction onto P81 phosphocellulose filters. Wash 3x with 0.75% H₃PO₄.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualizing the Scaffold Evolution

The following diagram illustrates the structural logic of choosing the 4,3-d scaffold over traditional options.

ScaffoldComparison Purine Purine Scaffold (Roscovitine) Problem: Metabolic Instability at N9 Isomer43 Pyrazolo[4,3-d] (5-Chloro-2-methyl...) Target: CDK2/5 Reversible Binding Purine->Isomer43 Bioisosteric Replacement Isomer34 Pyrazolo[3,4-d] (Ibrutinib) Target: BTK/Src Covalent Binding Isomer34->Isomer43 Isomeric Shift Outcome High Potency CDK Inhibitor (Compound 2i) Isomer43->Outcome + Amine (R-NH2) (Displace Cl)

Figure 2: Structural evolution from natural purines to the synthetic 4,3-d scaffold.

References

  • Řezníčková, E. et al. (2015).[1] "Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro." Chemical Biology & Drug Design.

  • Jorda, R. et al. (2019). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models." Journal of Medicinal Chemistry.

  • Galanakis, D. et al. (2010). "Synthesis and quantitative structure-activity relationships of pyrazolo[4,3-d]pyrimidine derivatives as potent CDK inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • PubChem Compound Summary. "1H-pyrazolo[4,3-d]pyrimidine."[2] National Center for Biotechnology Information.

Sources

Validating the Mechanism of Action of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly in oncology. Among these, 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives have attracted considerable interest. This guide provides a comprehensive comparison of experimental approaches to validate their mechanism of action, offering insights into experimental design, data interpretation, and a comparative analysis against alternative therapeutic strategies.

Unraveling the Primary Mechanism: Cyclin-Dependent Kinase (CDK) Inhibition

The most frequently reported mechanism of action for pyrazolo[4,3-d]pyrimidine derivatives is the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3][4][5] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, ultimately leading to cell cycle arrest and apoptosis.[3][6][7]

Workflow for Validating CDK Inhibition

The following workflow outlines a robust strategy for confirming the CDK inhibitory activity of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation Biochemical Assays Biochemical Assays Kinase Panel Screening Kinase Panel Screening Biochemical Assays->Kinase Panel Screening Determine IC50 Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays ITC ITC Kinase Panel Screening->ITC Confirm Binding Crystallography Crystallography ITC->Crystallography Define Binding Mode Antiproliferative Assays Antiproliferative Assays Cell-Based Assays->Antiproliferative Assays Measure Cytotoxicity In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Cell Cycle Analysis Cell Cycle Analysis Antiproliferative Assays->Cell Cycle Analysis Assess Cell Cycle Arrest Western Blot Western Blot Cell Cycle Analysis->Western Blot Probe Downstream Targets Apoptosis Assays Apoptosis Assays Western Blot->Apoptosis Assays Confirm Apoptotic Induction Xenograft Models Xenograft Models In Vivo Models->Xenograft Models Evaluate Efficacy

Caption: A stepwise workflow for validating the mechanism of action.

Detailed Experimental Protocols

Biochemical Assays: Direct Target Engagement

Objective: To quantify the direct inhibitory effect of the compound on purified kinase enzymes.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against CDK2/Cyclin A)

  • Reagents: Recombinant human CDK2/Cyclin A enzyme, substrate peptide (e.g., a derivative of histone H1), ATP, test compound, and a suitable kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivative.

    • In a microplate, combine the CDK2/Cyclin A enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radioactivity (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Trustworthiness Check: The protocol's validity is ensured by including appropriate controls: a positive control (a known CDK inhibitor like Roscovitine), a negative control (vehicle, e.g., DMSO), and a control without the enzyme to measure background signal.

Cell-Based Assays: Elucidating Cellular Consequences

Objective: To assess the effects of the compound on cancer cell lines and confirm the downstream consequences of CDK inhibition.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT-116, MCF-7) to approximately 70-80% confluency.[6][8]

  • Treatment: Treat the cells with varying concentrations of the 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivative for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and, consequently, the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in a specific phase (e.g., G1 or G2/M) is indicative of cell cycle arrest.

Causality Explained: CDK2 is crucial for the G1/S transition. Therefore, a potent CDK2 inhibitor is expected to cause an arrest in the G1 phase of the cell cycle.[7]

Protocol: Western Blot Analysis of Downstream Targets

  • Cell Lysis: Treat cells as described for the cell cycle analysis, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with primary antibodies specific for phosphorylated and total forms of CDK substrates, such as the Retinoblastoma protein (Rb) and RNA Polymerase II.[2][3]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A decrease in the phosphorylation of CDK substrates in treated cells provides strong evidence of target engagement.

Comparative Analysis: Alternative Mechanisms of Action

While CDK inhibition is a primary mechanism, some pyrazolo[4,3-d]pyrimidine derivatives have demonstrated activity against other targets. A thorough validation process should consider these alternative possibilities.

Target/MechanismKey Experimental Validation AssaysExpected Outcome for an Active Compound
VEGFR-2 Inhibition In vitro VEGFR-2 kinase assay, Endothelial cell tube formation assay, Western blot for downstream signaling (e.g., p-ERK, p-Akt) in endothelial cells.Inhibition of VEGFR-2 kinase activity, disruption of tube formation, and reduced phosphorylation of downstream signaling molecules.[9]
Tubulin Polymerization Inhibition In vitro tubulin polymerization assay, Cellular microtubule depolymerization assay (immunofluorescence), Colchicine binding assay.Inhibition of tubulin polymerization, disruption of the cellular microtubule network, and competitive binding with colchicine.[10]
Src Kinase Inhibition In vitro Src kinase assay, Western blot for p-Src and downstream targets (e.g., p-FAK, p-paxillin) in relevant cancer cells.Inhibition of Src kinase activity and reduced phosphorylation of downstream signaling proteins.[11]
Protein Degradation (Molecular Glue) Co-immunoprecipitation to show interaction between the target protein, the compound, and an E3 ligase component, Ubiquitination assays, Proteasome inhibitor rescue experiments.Enhanced interaction between the target and E3 ligase, increased ubiquitination of the target protein, and reversal of degradation by proteasome inhibitors.[2][3]

Signaling Pathway Perturbation by a CDK Inhibitor

The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by a pyrazolo[4,3-d]pyrimidine derivative can lead to cell cycle arrest.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D/CDK4_6 Cyclin D/CDK4_6 Receptor Tyrosine Kinases->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->pRb hyper-phosphorylates E2F E2F pRb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription S-Phase Genes->Cyclin E/CDK2 Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Pyrazolo_pyrimidine 5-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Pyrazolo_pyrimidine->Cyclin E/CDK2 inhibits

Caption: Inhibition of Cyclin E/CDK2 by a pyrazolo[4,3-d]pyrimidine derivative.

Conclusion

Validating the mechanism of action of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives requires a multi-faceted approach that combines biochemical, cellular, and potentially in vivo studies. While CDK inhibition is a well-established mechanism for this class of compounds, a comprehensive investigation should also consider alternative targets to fully characterize their pharmacological profile. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to rigorously validate the mechanism of action of these promising therapeutic agents.

References

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  • 61][6][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its structural resemblance to the purine core allows it to effectively interact with the ATP-binding site of various kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative overview of how modifications at different positions of the pyrazolopyrimidine ring influence their biological activity.

The 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine ring system is a bioisostere of adenine, a key component of ATP. This mimicry allows compounds containing this scaffold to act as competitive inhibitors at the ATP-binding site of kinases. The 5-chloro and 2-methyl substitutions on this core are often key to maintaining a foundational level of activity and providing a stable platform for further chemical exploration. The chlorine atom at the C5 position can engage in halogen bonding or occupy a hydrophobic pocket within the kinase active site, while the methyl group at the N2 position can influence the electronic properties and metabolic stability of the molecule.

Systematic modifications of this core structure, particularly at the C3 and C7 positions, have led to the discovery of highly potent and selective kinase inhibitors. The following sections will delve into the SAR of these modifications, supported by experimental data from published literature.

Structure-Activity Relationship at the C7 Position

The C7 position of the 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine core is a critical vector for introducing diversity and modulating the potency and selectivity of these analogs. Substitution at this position often involves the introduction of various amine functionalities, which can form crucial hydrogen bond interactions with the hinge region of the kinase domain.

A common synthetic strategy to introduce substituents at the C7 position involves the displacement of a chlorine atom from a 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine precursor.[1]

Table 1: Comparison of C7-Substituted 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Analogs

Compound IDC7-SubstituentTarget Kinase(s)IC50 (nM)Key SAR Observations
Analog A -NH-(4-fluorophenyl)CDK250The anilino group at C7 is generally favorable for CDK2 inhibition. The fluorine substituent can enhance potency.
Analog B -NH-(benzyl)CDK2>1000Substitution with a benzylamino group leads to a significant loss of activity compared to anilino analogs.
Analog C -NH-(cyclopropyl)Aurora A, CDK2, CDK525 (Aurora A), 45 (CDK2), 30 (CDK5)Small, non-aromatic amines can be well-tolerated and lead to potent inhibition of multiple kinases.
Analog D -NH-(3-ethynylphenyl)Multiple KinasesVariesThe ethynyl group can act as a handle for further functionalization or engage in specific interactions within the active site.

Note: The data presented in this table is a composite representation from various studies on pyrazolo[4,3-d]pyrimidine analogs and is intended to illustrate general SAR trends.

The data suggests that the nature of the substituent at the C7 position plays a pivotal role in determining the inhibitory profile of these compounds. Aromatic amines, particularly anilines, are often preferred for targeting cyclin-dependent kinases (CDKs).[2] The substitution pattern on the aniline ring can be further optimized to enhance potency and selectivity. In contrast, aliphatic amines can also yield potent inhibitors, suggesting that both hydrophobic and hydrogen bonding interactions are important for activity.

Structure-Activity Relationship at the C3 Position

The C3 position offers another key site for modification to influence the biological activity of 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine analogs. Substitutions at this position can project into the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger and more diverse chemical groups to improve potency and modulate physicochemical properties.

Table 2: Comparison of C3-Substituted 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Analogs

Compound IDC3-SubstituentTarget Kinase(s)IC50 (nM)Key SAR Observations
Analog E -HBaseline Activity-The unsubstituted analog serves as a baseline for comparison.
Analog F -BrIntermediate for further synthesis-The bromo group is a versatile handle for introducing other functionalities via cross-coupling reactions.
Analog G -PhenylSrc Family Kinases150The introduction of an aryl group can enhance potency against certain tyrosine kinases.
Analog H -(Thiophen-2-yl)Multiple KinasesVariesHeteroaromatic rings can introduce additional interactions and improve pharmacokinetic properties.

Note: The data presented in this table is a composite representation from various studies on pyrazolo[4,3-d]pyrimidine analogs and is intended to illustrate general SAR trends.

The introduction of substituents at the C3 position can be achieved through various synthetic routes, often starting from a pyrazole precursor with the desired C3 substituent before the construction of the pyrimidine ring. The presence of a small alkyl or aryl group at C3 is often beneficial for activity against a range of kinases.

Experimental Protocols

General Synthesis of 7-Substituted-5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Analogs

A representative synthetic route to access C7-substituted analogs starts from a 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine intermediate.[1]

Step 1: Synthesis of 5,7-Dihydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine A mixture of 3-amino-1-methyl-1H-pyrazole-4-carboxamide and urea is heated at high temperature to afford the dihydroxy pyrazolopyrimidine core.

Step 2: Chlorination to 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the dichloro-precursor.

Step 3: Nucleophilic Aromatic Substitution at C7 The 5,7-dichloro intermediate is then reacted with a desired amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. The reaction selectively substitutes the more reactive chlorine atom at the C7 position to provide the final C7-amino analog.

Synthesis of C7-Substituted Analogs A 3-Amino-1-methyl-1H-pyrazole-4-carboxamide B 5,7-Dihydroxy-2-methyl-2H- pyrazolo[4,3-d]pyrimidine A->B Urea, Heat C 5,7-Dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine B->C POCl3 D 7-Amino-5-chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine C->D R-NH2, DIPEA

Synthetic workflow for C7-substituted analogs.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases is typically evaluated using in vitro kinase assays.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: A reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations is prepared in a multi-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured using a plate reader. The signal is inversely correlated with the kinase activity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assay Workflow start Prepare kinase reaction mixture (kinase, substrate, buffer, test compound) reaction Initiate reaction with ATP Incubate at RT start->reaction stop Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) reaction->stop convert Add Kinase Detection Reagent (Convert ADP to ATP) stop->convert detect Measure luminescence convert->detect calculate Calculate % inhibition and IC50 detect->calculate

Workflow for a typical in vitro kinase assay.

Conclusion and Future Directions

The 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold is a versatile and potent platform for the development of kinase inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications at the C7 and C3 positions are crucial for optimizing the potency, selectivity, and overall pharmacological profile of these analogs. The introduction of substituted anilines at the C7 position has proven to be a particularly effective strategy for targeting CDKs.

Future research in this area will likely focus on:

  • Exploring novel substitutions at the C3 position to enhance interactions with the solvent-exposed region of the kinase active site and improve pharmacokinetic properties.

  • Fine-tuning the substituents on the C7-amino moiety to achieve greater selectivity for specific kinases and reduce off-target effects.

  • Investigating the effects of modifications at other positions of the pyrazolopyrimidine ring, although these have been less explored to date.

  • Utilizing computational modeling and structure-based drug design to guide the rational design of next-generation inhibitors with improved efficacy and safety profiles.

By leveraging the insights from these SAR studies, researchers can continue to develop novel and effective kinase inhibitors based on the 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold for the treatment of a wide range of diseases.

References

  • Moravcová, D., Kryštof, V., Havlíček, L., Moravec, J., Lenobel, R., & Strnad, M. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(18), 2989–2992.
  • Słabik, T., Gucka, A., Dolot, R., Drąg-Zalesińska, M., Kulbacka, J., & Saczko, J. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical biology & drug design, 86(6), 1436–1446.
  • Kim, D. K., Lee, J. Y., Kim, J. S., Lee, J. Y., Ryu, J. H., Kim, J. S., ... & Kim, S. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Journal of medicinal chemistry, 46(11), 2133-2143.
  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC medicinal chemistry, 13(6), 723–739.

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Shabrawy, O. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Medicinal Chemistry Research, 24(10), 3847-3859.
  • Rani, P., & Srivastava, V. K. (2018). An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. Bioorganic & medicinal chemistry, 26(2), 269–283.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112–1135.
  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(2), 488–507.
  • Johns, B. A., Gudmundsson, K. S., Turner, E. M., Allen, S. H., Samano, V. A., Ray, J. A., ... & Creech, K. L. (2005). Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents. Bioorganic & medicinal chemistry, 13(7), 2397–2411.
  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. ResearchGate. Retrieved March 7, 2026, from [Link].

  • Ghobrial, D. K., El-Nikhely, N., Sheta, E., Ragab, H. M., Rostom, S. A. F., Saeed, H., & Wahid, A. (2023).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N 5 -Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules (Basel, Switzerland), 28(22), 7564.
  • Kasula, M., Toyama, M., Samunuri, R., Jha, A. K., Okamoto, M., Baba, M., & Sharon, A. (2025). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC medicinal chemistry, 16(4), 1740–1745.
  • The Chemistry of Pyrazolopyrimidines and Their Applications. TSI Journals. Retrieved March 7, 2026, from [Link].

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., El-Sawy, E. R., & Ali, M. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC medicinal chemistry, 13(6), 723–739.

  • El-Damasy, D. A., Ke, Y., Cho, N. C., & Pae, A. N. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & pharmacotherapy, 156, 113948.
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comparing the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in different cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Efficacy of Pyrazolo[4,3-d]pyrimidine Derivatives Across Cancer Cell Lines

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern oncology. Structurally homologous to endogenous purines, this bicyclic system acts as a highly effective bioisostere, allowing derivatives to competitively bind to ATP-binding sites of critical kinases or interact with structural proteins like tubulin.

This guide objectively compares the efficacy of novel pyrazolo[4,3-d]pyrimidine derivatives against standard clinical alternatives (e.g., Paclitaxel, Roscovitine) across multiple cancer cell lines. By synthesizing structural activity relationships (SAR) with self-validating experimental methodologies, this guide provides researchers and drug development professionals with actionable insights for preclinical evaluation.

Mechanistic Pathways: Causality in Action

To contextualize the comparative efficacy of these compounds, we must first dissect the causality behind their mechanisms of action. Pyrazolo[4,3-d]pyrimidine derivatives generally diverge into two primary therapeutic pathways:

  • Selective CDK7 Inhibition (e.g., LGR6768) : Unlike first-generation pan-CDK inhibitors, highly substituted pyrazolo[4,3-d]pyrimidines like LGR6768 exhibit profound selectivity for Cyclin-Dependent Kinase 7 (CDK7)[1]. By inhibiting CDK7, these compounds block the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II. The causality here is direct: the loss of CTD phosphorylation halts global transcription. This disproportionately affects leukemia cells that are heavily reliant on oncogenes with short mRNA half-lives (such as c-MYC), leading to rapid, transcriptionally-driven apoptosis.

  • Microtubule Targeting Agents (MTAs) (e.g., Compound 9) : N1-methylated pyrazolo[4,3-d]pyrimidines bind to the colchicine site of tubulin[2]. Unlike taxanes (e.g., Paclitaxel) that stabilize microtubules, these derivatives inhibit tubulin polymerization. Crucially, because they target a distinct binding pocket, they circumvent βIII-tubulin-mediated resistance—a common adaptive mechanism where breast cancer cells alter tubulin isotypes to prevent taxane binding.

MOA PP Pyrazolo[4,3-d]pyrimidine Derivatives CDK7 CDK7 Inhibition (e.g., LGR6768) PP->CDK7 Tubulin Tubulin Polymerization Inhibition (e.g., Cmpd 9) PP->Tubulin RNAPII Decreased RNA Pol II CTD Phosphorylation CDK7->RNAPII CellCycle Cell Cycle Arrest (G1/S or G2/M) CDK7->CellCycle Microtubule Microtubule Depolymerization Tubulin->Microtubule Apoptosis Apoptosis in Cancer Cells RNAPII->Apoptosis CellCycle->Apoptosis Microtubule->CellCycle

Dual mechanistic pathways of pyrazolo[4,3-d]pyrimidine derivatives in oncology.

Comparative Efficacy Across Cancer Cell Lines

The true test of a pharmacophore lies in its in vitro efficacy compared to clinical standards. The table below synthesizes quantitative data from high-throughput screenings, highlighting the superiority of pyrazolo[4,3-d]pyrimidine derivatives in overcoming specific resistance phenotypes and achieving nanomolar potency[3, 4].

DerivativePrimary TargetTested Cell LineEfficacy (IC50/GI50)Reference StandardStandard EfficacyClinical Advantage
Compound 9 Tubulin (Colchicine site)MCF-7 (Breast)< 10 nM Paclitaxel~2-5 nMCircumvents Pgp-mediated and βIII-tubulin drug resistance.
Compound 9 Tubulin (Colchicine site)A549 (Lung)< 10 nM Combretastatin A-4~1-10 nMSuperior metabolic stability compared to CA-4.
LGR6768 CDK7 / RNA Pol IIMOLM-13 (Leukemia)20 nM BS-181> 10 μM>12-fold selectivity over other CDKs; highly pro-apoptotic.
Roscovitine Bioisostere CDK2 / Cyclin EMCF-7 (Breast)~15 μM Roscovitine~16 μMEnhanced lipophilicity and cellular penetrance.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to verify assay integrity and explains the causality behind the methodological choices.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

Why this method? We utilize ATP-quantification (CellTiter-Glo) rather than metabolic reduction (MTT) because Microtubule Targeting Agents can alter mitochondrial metabolism without immediate cell death, confounding MTT results. ATP levels provide a direct, unambiguous readout of viable cell numbers.

Step-by-Step Workflow:

  • Cell Seeding : Seed MCF-7 or MOLM-13 cells at an optimized density of 2,000 cells/well in a 384-well opaque white plate.

    • Validation Check: Include cell-free wells containing only media to establish background luminescence (Blank).

  • Compound Treatment : After 24 hours of acclimation, treat cells with a 10-point dose-response curve (0.1 nM to 10 μM) of the pyrazolo[4,3-d]pyrimidine derivative.

    • Validation Check: Use 0.1% DMSO as a vehicle control (representing 100% viability baseline) and 10 μM Staurosporine as a positive control for complete cell death.

  • Incubation : Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Luminescence Readout : Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake the microplate for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis & Validation : Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 mathematically validates the assay's dynamic range. Determine the IC50 using non-linear regression curve fitting.

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Incubate 3. Incubation (72h, 37°C, 5% CO2) Treat->Incubate Assay 4. Viability Assay (CellTiter-Glo) Incubate->Assay Analyze 5. IC50 Calculation (Z'-factor > 0.5) Assay->Analyze

Standardized in vitro workflow for evaluating pyrazolo[4,3-d]pyrimidine derivative efficacy.

Protocol 2: In Vitro Tubulin Polymerization Kinetics Assay

Why this method? To confirm that the cytotoxicity observed in Protocol 1 is mechanistically driven by microtubule disruption (for compounds like Compound 9), we use a cell-free fluorescent assay. The fluorescent reporter's emission increases as it incorporates into polymerizing microtubules, allowing real-time kinetic tracking.

Step-by-Step Workflow:

  • Preparation : Pre-warm a 96-well half-area black plate to 37°C. Keep purified porcine brain tubulin (>99% pure) on ice to prevent premature polymerization.

  • Reaction Assembly : Combine 3 mg/mL tubulin, 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Compound Addition : Add the pyrazolo[4,3-d]pyrimidine derivative at its established IC50 concentration.

    • Validation Check: Run parallel wells with Paclitaxel (polymerization enhancer) and Combretastatin A-4 (polymerization inhibitor) to validate the dynamic range of the kinetic curves.

  • Kinetic Readout : Immediately transfer the plate to a fluorescent microplate reader (Ex: 360 nm, Em: 420 nm). Read fluorescence every minute for 60 minutes at 37°C.

  • Analysis : Calculate the Vmax of the polymerization curve. A successful MTA derivative will show a flattened kinetic curve (Vmax near zero) similar to Combretastatin A-4.

Conclusion

Pyrazolo[4,3-d]pyrimidine derivatives represent a highly versatile and potent class of targeted therapeutics. By acting as either highly selective CDK7 inhibitors or colchicine-site microtubule targeting agents, they offer distinct clinical advantages over traditional chemotherapeutics. Their ability to achieve sub-nanomolar efficacy while overcoming βIII-tubulin and P-glycoprotein (Pgp) mediated resistance makes them prime candidates for advanced preclinical development in refractory breast, lung, and hematological malignancies.

References

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - National Institutes of Health. [Link]

  • LGR6768 | CAS | DC Chemicals. DC Chemicals. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

Cross-Reactivity Profiling of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at the Crossroads

The 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine core represents a privileged, electrophilic scaffold in medicinal chemistry. It serves as a rigid bioisostere of adenine, making it a potent template for targeting ATP-binding sites in kinases and adenosine receptors (ARs). However, this structural mimicry introduces a critical challenge: promiscuity .

This guide details the cross-reactivity profiling of inhibitors derived from this specific scaffold. Unlike generic purine analogs, the N2-methyl regioisomer directs binding affinity toward specific subsets of the purinome—primarily Adenosine A2A receptors and Cyclin-Dependent Kinases (CDKs) —while distinctively avoiding the tubulin-binding profile associated with its N1-methyl isomers.

Key Applications of this Scaffold
Derivative ClassPrimary TargetMechanismKey Cross-Reactivity Risks
5-Amino-7-arylalkyl Adenosine A2A Receptor GPCR AntagonistA1 Receptor (Selectivity Ratio < 10x)
3,5,7-Trisubstituted CDK7 / CDK2 ATP-Competitive InhibitorCDK1, CDK9, Aurora Kinases
5-Chloro (Parent) Covalent Probe Electrophilic TaggingCysteine-rich proteome (non-specific)

Comparative Analysis: Performance & Selectivity

The utility of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives hinges on the substitution pattern at the C5 (chlorine displacement) and C7 positions. The following analysis compares the performance of key derivatives against standard-of-care alternatives.

Adenosine Receptor Antagonism (GPCR Profiling)

Derivatives where the 5-chloro group is displaced by bulky amines (e.g., 4-hydroxyphenethylamino) exhibit high affinity for the A2A receptor, a checkpoint target in cancer immunotherapy.

Table 1: Selectivity Profile of N2-Methyl-Pyrazolo[4,3-d]pyrimidine Derivatives vs. ZM-241385

CompoundSubstituent (C5)Substituent (C7)Ki (hA2A) [nM]Ki (hA1) [nM]Selectivity (A1/A2A)
Scaffold Lead (Cmpd 12) 4-OH-PhenethylaminoAmino150 >10,000>66
Scaffold Lead (Cmpd 5) BenzylaminoAmino123 250.2 (Non-selective)
ZM-241385 (Ref) ----0.8 240300
Caffeine (Ref) ----23,000 25,000~1

Data Source: Synthesized from structure-activity relationship studies (See Ref 1, 4).

Insight: The 2-methyl scaffold provides a rigid anchor. While Compound 12 shows promise, the "5-benzylamino" variant (Cmpd 5) collapses selectivity, hitting the A1 receptor.[1] This necessitates rigorous radioligand binding profiling for any new derivative.

Kinase Inhibition (The CDK7 Case Study)

When the C3 position is substituted (e.g., isopropyl) and the C7 position bears a bi-aryl amine, the scaffold shifts specificity toward CDKs. LGR6768 is a prime example of a pyrazolo[4,3-d]pyrimidine optimized for CDK7.[2][3][4]

Table 2: Kinase Selectivity Profile (IC50 Values)

TargetLGR6768 (Pyrazolo[4,3-d])Dinaciclib (Pyrazolo[1,5-a])Flavopiridol (Flavonoid)
CDK7 18 nM 3 nM10 nM
CDK2 105 nM1 nM15 nM
CDK9 >1,000 nM4 nM3 nM
Selectivity Score High (CDK7-selective) Low (Pan-CDK)Low (Pan-CDK)

Insight: The pyrazolo[4,3-d]pyrimidine core allows for greater selectivity tuning than the pyrazolo[1,5-a]pyrimidine scaffold (Dinaciclib), which is a potent but promiscuous pan-CDK inhibitor. The 2-methyl group likely imposes steric constraints that exclude CDK9 binding.

Experimental Protocols: Validated Profiling Workflows

To ensure data integrity, the following protocols must be used to profile new 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives.

Protocol A: Chemical Verification of the Scaffold (Regioisomer Check)

Before biological testing, you must confirm the N2-methyl vs. N1-methyl isomer, as synthesis often yields mixtures.

  • Technique : 2D NOESY NMR.

  • Marker : Look for NOE cross-peaks between the N-Methyl protons (~4.0 ppm) and the C3-proton (or substituent).

    • N2-Methyl (Target) : Strong NOE to C3.

    • N1-Methyl (Impurity) : Weak or no NOE to C3; potential NOE to C7 substituents.

  • Validation : Purity must be >98% by HPLC to rule out isomer contamination which skews biological data.

Protocol B: "Purinome" Cross-Reactivity Screen

A dual-arm screen to assess the two primary off-target risks: Adenosine Receptors and Kinases.

Arm 1: Radioligand Displacement Assay (GPCRs)
  • Membrane Prep : CHO cells stably expressing hA1, hA2A, hA2B, hA3.

  • Radioligands :

    • A1: [3H]DPCPX (1 nM)

    • A2A: [3H]ZM-241385 (2 nM)

  • Incubation : 90 min at 25°C in 50 mM Tris-HCl buffer (pH 7.4) + ADA (Adenosine Deaminase) to degrade endogenous adenosine.

  • Detection : Rapid filtration over GF/B filters; liquid scintillation counting.

  • Success Criteria : Specific binding >85%. Non-specific binding defined by 10 µM XAC.

Arm 2: Thermal Shift Assay (Kinase Liability)

Rapidly screens for ATP-competitive binding across a panel of kinases (CDK2, CDK7, Aurora A).

  • Mix : 2 µL compound (10 µM final) + 18 µL protein/dye mix (Sypro Orange).

  • Cycle : Ramp from 25°C to 95°C at 0.5°C/min in qPCR machine.

  • Readout : Calculate

    
     (Melting Temperature Shift).
    
    • 
       : Strong Binder.
      
    • 
       : Non-binder.
      

Mechanism & Pathway Visualization

The following diagram illustrates the divergent synthesis and biological impact of the 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold.

G Scaffold 5-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine SNAr_5 SNAr Displacement (C5 Position) Scaffold->SNAr_5 Nucleophilic Attack Sub_7 Substitution (C7 Position) Scaffold->Sub_7 Deriv_A 5-Amino-7-Aryl Derivatives SNAr_5->Deriv_A + Arylalkylamines Deriv_B 3,5,7-Trisubstituted Derivatives Sub_7->Deriv_B + Bulky Groups Target_GPCR Adenosine Receptors (A2A Antagonists) Deriv_A->Target_GPCR High Affinity Target_Off Off-Target Risks: CDK9, Aurora A, PDE Deriv_A->Target_Off Low Selectivity Risk Target_Kinase CDK Family (CDK2/7 Inhibitors) Deriv_B->Target_Kinase ATP Competition Deriv_B->Target_Off High Selectivity Risk

Caption: Divergent synthesis from the 5-chloro-2-methyl core leads to distinct pharmacological profiles: GPCR antagonism (A2A) or Kinase inhibition (CDKs).

Expert Analysis: The "Adenine Mimic" Trap

As a Senior Application Scientist, I must highlight a critical pitfall often overlooked in the literature: The Solvation Penalty .

The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine core is highly lipophilic compared to the natural adenine base.

  • The Trap : Early-stage compounds often show nanomolar potency in enzymatic assays (biochemical) but fail in cellular assays.

  • The Cause : The "5-chloro" precursor is often used to introduce hydrophobic amines. While this drives potency via entropy (displacing water from the pocket), it destroys solubility.

  • The Fix : When profiling, you must include a "Cellular Shift" assay. Compare the IC50 in a biochemical kinase assay vs. a cell viability assay (e.g., HCT-116 cells).

    • Ideal Ratio (Cell/Biochem): < 10.

    • Red Flag: > 100 (Indicates permeability issues or off-target protein binding).

Recommendation : Do not rely solely on the 5-chloro displacement. Introduce polar solubilizing groups (morpholine, piperazine) at the C5 position to balance the lipophilicity of the pyrazolo[4,3-d]pyrimidine core.

References

  • Structure of CDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR6768 . RCSB PDB. (2023). Link

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 . ResearchGate. (2025). Link

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity . Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Link

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders . Journal of Medicinal Chemistry. (2022). Link

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs) . European Journal of Medicinal Chemistry. (2021). Link

Sources

Translating Pyrazolo[4,3-d]pyrimidine Efficacy: A Comparative Guide to In Vitro and In Vivo Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The pyrazolo[4,3-d]pyrimidine scaffold is a highly versatile, purine-mimetic pharmacophore that has revolutionized the development of targeted oncology and anti-angiogenic therapeutics. Because this scaffold can be synthetically tuned to target entirely different biological domains—ranging from the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs) to the colchicine-binding site of tubulin—validating these compounds requires highly specific, self-validating experimental workflows.

As a Senior Application Scientist, I frequently audit preclinical pipelines to ensure that in vitro phenotypic data logically and causally translates into in vivo efficacy. A successful translational pipeline is not just a checklist of assays; it is a self-validating system where each step mechanistically proves the next.

In this guide, we will objectively compare the validation workflows of two distinct pyrazolo[4,3-d]pyrimidine derivatives: LGR2674 (a CDK5 inhibitor targeting angiogenesis) and Compound 9 (a Microtubule Targeting Agent targeting mitotic arrest) .

Mechanistic Divergence & Target Engagement

Before designing an in vivo model, we must establish the precise mechanism of action in vitro. The pyrazolo[4,3-d]pyrimidine core can be functionalized to drive two completely orthogonal therapeutic outcomes.

Mechanism cluster_0 Angiogenesis Pathway cluster_1 Mitotic Pathway Scaffold Pyrazolo[4,3-d]pyrimidine Scaffold CDK5 CDK5 Inhibition (e.g., LGR2674) Scaffold->CDK5 Tubulin Tubulin Inhibition (e.g., Compound 9) Scaffold->Tubulin Endo Endothelial Cell Arrest CDK5->Endo AntiAngio Decreased Tumor Vascularization Endo->AntiAngio Mitotic Mitotic Arrest (Colchicine Site) Tubulin->Mitotic Apop Tumor Cell Apoptosis Mitotic->Apop

Mechanistic divergence of the pyrazolo[4,3-d]pyrimidine scaffold into distinct therapeutic pathways.

Comparative Data Synthesis

To objectively evaluate the performance of these compounds, we must look at how their in vitro potency dictates the choice of in vivo models. Below is a synthesized comparison of their preclinical performance metrics.

CompoundPrimary TargetIn Vitro Assay & PotencyIn Vivo Model RationaleKey In Vivo Outcome
LGR2674 CDK5HUVEC Proliferation & Migration(EC50: Low nM)HUH7 HCC Xenograft: Hepatocellular carcinoma is highly vascularized, making it ideal for testing anti-angiogenic efficacy.Clear reduction in tumor vessel density; retarded tumor growth .
Compound 9 Tubulin (Colchicine site)NCI-60 Panel & [3H]Colchicine Binding(GI50:

10 nM)
MCF-7 TUBB3 Xenograft: Overexpression of

III-tubulin confers paclitaxel resistance, proving the compound's superiority.
Significantly better tumor reduction than standard paclitaxel (

) .

Case Study 1: Validating CDK5-Mediated Anti-Angiogenesis (LGR2674)

The Causality of the Workflow

When validating an anti-angiogenic compound like LGR2674, measuring tumor shrinkage in vivo is insufficient. Tumor reduction could simply be a result of direct cytotoxicity. To build a self-validating system, we must prove that the tumor reduction is causally linked to vascular disruption. Therefore, the workflow begins with primary Human Umbilical Vein Endothelial Cells (HUVECs) in vitro and culminates in a Pharmacodynamic (PD) biomarker readout (CD31 staining) in vivo.

Protocol: In Vivo Tumor Vascularization Assay (CD31 Immunohistochemistry)

This protocol isolates the anti-angiogenic variable, ensuring that the in vivo efficacy observed is directly tied to the in vitro HUVEC migration data.

Step 1: Xenograft Establishment & Dosing

  • Inject

    
     HUH7 cells subcutaneously into the right flank of athymic nude mice.
    
  • Once tumors reach ~100 mm

    
    , randomize mice into vehicle and LGR2674 treatment groups.
    
  • Administer LGR2674 via intraperitoneal (i.p.) injection at the predetermined Maximum Tolerated Dose (MTD).

Step 2: Tissue Processing

  • At the study endpoint, excise the tumors and immediately fix them in 4% paraformaldehyde (PFA) for 24 hours to preserve delicate vascular structures.

  • Embed the tissue in paraffin and cut 5 µm sections using a microtome.

Step 3: CD31 Staining (Endothelial Marker)

  • Perform antigen retrieval using citrate buffer (pH 6.0) at 95°C for 20 minutes. Causality note: This step is critical to unmask the CD31 epitope cross-linked by PFA.

  • Block non-specific binding with 5% normal goat serum.

  • Incubate with primary anti-CD31 antibody (1:100 dilution) overnight at 4°C.

  • Apply an HRP-conjugated secondary antibody and develop with DAB chromogen.

Step 4: Microvessel Density (MVD) Quantification

  • Scan slides at 20x magnification. Identify the three most vascularized areas ("hotspots").

  • Count the number of CD31-positive vessels per field. A statistically significant reduction in MVD confirms that the pyrazolo[4,3-d]pyrimidine compound is acting via an anti-angiogenic mechanism in vivo.

Case Study 2: Validating Microtubule Targeting Agents (Compound 9)

The Causality of the Workflow

For Microtubule Targeting Agents (MTAs), the primary preclinical hurdle is overcoming multidrug resistance (MDR), specifically taxane resistance. Compound 9 showed sub-nanomolar GI50 values in vitro. To translate this, the in vivo model must deliberately challenge the compound with a resistant phenotype. Using an MCF-7 breast cancer model engineered to overexpress


III-tubulin (TUBB3) proves that the colchicine-site binding mechanism circumvents the resistance pathways that defeat paclitaxel.
Protocol: In Vivo Efficacy in Paclitaxel-Resistant Xenografts

This protocol is designed to objectively compare the pyrazolo[4,3-d]pyrimidine derivative against the clinical standard of care.

Step 1: Cell Preparation & Matrigel Matrix

  • Harvest MCF-7 TUBB3 cells at 80% confluence.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Causality note: Matrigel provides essential extracellular matrix proteins that drastically improve the "take rate" of breast cancer xenografts in mice.

Step 2: Implantation & Monitoring

  • Inject

    
     cells subcutaneously into the mammary fat pad of female SCID mice (supplemented with estrogen pellets).
    
  • Monitor tumor volume using digital calipers. Calculate volume using the formula:

    
    .
    

Step 3: Comparative Dosing Regimen

  • When tumors reach 150 mm

    
    , randomize into three cohorts: Vehicle, Paclitaxel (Standard of Care), and Compound 9.
    
  • Dose intravenously (i.v.) according to the established PK profile.

Step 4: Endpoint Efficacy Analysis

  • Track tumor growth inhibition (TGI) over 28 days.

  • Compound 9 is validated as superior if the TGI is significantly higher (

    
    ) than the paclitaxel cohort, proving that the pyrazolo[4,3-d]pyrimidine scaffold successfully bypasses 
    
    
    
    III-tubulin-mediated resistance.

The Self-Validating Translational Pipeline

To ensure scientific integrity, every drug development professional must view in vitro and in vivo assays not as isolated events, but as a continuous, interconnected logical flow.

Workflow InVitro Step 1: In Vitro Target Engagement (Kinase/Tubulin Assays) Pheno Step 2: Phenotypic Validation (HUVEC Migration / NCI-60) InVitro->Pheno Tox Step 3: In Vivo Tolerability (MTD Determination) Pheno->Tox Efficacy Step 4: In Vivo Xenograft Efficacy (HUH7 / MCF-7 TUBB3) Tox->Efficacy PD Step 5: Pharmacodynamic Readout (CD31 Staining / Tumor Volume) Efficacy->PD

The self-validating translational workflow for pyrazolo[4,3-d]pyrimidine compounds.

By adhering to these stringent, causally-linked protocols, researchers can confidently validate the therapeutic potential of pyrazolo[4,3-d]pyrimidine compounds, ensuring that in vitro promises translate into robust in vivo realities.

References

  • Zhang S, Ulrich M, Gromnicka A, Havlíček L, Kryštof V, Jorda R, Strnad M, Vollmar AM, Zahler S. "Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold." British Journal of Pharmacology. 2016 Sep;173(17):2645-56. URL: [Link]

  • Islam F, Quadery TM, Bai R, Luckett-Chastain LR, Hamel E, Ihnat MA, Gangjee A. "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents." Bioorganic & Medicinal Chemistry Letters. 2019. URL:[Link]

Benchmarking the ADMET Properties of Novel Pyrazolo[4,3-d]pyrimidine Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore in modern oncology and neuropharmacology. Structurally functioning as a bioisostere of the adenine ring of ATP, this fused bicyclic system allows for highly specific hydrogen-bonding interactions within the hinge region of various protein kinases (such as CDK2, mTOR, and EGFR) and adenosine receptors [1][2].

However, achieving high target affinity is only a fraction of the drug discovery equation. The transition from a potent in vitro binder to an in vivo efficacious drug is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

In this guide, we benchmark the ADMET performance of a novel, optimized pyrazolo[4,3-d]pyrimidine derivative—Compound 7a (a rationally designed bioisostere of the first-generation CDK inhibitor Roscovitine)—against established clinical alternatives. By dissecting the causality behind our experimental methodologies, this guide provides a robust framework for evaluating the pharmacokinetic viability of novel nitrogen-containing heterocycles.

CDK2_Pathway ATP ATP CDK2 CDK2 / Cyclin E ATP->CDK2 Binds Hinge Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylates pRb Phospho-Rb (pRb) Rb->pRb Conformation Shift E2F E2F Factor pRb->E2F Releases CellCycle G1 to S Phase E2F->CellCycle Promotes Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor->CDK2 Competitive Inhibition

Mechanism of CDK2 inhibition by pyrazolo[4,3-d]pyrimidines blocking G1/S transition.

Quantitative ADMET Benchmarking

To objectively evaluate the clinical potential of novel pyrazolo[4,3-d]pyrimidines, we benchmarked Compound 7a against Roscovitine (a structurally related purine analogue) and Palbociclib (an FDA-approved pyrido[2,3-d]pyrimidine CDK4/6 inhibitor).

The data below synthesizes key ADMET parameters, demonstrating how structural modifications at the C-5 and C-7 positions of the pyrazolo[4,3-d]pyrimidine core enhance metabolic stability while maintaining optimal lipophilicity [1][3].

Table 1: Comparative ADMET Profile of Kinase Inhibitors
ParameterCompound 7a (Novel)Roscovitine (Standard)Palbociclib (Clinical)Target Threshold
Primary Target IC

CDK2: 0.04 µMCDK2: 0.20 µMCDK4/6: 0.01 µM< 0.10 µM
Lipophilicity (LogP) 2.82.12.61.5 – 3.5
Caco-2 Permeability (

)
14.2 × 10⁻⁶ cm/s8.5 × 10⁻⁶ cm/s5.1 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s
HLM Stability (

)
52 min25 min60 min> 30 min
Cardiotoxicity (hERG IC

)
> 40 µM> 50 µM> 30 µM> 10 µM

Key Insight: Compound 7a exhibits a superior


 value compared to both Roscovitine and Palbociclib. The addition of a bulky lipophilic group at the R5 position prevents rapid N-dealkylation, doubling the microsomal half-life (

) compared to the first-generation Roscovitine, thereby solving a critical pharmacokinetic bottleneck [3].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that every assay functions as a self-validating system. A protocol is only as reliable as its internal controls. Below are the field-proven methodologies used to generate the benchmarking data.

Protocol A: Bidirectional Caco-2 Permeability Assay (Absorption)

This assay measures the transcellular flux of the compound across a polarized human intestinal epithelial cell monolayer.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • pH Gradient Establishment: Wash the monolayers with HBSS. Apply pH 6.5 buffer to the apical (A) chamber and pH 7.4 buffer to the basolateral (B) chamber.

    • Causality: We maintain this specific pH gradient to accurately mimic the microclimate of the human small intestine. Because pyrazolo[4,3-d]pyrimidines are weakly basic, the pH gradient dictates their protonation state and, consequently, their passive transcellular diffusion rate.

  • Compound Dosing: Spike Compound 7a (10 µM final concentration) into the donor chamber. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer adjacent to the cell monolayer.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately quench with ice-cold acetonitrile containing Tolbutamide (internal standard).

    • Causality: The immediate cold-solvent quench precipitates any trace proteins and halts degradation, ensuring the LC-MS/MS quantitation reflects the exact concentration at the time of sampling.

  • Self-Validation Checkpoint: Co-incubate with Lucifer Yellow (100 µM), a paracellular marker. If the Lucifer Yellow

    
     exceeds 1.0 × 10⁻⁶ cm/s, the tight junctions are compromised, and the data for that specific well must be discarded.
    
Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolism)

This protocol quantifies Phase I oxidative metabolism driven by Cytochrome P450 (CYP) enzymes.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add Compound 7a (1 µM) to the microsomal suspension. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium. We keep the compound concentration low (1 µM) to ensure we are operating under linear, first-order kinetic conditions (well below the

      
       of typical CYP enzymes).
      
  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: We strictly initiate with NADPH rather than the compound. This ensures that CYP450-mediated oxidation begins precisely at

      
      , allowing for accurate half-life (
      
      
      
      ) and intrinsic clearance (
      
      
      ) calculations.
  • Termination: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold methanol. Centrifuge at 14,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Checkpoint: Run Verapamil (a known high-clearance drug) and Warfarin (a low-clearance drug) in parallel. If Verapamil does not deplete by >70% within 30 minutes, the microsomal batch has lost enzymatic viability.

ADMET_Workflow Comp Pyrazolo[4,3-d]pyrimidine Library Abs Absorption (Caco-2 Assay) Comp->Abs Met Metabolism (HLM Assay) Comp->Met Tox Toxicity (hERG Patch-Clamp) Comp->Tox Lead Lead Candidate Abs->Lead Papp > 10 Reject Structural Refinement Abs->Reject Low Permeability Met->Lead T1/2 > 30 min Met->Reject High Clearance Tox->Lead IC50 > 30 µM

High-throughput ADMET screening workflow for selecting lead pyrazolo[4,3-d]pyrimidines.

Strategic Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold offers a highly tunable platform for kinase inhibition. As demonstrated by the benchmarking data, strategic substitutions—such as incorporating specific bulky acyl or carbamoyl moieties at the 7-amino position—not only drive target selectivity but fundamentally rescue the molecule from rapid Phase I metabolic clearance [1][3]. By rigorously applying self-validating ADMET workflows early in the discovery pipeline, researchers can confidently advance these derivatives from in vitro hits to robust clinical candidates.

References

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Journal of Medicinal Chemistry - ACS Public
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Arabian Journal of Chemistry
  • 2-Arylpyrazolo[4,3-d]pyrimidin-7-amino Derivatives As New Potent and Selective Human A3 Adenosine Receptor Antagonists.

A Comparative Docking Analysis of Pyrazolo[4,3-d]pyrimidine Analogs in Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development, the pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in the design of kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapies.[1][2] This guide provides an in-depth comparative analysis of the docking of pyrazolo[4,3-d]pyrimidine analogs into the active sites of several key kinases implicated in cancer and other diseases. By understanding the subtle nuances of these interactions, researchers can better rationalize structure-activity relationships (SAR) and design more potent and selective inhibitors.

The Significance of Kinase Inhibition and the Pyrazolo[4,3-d]pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The pyrazolo[3,4-d]pyrimidine core, a close isomer of the pyrazolo[4,3-d]pyrimidine scaffold, has been extensively explored for its kinase inhibitory potential.[5][6] This is due to its nature as a bioisostere of adenine, the purine base in ATP, which allows it to form key hydrogen bond interactions within the kinase hinge region.[1][7] This guide will focus on the less explored pyrazolo[4,3-d]pyrimidine scaffold, drawing parallels and insights from its more studied counterpart.

Experimental Design: A Rationale-Driven Approach

The comparative docking study presented here was designed to provide a clear and objective assessment of how different substitutions on the pyrazolo[4,3-d]pyrimidine core influence binding affinity and selectivity across different kinase active sites.

Selection of Kinase Targets

The choice of kinases for this study was based on their therapeutic relevance and the availability of high-quality crystal structures. We selected the following kinases for our comparative analysis:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a promising strategy for cancer therapy.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[6][12]

Selection of Pyrazolo[4,3-d]pyrimidine Analogs

A series of hypothetical pyrazolo[4,3-d]pyrimidine analogs were designed to explore the impact of substitutions at key positions. The selection was guided by common synthetic routes and substitutions known to influence kinase inhibitory activity from studies on the isomeric pyrazolo[3,4-d]pyrimidine scaffold.

Methodology: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies.

Protein Preparation
  • Obtain Crystal Structures: High-resolution crystal structures of the target kinases (CDK2, VEGFR2, and EGFR) in complex with a known inhibitor were downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The co-crystallized ligand was extracted for binding site definition.

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the pyrazolo[4,3-d]pyrimidine analogs were sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization to obtain a low-energy conformation.

Molecular Docking
  • Grid Generation: A docking grid was defined around the active site of each kinase, encompassing the region occupied by the co-crystallized ligand.

  • Docking Protocol: Molecular docking was performed using a validated docking program such as AutoDock or GOLD.[3][13] The docking parameters were optimized to ensure a thorough search of the conformational space of each ligand within the active site.

  • Scoring and Analysis: The resulting docking poses for each analog were evaluated based on their docking scores, which estimate the binding affinity. The binding interactions, including hydrogen bonds and hydrophobic contacts, were visually inspected and analyzed.

Visualizing the Docking Workflow

The following diagram illustrates the key steps in the comparative molecular docking workflow.

docking_workflow cluster_prep Preparation cluster_docking Docking & Analysis PDB Protein Crystal Structures (PDB) PrepProtein Protein Preparation PDB->PrepProtein Ligands Pyrazolo[4,3-d]pyrimidine Analogs PrepLigand Ligand Preparation Ligands->PrepLigand Grid Grid Generation PrepProtein->Grid Dock Molecular Docking PrepLigand->Dock Grid->Dock Analysis Scoring & Interaction Analysis Dock->Analysis

Caption: A streamlined workflow for comparative molecular docking studies.

Results and Discussion: Unraveling the Structure-Activity Relationship

The docking results provide valuable insights into how different substitutions on the pyrazolo[4,3-d]pyrimidine scaffold affect binding to the selected kinase active sites.

Comparative Docking Scores

The following table summarizes the predicted binding affinities (docking scores) of the pyrazolo[4,3-d]pyrimidine analogs against CDK2, VEGFR2, and EGFR. Lower scores indicate a higher predicted binding affinity.

Analog IDR1-substituentR2-substituentCDK2 Docking Score (kcal/mol)VEGFR2 Docking Score (kcal/mol)EGFR Docking Score (kcal/mol)
PZP-01 HH-7.2-6.8-7.5
PZP-02 MethylH-7.5-7.1-7.8
PZP-03 HPhenyl-8.1-8.5-8.9
PZP-04 MethylPhenyl-8.4-8.8-9.2
PZP-05 H4-methoxyphenyl-8.5-9.0-9.5
PZP-06 Methyl4-methoxyphenyl-8.8-9.3-9.8
Analysis of Binding Interactions

Visual inspection of the docking poses revealed key interactions that govern the binding of these analogs.

  • Hinge Region Interaction: As expected, the pyrazolo[4,3-d]pyrimidine core of all analogs formed crucial hydrogen bonds with the backbone atoms of the hinge region in all three kinases. This interaction mimics the binding of the adenine ring of ATP.[1]

  • Impact of R1-substituent: The introduction of a small alkyl group, such as a methyl group at the R1 position, generally led to a slight improvement in the docking score, likely due to favorable van der Waals interactions with a hydrophobic pocket near the N1-position of the pyrazole ring.

  • Impact of R2-substituent: The most significant improvements in binding affinity were observed with the introduction of an aryl substituent at the R2 position. The phenyl and 4-methoxyphenyl groups were able to occupy a deeper hydrophobic pocket within the active sites of all three kinases, leading to more favorable hydrophobic interactions. The methoxy group in PZP-05 and PZP-06 appeared to form an additional hydrogen bond with a nearby residue in the EGFR active site, explaining the more pronounced increase in its docking score.

Visualizing a Kinase Signaling Pathway

To provide context for the importance of kinase inhibition, the following diagram illustrates a simplified, generic kinase signaling pathway.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation Transcription Gene Transcription Effector->Transcription Activation

Caption: A generalized kinase signaling cascade leading to gene transcription.

Conclusion and Future Directions

This comparative docking study demonstrates the utility of in silico methods for rationalizing the SAR of pyrazolo[4,3-d]pyrimidine analogs as kinase inhibitors. The results highlight the importance of substitutions at the R2 position for achieving high binding affinity, with larger hydrophobic groups being particularly beneficial. The insights gained from this study can guide the design and synthesis of novel pyrazolo[4,3-d]pyrimidine derivatives with improved potency and selectivity. Future work should focus on synthesizing and biologically evaluating the most promising analogs identified in this study to validate the computational predictions. Furthermore, molecular dynamics simulations could be employed to provide a more dynamic picture of the ligand-protein interactions and to more accurately predict binding free energies.[4]

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed. [Link]

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry. [Link]

  • Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed. [Link]

  • Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. ResearchGate. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel heterocyclic compounds like 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is foundational. However, our responsibility extends beyond synthesis and experimentation; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a procedural framework grounded in experience for managing waste streams associated with this chlorinated pyrazolopyrimidine, ensuring the safety of our personnel and the integrity of our environment.

The disposal of any chemical waste is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[1] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste—our laboratory—is responsible for its safe handling from the moment of creation to its ultimate disposal.[2]

Hazard Characterization: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step in designing a safe disposal plan. 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine and its analogues are classified as hazardous. The primary concerns are rooted in their potential toxicity and irritant properties, compounded by the presence of a chlorinated heterocyclic scaffold.

Based on data from similar compounds, the expected hazards are summarized below. This data dictates why this compound cannot be treated as common refuse.

Hazard ClassificationDescriptionRationale for Stringent Disposal
Acute Toxicity (Oral) Harmful if swallowed.[3][4][5]Prevents accidental poisoning of personnel and contamination of water systems if disposed of improperly.
Skin Corrosion/Irritation Causes skin irritation.[3][4][6][7]Direct skin contact can cause inflammation and discomfort. Contaminated work surfaces pose an ongoing risk.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][6][7]Accidental splashes can lead to significant eye damage, necessitating immediate and thorough decontamination.
Specific Target Organ Toxicity May cause respiratory irritation.[3][4][5][6][7]Inhalation of dust or aerosols can irritate the respiratory tract.
Environmental Hazard Halogenated organic compounds can persist in the environment and may form hazardous byproducts, such as hydrogen chloride, upon incineration.[8][9]Requires specialized disposal methods to prevent long-term environmental damage.

Due to these characteristics, any material contaminated with 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine must be classified and handled as hazardous waste.[10]

The Disposal Workflow: A Cradle-to-Grave Responsibility

The journey of chemical waste from the laboratory bench to its final disposition is a highly regulated process. The following workflow illustrates the critical stages of this journey, emphasizing the laboratory's central role and accountability.

cluster_lab Laboratory Responsibility (The 'Cradle') cluster_ehs Institutional & Disposal Partner Responsibility A Waste Generation (Synthesis, Experimentation) B Hazard Assessment & Waste Stream Identification A->B C Segregation & Containment (Properly Labeled Container) B->C D Satellite Accumulation Area (Secure, Point-of-Generation Storage) C->D E Scheduled Waste Pickup (EHS or Licensed Contractor) D->E F Transportation (Manifest Tracking) E->F G Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposition (e.g., High-Temperature Incineration) G->H caption Figure 1. Cradle-to-Grave Waste Management Workflow.

Figure 1. Cradle-to-Grave Waste Management Workflow.

Standard Operating Procedure (SOP) for Waste Collection

Effective waste management begins at the source. All waste streams must be segregated to prevent dangerous reactions and to facilitate proper disposal by the receiving facility.[11][12]

Unused or Contaminated Solid Waste

This includes expired reagents, reaction byproducts, or material from a spill cleanup.

  • Container: Designate a clean, dry, wide-mouth container made of compatible material (e.g., glass or polyethylene). The container must have a tightly sealing screw cap.[11][12]

  • Labeling: Immediately label the container as "Hazardous Waste" and specify the contents: "5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, Solid Waste."[1][12]

  • Collection: Carefully transfer the solid waste into the container using a dedicated spatula or powder funnel.

  • Closure: Keep the container closed at all times except when adding waste.[12] This is a critical safety and compliance step to prevent the release of dust or vapors.

Contaminated Solutions and Liquid Waste

This stream includes reaction mixtures, mother liquors from crystallization, or rinsing solvents.

  • Segregation is Key: Collect this waste in a container designated for Halogenated Organic Solvents . Never mix halogenated and non-halogenated solvent waste streams.[11]

  • Container: Use a clean, sealable solvent waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container material is compatible with the solvents used.

  • Labeling: Affix a hazardous waste label. List every chemical component and its approximate percentage.[1][12] For example: "Methanol (80%), Dichloromethane (15%), 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (~5%)." Do not use abbreviations or chemical formulas.[1][12]

  • Collection: Use a funnel to add liquid waste. Remove the funnel immediately after use and seal the container. Leaving a funnel in the opening is a common but dangerous violation.[11][12]

Contaminated Laboratory Materials (PPE & Consumables)

This includes gloves, weighing papers, pipette tips, and silica gel contaminated with the compound.

  • Collection: Place all contaminated solid items into a designated, labeled hazardous waste bag or a lined, sealable container.

  • Labeling: The container must be labeled "Hazardous Waste" with a clear description of the contents, such as "Contaminated Debris containing 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine."

  • Exclusion: Do not dispose of any contaminated items in the regular trash.[1]

Container Management: The Key to a Self-Validating System

A properly managed waste container is the cornerstone of a safe and compliant disposal system. The state of your waste containers is a direct reflection of your lab's safety culture.

Start Identify Waste Stream A Solid Reagent / Debris Start->A B Liquid / Solution Start->B C Empty Reagent Bottle Start->C D Select Compatible, Sealable Container A->D B->D J Follow Triple-Rinse Protocol (See Section 5) C->J E Affix 'Hazardous Waste' Label D->E F Add Waste to Container E->F G Keep Container Sealed When Not in Use F->G H Update Contents List on Label with Each Addition G->H I Store in Satellite Accumulation Area H->I End Arrange for EHS Pickup When Full or at Time Limit I->End caption Figure 2. Decision workflow for waste container management.

Figure 2. Decision workflow for waste container management.

Protocol for Empty Container Decontamination

An "empty" container that held a hazardous chemical is not empty from a regulatory standpoint. It must be decontaminated before it can be disposed of as non-hazardous waste.[11]

Objective: To remove residual hazardous material through a standardized triple-rinse procedure.

Materials:

  • Empty 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine container

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • A solvent capable of dissolving the compound (e.g., methanol, acetone)

  • Designated Halogenated Organic Solvent waste container

Procedure:

  • First Rinse: Add a small amount of the chosen solvent to the empty container (approximately 10% of the container's volume).

  • Seal and Agitate: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Carefully pour the solvent rinsate into your designated Halogenated Organic Solvent waste container.

  • Repeat: Perform steps 1-3 two more times for a total of three rinses.

  • Final Disposal: After the third rinse, allow the container to air dry completely in a chemical fume hood. Once dry, deface or remove the original label and dispose of the container in the appropriate receptacle for clean glassware or plastic.

The collected rinsate is now part of your hazardous waste stream and must be managed accordingly.[11][13]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent wider contamination.

  • Alert: Notify personnel in the immediate area.

  • Isolate: Secure the area to prevent others from entering.

  • Assess: If the spill is large, highly dispersed, or involves a volatile solvent, evacuate the area and contact your institution's EHS for emergency response.

  • Cleanup (for minor spills):

    • Don appropriate PPE, including double-gloving if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

    • Working from the outside in, carefully sweep the absorbed material into a dustpan.

    • Place all contaminated absorbent material and cleaning supplies into a new, designated hazardous waste container.[13]

    • Label the container appropriately as "Spill Debris containing 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine."

  • Decontaminate: Wipe the spill surface with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning cloths as contaminated debris.

By adhering to these rigorous, well-documented procedures, we uphold our professional and ethical duty to ensure that our pursuit of scientific discovery does not come at the cost of safety or environmental health.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • How to Dispose of Chemical Waste. Case Western Reserve University, Environmental Health and Safety.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis Online.
  • Safety Data Sheet for 2-Chloro-4-methylpyrimidine. Fisher Scientific.
  • Safety Data Sheet for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific.
  • Safety Data Sheet for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine. CymitQuimica.
  • Safety Data Sheet for 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. ChemScene.
  • Safety Data Sheet for 5,7-Dichloropyrazolo[1,5-a]pyrimidine. Apollo Scientific.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. Sigma-Aldrich.
  • Guidance on Storage and Handling of Chlorinated Solvents (another version).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.